molecular formula C10H14BrIN2O B2436905 4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide CAS No. 2551120-09-1

4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide

Cat. No.: B2436905
CAS No.: 2551120-09-1
M. Wt: 385.043
InChI Key: ITINIOCFISXQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide is a useful research compound. Its molecular formula is C10H14BrIN2O and its molecular weight is 385.043. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-bromopyridin-2-yl)oxan-4-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O.HI/c11-8-2-1-5-13-9(8)10(12)3-6-14-7-4-10;/h1-2,5H,3-4,6-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITINIOCFISXQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=C(C=CC=N2)Br)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-amino-4-(3-bromopyridin-2-yl)tetrahydropyran hydroiodide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to : Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, . As this molecule is not extensively described in current literature, this document outlines a robust, proposed synthetic pathway, detailed methodologies for its characterization, and a scientifically-grounded exploration of its potential applications in drug discovery. The core structure combines a 4-amino-4-aryltetrahydropyran scaffold, a motif known to enhance pharmacokinetic properties, with a 2,3-disubstituted bromopyridine ring, a versatile building block in medicinal chemistry.[1][] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space and leverage advanced heterocyclic scaffolds.

Introduction: Unifying Privileged Scaffolds

The pursuit of novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. The title compound, , represents a strategic amalgamation of two "privileged" structural motifs: the tetrahydropyran (THP) ring and the substituted pyridine core.

  • The Tetrahydropyran Moiety: The THP ring is increasingly utilized in medicinal chemistry as a bioisosteric replacement for carbocyclic rings like cyclohexane.[1] Its inclusion can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, while the ring oxygen can act as a hydrogen bond acceptor, potentially improving target engagement.[1] The sp³-rich character of the THP scaffold is a desirable trait in modern drug candidates, often leading to better clinical success rates.[3]

  • The 2,3-Disubstituted Pyridine Core: Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, exhibiting a vast range of biological activities including anticancer, antibacterial, and antiviral properties.[][4][5] The presence of a bromine atom, as in 3-bromopyridine, provides a crucial synthetic handle for further molecular elaboration through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of structure-activity relationships (SAR).[6][7]

This guide proposes a logical pathway to synthesize and characterize this hybrid molecule, providing a foundation for its investigation as a novel scaffold in therapeutic research.

Proposed Synthetic Pathway and Rationale

The synthesis of the target compound is envisioned through a multi-step sequence, commencing with commercially available starting materials. The key strategic steps involve the creation of a carbon-carbon bond between the pyridine and tetrahydropyran rings, followed by the stereospecific installation of the C4-amino group.

Retrosynthetic Analysis

A retrosynthetic analysis breaks down the target molecule into logical precursors. The hydroiodide salt can be formed in the final step from the free amine. The primary amine at the C4 position can be installed via the reduction of an azide, which in turn can be generated from a tertiary alcohol precursor. This key alcohol intermediate arises from the addition of a 2-pyridyl organometallic species to a tetrahydropyran-4-one.

Retrosynthesis Target 4-amino-4-(3-bromopyridin-2-yl)tetrahydropyran hydroiodide FreeAmine Free Amine Target->FreeAmine Salt Formation Azide 4-azido-4-(3-bromopyridin-2-yl)tetrahydropyran FreeAmine->Azide Azide Reduction Alcohol 4-(3-bromopyridin-2-yl)tetrahydropyran-4-ol Azide->Alcohol Azide Substitution (SN1) Ketone Tetrahydro-4H-pyran-4-one Alcohol->Ketone Grignard/Organolithium Addition Organometallic 2-Lithio-3-bromopyridine Alcohol->Organometallic

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The proposed forward synthesis leverages established and reliable organic transformations to construct the target molecule.

SynthesisWorkflow cluster_0 Step 1: Pyridine Functionalization cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Amination via Azide cluster_3 Step 4: Salt Formation Start 2,3-Dibromopyridine Lithio 2-Lithio-3-bromopyridine Start->Lithio n-BuLi, THF, -78°C Alcohol Tertiary Alcohol Intermediate Lithio->Alcohol Reaction with Ketone Ketone Tetrahydro-4H-pyran-4-one Ketone->Alcohol Azide Azide Intermediate Alcohol->Azide 1. NaN3, H+ (Ritter-type) FreeAmine 4-amino-4-(3-bromopyridin-2-yl)tetrahydropyran Azide->FreeAmine 2. Reduction (e.g., H2, Pd/C) FinalProduct Target Hydroiodide Salt FreeAmine->FinalProduct Hydroiodic Acid (HI)

Caption: Proposed multi-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are proposed based on analogous transformations found in the chemical literature. All operations should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 3.1: Synthesis of 4-(3-bromopyridin-2-yl)tetrahydropyran-4-ol

This protocol details the crucial C-C bond formation. The selective lithiation at the 2-position of 2,3-dibromopyridine is anticipated due to the inductive effect of the adjacent nitrogen, followed by reaction with the ketone.[8]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.

  • Reagent Preparation: The flask is charged with 2,3-dibromopyridine (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of 2-lithio-3-bromopyridine.[9]

  • Addition to Ketone: A solution of tetrahydro-4H-pyran-4-one (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.[10][11]

  • Reaction and Quenching: The reaction is stirred for 2-3 hours at -78 °C, then allowed to warm slowly to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the tertiary alcohol.

Protocol 3.2: Synthesis of 4-amino-4-(3-bromopyridin-2-yl)tetrahydropyran

This two-step, one-pot procedure converts the tertiary alcohol to the primary amine via an azide intermediate, a robust method for synthesizing 4-aminotetrahydropyran scaffolds.[3]

  • Azide Formation: The alcohol from Protocol 3.1 (1.0 eq) is dissolved in a suitable solvent like chloroform or acetonitrile. Sodium azide (NaN₃, 1.5 eq) is added, followed by the dropwise addition of trifluoroacetic acid (TFA) or another strong acid at 0 °C. The reaction is stirred at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • In-situ Reduction: The reaction mixture is carefully neutralized. For reduction, a palladium on carbon catalyst (10 mol% Pd/C) is added, and the flask is placed under a hydrogen atmosphere (balloon or Parr shaker). The reaction is stirred vigorously until the azide intermediate is fully converted to the amine.

  • Workup and Purification: The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated, and the residue is subjected to an aqueous workup with a basic solution (e.g., 1M NaOH) to extract the free amine into an organic solvent like dichloromethane. The organic layer is dried and concentrated to yield the crude free amine, which can be purified by chromatography if necessary.

Protocol 3.3: Formation of the Hydroiodide Salt
  • Salt Formation: The purified free amine (1.0 eq) is dissolved in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: A solution of hydroiodic acid (HI, ~1.05 eq, typically 57% in water) is added dropwise with stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield as a stable, crystalline solid.

Structural Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[12]

Technique Intermediate/Final Product Expected Observations
¹H NMR Final Product- Aromatic protons on the pyridine ring with characteristic shifts and coupling constants.- Diastereotopic protons of the tetrahydropyran ring, likely appearing as complex multiplets.- Broad signals for the -NH₃⁺ protons.
¹³C NMR Final Product- Distinct signals for the pyridine and tetrahydropyran ring carbons.- Quaternary carbon signal for C4 of the tetrahydropyran ring.- Carbon attached to bromine (C3 of pyridine) will show a characteristic shift.
Mass Spec (HRMS) Free AmineThe calculated exact mass of the [M+H]⁺ ion should match the observed mass within a narrow tolerance (e.g., <5 ppm), confirming the molecular formula. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) should be observed.
FT-IR Final Product- N-H stretching vibrations for the ammonium group (broad, ~3000-3200 cm⁻¹).- C-N and C-O stretching bands.- Aromatic C-H and C=C/C=N stretching bands.
HPLC Final ProductA single major peak under various conditions (e.g., different mobile phases) to establish purity (typically >95%).

Potential Applications and Scientific Rationale

The unique hybrid structure of suggests significant potential in drug discovery, primarily as a versatile scaffold for library synthesis.

Rationale for Therapeutic Exploration
  • Improved ADME Properties: The tetrahydropyran moiety is a well-established tool for improving absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates by modulating lipophilicity and metabolic stability.[1]

  • Diverse Biological Targets: Both pyridine and tetrahydropyran scaffolds are present in drugs targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[][13][14] The combination of these two motifs could lead to novel compounds with unique pharmacological profiles.

  • Vector for SAR Studies: The bromine atom on the pyridine ring is not merely a substituent but a key functional handle for diversification. It allows for the introduction of a wide variety of chemical groups via cross-coupling reactions. This enables a systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

SAR_Exploration cluster_0 Structure-Activity Relationship (SAR) Library Synthesis CoreScaffold Core Scaffold (Target Molecule) Suzuki Suzuki Coupling (Aryl, Heteroaryl groups) CoreScaffold->Suzuki Pd Catalyst, Boronic Acid Sonogashira Sonogashira Coupling (Alkynyl groups) CoreScaffold->Sonogashira Pd/Cu Catalysts, Terminal Alkyne Buchwald Buchwald-Hartwig (Amino, Alkoxy groups) CoreScaffold->Buchwald Pd Catalyst, Amine/Alcohol OptimizedLead Optimized Lead Compound Suzuki->OptimizedLead Sonogashira->OptimizedLead Buchwald->OptimizedLead

Caption: Diversification of the core scaffold via cross-coupling reactions.

Proposed Screening Cascade
  • Initial Synthesis: Prepare the title compound as described.

  • Library Generation: Utilize the bromine handle to synthesize a focused library of 10-20 analogues with diverse substituents at the 3-position of the pyridine ring.

  • Biological Screening: Screen the parent compound and its analogues in a panel of relevant biological assays (e.g., kinase inhibition panels, anticancer cell line proliferation assays, antimicrobial assays).

  • Hit-to-Lead Optimization: For any identified "hits," conduct further rounds of synthesis and testing to optimize for potency, selectivity, and drug-like properties.

Conclusion

While is a novel entity, its design is rooted in established principles of medicinal chemistry. This guide provides a comprehensive and scientifically plausible roadmap for its synthesis, characterization, and exploration as a valuable scaffold for drug discovery. The combination of the property-enhancing tetrahydropyran ring and the synthetically versatile bromopyridine core makes this compound and its future derivatives highly attractive targets for researchers aiming to develop next-generation therapeutics.

References

  • [No Author]. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
  • [No Author]. (n.d.). Tetrahydro-4H-pyran-4-one synthesis. ChemicalBook.
  • [No Author]. (n.d.). Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide. Benchchem.
  • Abaee, M. S., Afshinpoor, L., & Mojtahedi, M. M. (2025, February 10). Synthesis of Novel Derivatives of Dissymmetric Bisarylidene of Tetrahydro-4H-pyran-4-one.
  • [No Author]. (2023, October 14). What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?. Guidechem.
  • [No Author]. (2022, November). Direct synthesis of tetrahydropyran-4-ones via O 3 ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. ResearchGate.
  • [No Author]. (2026, February 19). Understanding 4-Bromopyridine: Properties, Applications, and Pricing.
  • [No Author]. (2023, October 16). What is Tetrahydropyran?. ChemicalBook.
  • [No Author]. (2026, February 13). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.
  • [No Author]. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • [No Author]. (n.d.). 2-Bromopyridine. Wikipedia.
  • [No Author]. (n.d.). 2‐Lithiopyridine | Request PDF. ResearchGate.
  • [No Author]. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate.
  • [No Author]. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • [No Author]. (n.d.). Biological Activities of Pyridine Derivatives. BOC Sciences.
  • [No Author]. (n.d.). Application Notes and Protocols for the Lithiation of 3-Bromopyridine-d4 and Subsequent Functionalization. Benchchem.
  • [No Author]. (n.d.). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • [No Author]. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • [No Author]. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • [No Author]. (n.d.). NMR-Based Structure Characterization. Max-Planck-Gesellschaft.

Sources

Safety data sheet (SDS) for 4-(3-Bromopyridin-2-yl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Safety & Handling Protocol: 4-(3-Bromopyridin-2-yl)oxan-4-amine

Part 1: Chemical Identity & Physiochemical Profiling[1]

1.1 Compound Identification This guide addresses the safety and handling of 4-(3-Bromopyridin-2-yl)oxan-4-amine (also known as 4-(3-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine).[1] This compound is a specialized gem-disubstituted heterocyclic amine, frequently utilized as a critical scaffold in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155 analogs) and other tyrosine phosphatase modulators.

  • Systematic Name: 4-(3-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine[1]

  • Molecular Formula: C₁₀H₁₃BrN₂O[1]

  • Molecular Weight: ~257.13 g/mol [1]

  • Structural Features:

    • Core: Tetrahydropyran (Oxane) ring.

    • Substituents: A primary amine (-NH₂) and a 3-bromo-2-pyridyl group attached at the C4 position.[1]

    • Chirality: Achiral (due to the plane of symmetry in the tetrahydropyran ring), unless isotopically labeled.

1.2 Physiochemical Properties (Predicted & Analog-Based) Note: As a specialized research intermediate, experimental data may vary by batch. The values below are derived from Structure-Activity Relationship (SAR) analysis of similar halogenated heteroaryl amines.

PropertyValue / PredictionTechnical Insight
Physical State Solid (Crystalline/Powder)Likely off-white to yellow.[1][2] High MW and polarity usually preclude liquid state at RT.
Solubility DMSO, Methanol, DCMModerate lipophilicity due to the bromine; amine confers solubility in polar protic solvents.
pKa (Base) ~9.5 (Primary Amine)The aliphatic amine is highly basic. The pyridine nitrogen is weakly basic (pKa ~2-3) due to the electron-withdrawing bromine.[1]
Hygroscopicity HighPrimary amines readily absorb atmospheric moisture/CO₂ to form carbamates. Store under Argon/Nitrogen.
LogP ~1.5 - 2.0Lipophilic enough to penetrate skin; handle with strict dermal protection.[1]

Part 2: Hazard Identification & Toxicology (The "Why" Behind the Protocol)

2.1 Predictive Hazard Classification (GHS) Since a harmonized SDS is often unavailable for early-stage intermediates, we apply the Precautionary Principle . Treat this substance as a Category 3 Active Pharmaceutical Ingredient (API) Intermediate .

  • Acute Toxicity (Oral/Dermal): Warning (Category 4). Halogenated pyridines often exhibit acute toxicity.

  • Skin Corrosion/Irritation: Danger (Category 1B or 2). The primary aliphatic amine is a strong base capable of causing chemical burns or severe dermatitis.

  • Serious Eye Damage: Danger (Category 1).[3] Basic compounds cause saponification of eye lipids, leading to irreversible corneal damage.

  • Specific Target Organ Toxicity (STOT): Warning (Category 3). Respiratory irritation is highly probable if dust is inhaled.

2.2 Mechanistic Toxicology

  • Alkylating Potential: While the pyridine ring is deactivated by the bromine, the bromine itself is a "handle" for cross-coupling. In biological systems, metabolic activation could lead to reactive intermediates.

  • Sensitization: Pyridine derivatives are known sensitizers. Repeated exposure may trigger allergic dermatitis.

Part 3: Risk Mitigation & Engineering Controls

3.1 Hierarchy of Controls Do not rely solely on PPE. The primary amine functionality makes this compound aggressive toward mucous membranes.

SafetyHierarchy Level1 Level 1: Engineering Controls (Fume Hood / Glove Box) Level2 Level 2: Administrative Controls (SOPs, Restricted Access) Level1->Level2 Supplemented by Level3 Level 3: PPE (Nitrile Gloves, Goggles, Lab Coat) Level2->Level3 Last line of defense

Caption: Safety Hierarchy. Engineering controls are the primary defense against volatile amines and dust.

3.2 Specific Handling Protocols

  • Weighing: Must be performed in a Chemical Fume Hood or a Powder Containment Enclosure . Do not weigh on an open bench.

  • Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) for long-term storage, as amines can react with them over time to form quaternary ammonium salts. Use DMSO or Anhydrous Ethanol for stock solutions.

  • Inert Atmosphere: Due to the hygroscopic amine, purge all storage vials with Nitrogen or Argon after use.

Part 4: Acute Exposure Response Dynamics

4.1 Ocular Exposure (Critical)

  • Mechanism: Bases penetrate the eye faster than acids.

  • Protocol: Immediate irrigation is non-negotiable. Flush for minimum 15 minutes .

  • Contraindication: Do not use neutralization agents (e.g., vinegar) in the eye; the heat of neutralization will worsen the thermal injury.

4.2 Dermal Exposure

  • Protocol: Drench with water. Wash with soap (surfactant) to remove the lipophilic bromopyridine moiety.

  • Neutralization: For minor skin contact, a wash with 2% acetic acid or boric acid solution after initial water rinsing can help neutralize the amine residue, but water is the priority.

4.3 Spill Management Workflow In the event of a powder spill, avoid generating dust.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid/Liquid) Start->Assess Isolate Evacuate & Isolate (10m Radius) Assess->Isolate High Hazard PPE Don PPE: Double Nitrile + N95/P100 Isolate->PPE Neutralize Cover with Weak Acid (Citric Acid/Sand Mix) PPE->Neutralize Collect Sweep/Scoop to Haz Waste Neutralize->Collect

Caption: Emergency Spill Response Workflow for Basic Amines.

Part 5: Synthesis & Stability Context

5.1 Synthetic Route Hazards Researchers synthesizing this compound likely use 4-bromopyridine and tetrahydropyran-4-one precursors.[1]

  • Precursor Hazard: 4-Bromopyridine is often stored as a hydrochloride salt because the free base is unstable (self-polymerizes).[1]

  • Reaction Hazard: Synthesis often involves organolithium reagents (e.g., n-BuLi) or Grignard reagents to install the pyridine ring. These are pyrophoric.

5.2 Storage Stability

  • Temperature: Store at -20°C .

  • Incompatibilities:

    • Strong Oxidizers: Reaction with the amine or bromine can be violent.

    • Acids: Will form exothermic salts.

    • Acid Chlorides/Anhydrides: Will react rapidly to form amides (unless this is the intended derivatization).

References

  • PubChem. 4-Amino-3-bromopyridine (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Pyridine Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). SHP2 Inhibitor Discovery (Contextualizing the Intermediate). PubMed Central. Available at: [Link]

(Note: Direct SDS for this specific intermediate is proprietary. Data is extrapolated from validated SAR models and analogous aminopyridine protocols.)

Sources

Novel Pyridine-Oxane Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Hybridization

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds to those with higher fractions of sp³-hybridized carbons (


). While pyridine remains a privileged scaffold—present in over 60 FDA-approved drugs due to its ability to engage in 

-stacking and hydrogen bonding—its planarity can limit solubility and metabolic stability.

This guide focuses on a high-value structural hybridization: Pyridine-Oxane (Tetrahydropyran) Building Blocks . By integrating the polar, aliphatic oxane ring with the aromatic pyridine, medicinal chemists can access a specific region of chemical space that offers:

  • Metabolic Shunting: Blocking labile metabolic soft spots (e.g., benzylic positions) with metabolically robust ether linkages.

  • Solubility Enhancement: Lowering LogD via the ether oxygen’s H-bond acceptor capability (typically reducing LogP by ~1.0 unit vs. cyclohexane).

  • Vectorial Control: Accessing novel exit vectors through spiro- and fused-ring geometries.

Design Rationale & Structural Classes

The integration of pyridine and oxane moieties typically falls into three architectural classes, each serving a distinct medicinal chemistry objective.

ClassStructure DescriptionMedChem UtilityKey Property Modulation
Type A: Linked Pyridine directly coupled to Oxane (C-C bond)Bioisostere for phenyl-pyridine or cyclohexyl-pyridine biaryls.Lowers lipophilicity; removes metabolic liability of aromatic rings.
Type B: Spiro Oxane and Pyridine share a single sp³ carbonConformational restriction; "3D" space filling.High

; rigidifies side chains to reduce entropic penalty upon binding.
Type C: Fused Pyrano[x,y]pyridine bicyclic coresScaffold hopping; novel IP space.Alters basicity of the pyridine nitrogen; creates compact, polar cores.
Visualization: The Structural Landscape

The following diagram illustrates the transition from traditional "flat" drug design to 3D-optimized Pyridine-Oxane scaffolds.

DesignRationale Flat Traditional Biaryl (Pyridine-Phenyl) High LogP, Low Solubility Strategy Design Strategy: Hybridization Flat->Strategy Escape from Flatland Linked Type A: Linked (Bioisostere) Reduced LogD Strategy->Linked Minisci Coupling Spiro Type B: Spiro (3D-Scaffold) High Fsp3 Strategy->Spiro Prins Cyclization Fused Type C: Fused (Rigid Core) Novel IP Strategy->Fused Hetero-Diels Alder

Caption: Transition from planar biaryls to sp³-rich pyridine-oxane hybrids via targeted synthetic strategies.

Synthetic Methodologies

To access these building blocks, we move beyond traditional cross-coupling (Suzuki/Negishi) which often fails with sp³-halides. We prioritize radical functionalization and acid-catalyzed cyclizations.

Protocol A: Late-Stage "Linked" Functionalization (Minisci-Type)

Objective: Direct installation of a tetrahydropyran (THP) ring onto a pyridine core at the C2 or C4 position. Mechanism: Photoredox-mediated generation of


-oxyalkyl radicals followed by radical addition to the protonated heterocycle. This method is superior to traditional Minisci reactions as it avoids harsh oxidants (AgNO

/persulfate) and uses the ether itself as the radical precursor.
Materials:
  • Substrate: Substituted Pyridine (1.0 equiv)

  • Reagent: Tetrahydropyran (Solvent/Reagent, excess)

  • Photocatalyst: Ir[dF(CF

    
    )ppy]
    
    
    
    (dtbbpy)PF
    
    
    (1 mol%)
  • Oxidant: (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (2.0 equiv)
  • Acid: TFA (1.0 equiv)

  • Light Source: 26W Blue LED (CFL or Kessil lamp)

Step-by-Step Workflow:
  • Preparation: In an 8 mL vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol), the Iridium photocatalyst (5.6 mg, 0.005 mmol), and ammonium persulfate (228 mg, 1.0 mmol).

  • Solvation: Add Tetrahydropyran (THP) (2.0 mL) followed by TFA (38

    
    L, 0.5 mmol). Note: TFA protonates the pyridine, lowering its LUMO and activating it toward nucleophilic radical attack.
    
  • Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen (radical quencher). Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2–3 cm away from the Blue LED source. Stir vigorously at ambient temperature for 24 hours.

  • Workup: Dilute the reaction mixture with saturated aqueous NaHCO

    
     (to neutralize TFA) and extract with EtOAc (3 x 10 mL).
    
  • Purification: Dry organics over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc).

Validation: This protocol typically yields the C2- or C4-alkylated product. Regioselectivity is dictated by the electronics of the pyridine ring (radical attacks the most electron-deficient position).

Protocol B: De Novo "Spiro" Synthesis (Prins Cyclization)

Objective: Construction of a Spiro[pyridine-3,4'-tetrahydropyran] core. Mechanism: Acid-catalyzed condensation of a homoallylic alcohol with a ketone (in this case, a piperidone derivative) via an oxonium ion intermediate.

Materials:
  • Ketone: N-Boc-3-piperidone (1.0 equiv)

  • Alcohol: 3-Buten-1-ol (1.2 equiv)

  • Acid: TFA or TMSOTf (1.5 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step Workflow:
  • Activation: Dissolve N-Boc-3-piperidone (1.0 g) and 3-buten-1-ol in anhydrous DCM (10 mL) under N

    
     atmosphere. Cool to 0°C.
    
  • Cyclization: Add TFA dropwise. The acid promotes the formation of the hemiacetal, which dehydrates to the oxonium ion. The pendant alkene then attacks the oxonium ion (Prins reaction).

  • Trapping/Termination: Stir at room temperature for 12 hours. The resulting carbocation is typically trapped by the trifluoroacetate anion or an external nucleophile (e.g., water during workup) to give the 4-substituted THP ring.

  • Refinement: To generate the clean spiro-ether, treat the crude intermediate with a base (KOtBu) if elimination is required, or reductive conditions (Et

    
    SiH/TFA) if a simple THP ring is desired without hydroxyl substituents.
    

Application Logic: Decision Matrix

When selecting a Pyridine-Oxane building block, use the following logic to determine the best fit for your lead optimization campaign.

SelectionLogic Problem Lead Optimization Challenge Solubility Issue: Poor Solubility / High LogP Problem->Solubility Metabolism Issue: Rapid Clearance (CYP) Problem->Metabolism Potency Issue: Low Potency / Entropy Problem->Potency LinkedSol Use Linked Pyridine-THP (Bioisostere for Phenyl) Solubility->LinkedSol Reduce aromatic count FusedMet Use Pyrano[Pyridine] (Block Metabolic Sites) Metabolism->FusedMet Remove labile H's SpiroPot Use Spiro[Pyridine-Oxane] (Rigidify Vectors) Potency->SpiroPot Pre-organize binding conformation

Caption: Decision matrix for selecting the appropriate pyridine-oxane architecture based on ADME/potency liabilities.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Jin, J., & MacMillan, D. W. C. (2015). Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction.[1] Angewandte Chemie International Edition. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Koster, A. L., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [Link]

  • Czechtizky, W., et al. (2021).[2] Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Optimization of BACE1 Inhibitors Utilizing 4-(3-Bromopyridin-2-yl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting aspartyl protease responsible for the generation of amyloid-β (Aβ) peptides. The accumulation of Aβ in the brain is a primary pathological hallmark of Alzheimer's disease (AD) [1]. Early BACE1 inhibitors were large, peptidomimetic compounds that suffered from poor blood-brain barrier (BBB) permeability and rapid clearance. To overcome these pharmacokinetic hurdles, modern drug discovery has shifted toward small, non-peptidic molecules that engage the catalytic dyad (Asp32 and Asp228) while maintaining drug-like physicochemical properties [4].

The intermediate 4-(3-Bromopyridin-2-yl)oxan-4-amine (also known as 4-(3-bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine) has emerged as a highly privileged building block in this space. Its structural components are uniquely tailored for BACE1 inhibition:

  • The Oxan (Tetrahydropyran) Ring: Replaces highly lipophilic cyclohexane or aromatic cores. The embedded oxygen atom lowers the overall lipophilicity (LogD), which is critical for reducing off-target hERG liability and improving passive BBB diffusion without relying on active transport mechanisms[3].

  • The C4-Amine: Serves as the crucial anchor that forms a bidentate hydrogen bond network with the catalytic aspartate dyad.

  • The 3-Bromopyridin-2-yl Motif: The pyridine nitrogen acts as a hydrogen bond acceptor to interact with the BACE1 flap region. Crucially, the 3-bromo substituent is geometrically vectored directly into the hydrophobic S3 subpocket, providing a synthetic handle for late-stage diversification [2].

APP_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) APP->BACE1 Cleavage sAPPb sAPPβ (Soluble) BACE1->sAPPb Release C99 C99 Fragment (Membrane Bound) BACE1->C99 Retention Gamma γ-Secretase C99->Gamma Cleavage Abeta Amyloid-β (Aβ) Peptides Gamma->Abeta Aggregation AICD AICD (Intracellular) Gamma->AICD Release

BACE1-mediated APP cleavage pathway leading to Aβ generation.

Synthetic Strategy & Workflow Logic

The synthesis of a potent BACE1 inhibitor from this intermediate follows a two-phase logic. First, the sterically hindered C4-amine is elaborated into a basic pharmacophore (such as a guanidine or cyclic amidine) to establish the primary interaction with the catalytic dyad. Second, the 3-bromo position is functionalized via palladium-catalyzed cross-coupling to install a P3 ligand. This ligand extends into the S3 pocket, driving both potency and selectivity over related proteases like BACE2 and Cathepsin D.

Synth_Workflow Start 4-(3-Bromopyridin-2-yl) oxan-4-amine Step1 Guanidine Formation at C4-Amine Start->Step1 Benzoyl-NCS / NH3 / EDCI Intermediate Bromopyridine Intermediate Step1->Intermediate Step2 Suzuki-Miyaura Cross-Coupling Intermediate->Step2 Pd(dppf)Cl2, Ar-B(OH)2 Final Target BACE1 Inhibitor (S1/S3 Engaged) Step2->Final P3 Ligand Installation

Synthetic workflow utilizing 4-(3-Bromopyridin-2-yl)oxan-4-amine for BACE1 inhibitors.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checks are provided to ensure synthetic integrity.

Protocol A: Synthesis of the Guanidine Pharmacophore

Objective: Convert the primary C4-amine into a guanidine to engage the BACE1 catalytic dyad.

Causality & Experience Note: The C4 position of the oxan ring is a tertiary carbinamine, making it highly sterically hindered. Standard amidation conditions often fail. We utilize benzoyl isothiocyanate at elevated temperatures to force the formation of the thiourea, followed by EDCI-mediated desulfurization in the presence of ammonia.

  • Thiourea Formation: Dissolve 4-(3-Bromopyridin-2-yl)oxan-4-amine (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Add benzoyl isothiocyanate (1.2 eq, 12 mmol) dropwise. Stir the reaction at 60°C for 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the highly polar amine starting material and the appearance of a higher Rf UV-active spot.

  • Deprotection: Cool the mixture to room temperature and add a 7N solution of NH₃ in methanol (10 eq). Stir at 60°C for 12 hours to cleave the benzoyl group. Concentrate under reduced pressure to yield the primary thiourea intermediate.

  • Guanidinylation: Dissolve the crude thiourea in anhydrous DMF (30 mL). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Add a 0.5 M solution of ammonia in dioxane (5.0 eq). Stir at 80°C for 6 hours.

    • Validation Check: LC-MS analysis must show the mass of the desired guanidine [M+H]⁺ with the characteristic bromine isotope pattern (two peaks of equal intensity separated by 2 Da).

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling for S3 Pocket Engagement

Objective: Install the P3 ligand at the 3-bromo position to achieve nanomolar BACE1 potency.

Causality & Experience Note: The ortho-substituted nature of the bromopyridine makes oxidative addition and reductive elimination challenging. Pd(dppf)Cl₂ is selected because its large bite angle specifically accelerates reductive elimination in sterically congested systems. A mixed solvent system (Dioxane/H₂O) ensures the solubility of both the organic substrate and the inorganic base required for transmetalation.

  • Preparation: In a microwave vial, combine the guanidine intermediate from Protocol A (1.0 eq, 2 mmol), 5-fluoropyrimidin-2-ylboronic acid (1.5 eq, 3 mmol), and K₂CO₃ (2.5 eq, 5 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Sparge the solution with N₂ gas for 10 minutes to remove dissolved oxygen, preventing catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.1 mmol). Seal the vial and heat at 90°C for 4 hours.

    • Validation Check: LC-MS is critical here. The successful reaction is confirmed by the complete disappearance of the brominated isotope pattern and the emergence of a single [M+H]⁺ peak corresponding to the cross-coupled product.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, concentrate, and purify via preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final BACE1 inhibitor.

Quantitative SAR Data & Physicochemical Profiling

The modular nature of the 3-bromopyridine handle allows for rapid Structure-Activity Relationship (SAR) profiling. Table 1 demonstrates how modifying the S3-interacting group impacts both biological efficacy and physicochemical properties.

Table 1: SAR and Physicochemical Data of Synthesized Derivatives

CompoundR-Group (S3 Ligand)BACE1 IC₅₀ (nM)Cell Aβ₄₀ IC₅₀ (nM)LogD (pH 7.4)BBB Permeability (Papp)
1 (Precursor) -Br1250>100001.8High
2 Phenyl854502.9High
3 2,4-Difluorophenyl12553.1High
4 5-Fluoropyrimidin-2-yl3142.2High

Data Interpretation: The transition from the bromo-precursor (Compound 1) to the substituted analogs proves the necessity of S3 pocket engagement for potency. While the 2,4-difluorophenyl group (Compound 3) provides excellent potency, it raises the LogD to 3.1. Utilizing a 5-fluoropyrimidine (Compound 4) maintains the critical fluorine interactions within the S3 pocket while the pyrimidine nitrogens lower the LogD to an optimal 2.2, ensuring high BBB permeability with a reduced risk of lipophilicity-driven toxicity.

References

  • Dislich, B., & Lichtenthaler, S. F. (2012). The membrane-bound aspartyl protease BACE1: molecular and functional properties in Alzheimer's Disease and beyond. Frontiers in Physiology, 3, 16. URL:[Link]

  • Rampa, A., et al. (2017). BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease. Journal of Medicinal Chemistry, 60(14), 5963-5986. URL:[Link]

  • Thomas, A. A., et al. (2014). Discovery of 7-tetrahydropyran-2-yl chromans: β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. Journal of Medicinal Chemistry, 57(23), 10112-10129. URL:[Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease. Chemical Society Reviews, 43(19), 6765-6813. URL:[Link]

Advanced Reagents and Protocols for the Cyclization of 4-(3-Bromopyridin-2-yl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The cyclization of 4-(3-bromopyridin-2-yl)oxan-4-amine (also known as 4-(3-bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine) is a critical transformation in modern medicinal chemistry. This specific ortho-bromoaryl-alkylamine building block is uniquely primed for the synthesis of complex spirocyclic scaffolds, most notably spiro-azaindolin-2-ones and spiro-azaindoles . These rigid, three-dimensional architectures are highly prized in drug discovery, serving as the core pharmacophores for calcitonin gene-related peptide (CGRP) receptor antagonists (e.g., migraine therapeutics like Ubrogepant and Atogepant) and respiratory syncytial virus (RSV) inhibitors [1, 2].

Rather than attempting a highly strained direct C-N coupling (which would yield an unfavorable 4-membered azetidine ring), expert synthetic strategies leverage the proximity of the C4-amine and the C3-bromide to insert a carbon atom or a two-carbon unit. This guide details the two most robust, field-proven methodologies for this cyclization: Palladium-Catalyzed Aminocarbonylation and the Sonogashira/Hydroamination Cascade .

Mechanistic Pathways & Causality

Pathway A: Palladium-Catalyzed Aminocarbonylation (Lactamization)

To form the highly valuable spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-oxan]-2(3H)-one core, the system requires a carbonyl insertion between the pyridine C3 position and the primary amine. This is achieved via a palladium-catalyzed aminocarbonylation [3].

Causality of Reagent Selection:

  • Catalyst & Ligand:

    
     paired with Xantphos  is optimal. The wide bite angle of Xantphos (111°) facilitates the crucial reductive elimination step from the acyl-palladium intermediate, preventing off-target oligomerization.
    
  • CO Source: While carbon monoxide gas can be used, Molybdenum hexacarbonyl (

    
    )  is strongly preferred as a solid, bench-stable CO surrogate. It releases CO slowly upon heating, maintaining a low, steady-state concentration of CO that prevents catalyst poisoning (formation of inactive Pd-carbonyl species).
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected over weaker amine bases (like

    
    ) because its superior basicity efficiently deprotonates the primary amine, accelerating the intramolecular nucleophilic attack on the highly electrophilic acyl-palladium(II) complex.
    

Aminocarbonylation A 4-(3-Bromopyridin-2-yl) oxan-4-amine B Oxidative Addition [Pd(II) Complex] A->B Pd(OAc)2, Xantphos C CO Insertion [Acyl-Pd(II) Complex] B->C Mo(CO)6 or CO gas D Intramolecular Nucleophilic Attack C->D DBU (Base) E Spiro-azaindolin-2-one (Target Scaffold) D->E Reductive Elimination - Pd(0)

Mechanism of Pd-catalyzed aminocarbonylation to form spiro-azaindolin-2-ones.

Pathway B: Sonogashira Coupling / Hydroamination Cascade

When a spiro-azaindole (lacking the carbonyl oxygen) is required, a tandem cross-coupling/annulation strategy is employed. The C3-bromide undergoes a Sonogashira coupling with a terminal alkyne, followed immediately by an intramolecular hydroamination [4].

Causality of Reagent Selection:

  • Catalyst System:

    
     and CuI  act synergistically. The Pd cycle handles the C-C bond formation, while the Cu(I) species (or the Pd itself) subsequently acts as a 
    
    
    
    -Lewis acid to activate the newly installed alkyne for nucleophilic attack by the adjacent amine.
  • Regioselectivity: According to Baldwin's rules, the nucleophilic attack of the amine onto the activated alkyne proceeds via a favored 5-endo-dig cyclization, exclusively yielding the 5-membered pyrrole ring fused to the pyridine.

SonogashiraCascade A 4-(3-Bromopyridin-2-yl) oxan-4-amine B Sonogashira Coupling [3-Alkynyl Intermediate] A->B Terminal Alkyne PdCl2(PPh3)2, CuI C Alkyne Activation [pi-Alkyne-Pd/Cu] B->C Metal Coordination D Spiro-azaindole (Target Scaffold) C->D 5-endo-dig Hydroamination

Sonogashira coupling and hydroamination cascade forming spiro-azaindoles.

Quantitative Data: Pathway Comparison

The following table summarizes the operational parameters and expected outcomes for both cyclization strategies, allowing for rapid protocol selection based on the desired target pharmacophore.

ParameterPathway A: AminocarbonylationPathway B: Sonogashira Annulation
Target Scaffold Formed Spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-oxan]-2(3H)-one2-Substituted Spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-oxane]
Key Reagents

,

, Xantphos, DBU
Terminal Alkyne,

, CuI,

Reaction Type Carbonylative Cyclization (Lactamization)Cross-Coupling / 5-endo-dig Hydroamination
Typical Yield 65–85%50–75%
Temperature 100–110 °C90–100 °C
Reaction Time 12–16 hours8–12 hours
Optimal Solvent 1,4-Dioxane (Anhydrous, Degassed)DMF or THF (Anhydrous, Degassed)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-oxan]-2(3H)-one

This protocol utilizes a solid CO surrogate to safely achieve high-yielding lactamization without the need for specialized high-pressure CO autoclaves.

Materials Required:

  • 4-(3-Bromopyridin-2-yl)oxan-4-amine (1.0 mmol, 257 mg)

  • Molybdenum hexacarbonyl (

    
    ) (0.6 mmol, 158 mg)
    
  • Palladium(II) acetate (

    
    ) (0.05 mmol, 11 mg)
    
  • Xantphos (0.10 mmol, 58 mg)

  • DBU (2.0 mmol, 304 mg / 300 µL)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • Preparation: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge 4-(3-bromopyridin-2-yl)oxan-4-amine,

    
    , Xantphos, and 
    
    
    
    .
  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times). Self-Validation Check: Ensuring strict exclusion of oxygen prevents the oxidation of the phosphine ligand, which is the primary cause of stalled carbonylation reactions.

  • Solvent & Base Addition: Syringe in 10 mL of anhydrous, degassed 1,4-dioxane, followed by 300 µL of DBU.

  • Heating & Cyclization: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube in an oil bath at 110 °C for 16 hours. The solution will typically turn from pale yellow to a dark brown/black homogeneous mixture as Pd(0) nanoparticles eventually form.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite to remove metal residues. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Gradient of 0% to 5% Methanol in Dichloromethane) to afford the spiro-azaindolin-2-one.

Protocol B: Synthesis of 2-Substituted Spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-oxane]

This protocol yields an azaindole core substituted at the 2-position, dictated by the choice of the terminal alkyne.

Materials Required:

  • 4-(3-Bromopyridin-2-yl)oxan-4-amine (1.0 mmol, 257 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 mmol, 153 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 mmol, 35 mg)
    
  • Copper(I) iodide (CuI) (0.10 mmol, 19 mg)

  • Triethylamine (

    
    ) (3.0 mmol, 303 mg)
    
  • Anhydrous DMF (8 mL)

Procedure:

  • Preparation: To an oven-dried 20 mL vial, add the starting amine,

    
    , and CuI. Purge the vial with Argon for 5 minutes.
    
  • Reagent Addition: Add anhydrous, degassed DMF (8 mL) and

    
     (418 µL). Finally, add the terminal alkyne via syringe.
    
  • Cascade Reaction: Seal the vial and heat to 95 °C for 12 hours. Expert Insight: While the initial Sonogashira coupling occurs rapidly even at lower temperatures, extended heating at 95 °C is mandatory to drive the subsequent intramolecular hydroamination to completion.

  • Workup: Cool to room temperature, quench with saturated aqueous

    
     (15 mL), and extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine (
    
    
    mL) to remove residual DMF, dry over anhydrous
    
    
    , and concentrate.
  • Purification: Purify the crude product by flash column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure spiro-azaindole.

References

  • Cgrp antagonist compounds Google P
  • Spirocyclic 2,3-dihydro-7-azaindole compounds and uses thereof Google P
  • Development of New Classes of Palladium and Nickel Catalyzed Carbonylation Reactions eScholarship@McGill[Link]

  • Carbonylative synthesis and functionalization of indoles Beilstein Journal of Organic Chemistry[Link]

Application Note: Handling, Storage, and Purification of Moisture-Sensitive Hydroiodide Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroiodide (HI) salts are frequently generated in organic synthesis during alkylation reactions (e.g., Hofmann elimination precursors), reductions, or as specific crystalline forms to enhance bioavailability. However, they present a dual challenge: extreme hygroscopicity and oxidative instability . Unlike hydrochloride salts, the iodide counter-ion is a reducing agent (


) that readily oxidizes to iodine (

) upon exposure to atmospheric oxygen and light, a process catalytically accelerated by moisture.

This guide provides a self-validating system for handling these labile salts, ensuring chemical integrity from synthesis to isolation.

The Chemistry of Instability

To handle HI salts effectively, one must understand the degradation cycle. The primary failure mode is not just water absorption (deliquescence) but the subsequent acid-catalyzed oxidation.

The Degradation Loop
  • Hygroscopicity: The salt absorbs atmospheric moisture, forming a hydrate shell.

  • Hydrolysis/Acidity: High water content facilitates proton mobility. HI is a strong acid (

    
    ); trace hydrolysis lowers the local pH on the crystal surface.
    
  • Oxidation: In an acidic, aqueous environment, atmospheric oxygen oxidizes iodide to iodine.

    
    
    
  • Autocatalysis: The generated water feeds back into step 1, while the

    
     acts as an electrophilic impurity, potentially iodinating electron-rich regions of the API (Active Pharmaceutical Ingredient).
    
Visualization: The Oxidative Cascade

The following diagram illustrates the self-perpetuating cycle of degradation that must be broken.

degradation_cycle Salt Dry HI Salt (White/Colorless) Hydrate Hydrated Surface (Mobile H+) Salt->Hydrate Deliquescence Moisture Moisture Ingress (>30% RH) Moisture->Hydrate Oxidation Oxidation (O2/Light) 4I- + O2 -> 2I2 Hydrate->Oxidation Acid Catalysis Oxidation->Hydrate Generates H2O (Feedback Loop) Impurity Degraded Product (Yellow/Brown Discoloration) Oxidation->Impurity Iodine Formation

Caption: Figure 1. The autocatalytic degradation cycle of hydroiodide salts driven by moisture and oxygen.

Handling & Storage Protocols

Environmental Control

The "Yellowing Test" is the primary visual indicator of failure. If a white HI salt turns pale yellow, surface oxidation has begun.

ParameterSpecificationRationale
Relative Humidity (RH)

Prevents formation of the aqueous monolayer required for oxidation.
Light Amber Glass / FoilPhotons accelerate the oxidation of

to

.
Atmosphere Argon (preferred) or

Argon is heavier than air, providing a better "blanket" for salts in jars.
Temperature

C
Slows kinetics of oxidation; Crucial: Allow to warm to RT before opening to prevent condensation.
Weighing Protocols

Scenario A: Glovebox Available (Recommended)

  • Transfer bulk container into the antechamber.

  • Cycle vacuum/inert gas (

    
    ).
    
  • Weigh inside the box.

  • Seal the reaction vessel before bringing it out.

Scenario B: Benchtop (Schlenk Technique) Use this when a glovebox is unavailable. Do not use open weighing boats.

  • The "Schlenk-in-a-Jar" Method: Place the vial containing the salt inside a larger jar containing desiccant (e.g.,

    
     or Drierite).
    
  • Positive Pressure: Direct a stream of dry Argon over the salt container while opening.

  • Rapid Transfer: Use a pre-dried glass funnel. Avoid metal spatulas if the salt is highly corrosive/reactive; use PTFE-coated spatulas.

  • Immediate Solvation: Once weighed, immediately add the anhydrous solvent and purge with Argon. The salt is most stable in solution if the solvent is degassed.

Synthesis & Purification Workflows

Solvent Selection Strategy

HI salts are typically soluble in polar protic solvents (MeOH, Water) which promote degradation. For synthesis and isolation, use Polar Aprotic solvents combined with non-polar anti-solvents.

Solvent ClassExamplesCompatibilityNotes
Reaction Solvent DCM, DMF, MeCNHigh Must be anhydrous (<50 ppm

).
Anti-Solvent

, Hexanes, Pentane
High Used to crash out the salt.
Forbidden Acetone, KetonesZero Iodide catalyzes

-iodination of ketones; forms lachrymators.
Protocol: Anhydrous Recrystallization

Objective: Purify the HI salt without inducing hydrolysis.

  • Dissolution: Dissolve the crude salt in the minimum amount of anhydrous Methanol or Acetonitrile under Argon.

    • Tip: If the solution is yellow, add a single crystal of Sodium Thiosulfate (

      
      ) or wash with trace dilute thiosulfate (if water tolerance allows) to reduce 
      
      
      
      .
  • Precipitation: Slowly add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) via syringe with vigorous stirring.

    • Ratio: Typically 1:5 (Solvent:Anti-solvent).

  • Filtration: Use a Schlenk Frit (closed system filtration). Do not use a standard Buchner funnel, as pulling air through the filter cake will introduce moisture and oxygen, instantly turning the cake yellow.

  • Drying: Dry the filter cake under high vacuum (

    
     mbar) in the dark.
    
Protocol: Liberating the Free Base (The "Safety Net")

Often, the HI salt is an intermediate. Converting it to the free base immediately is the best way to avoid storage stability issues.

  • Biphasic Setup: Suspend the HI salt in DCM or EtOAc.

  • Reduction/Neutralization: Add a cooled solution of saturated

    
     containing 10% 
    
    
    
    (Sodium Thiosulfate).
    • Mechanism:[1][2] Bicarbonate neutralizes the HI; Thiosulfate reduces any adventitious Iodine (

      
      ) back to water-soluble Iodide (
      
      
      
      ), preventing the organic layer from becoming contaminated with iodine (which would appear purple/brown in organics).
  • Separation: Separate layers immediately.

  • Drying: Dry organic layer over

    
     (Sodium Sulfate), filter, and concentrate.
    

Workflow Decision Tree

Use this logic flow to determine the appropriate handling method for your specific salt.

handling_decision Start Start: Handle HI Salt IsGlovebox Glovebox Available? Start->IsGlovebox GloveboxYes Use Glovebox (Argon atm) IsGlovebox->GloveboxYes Yes GloveboxNo Benchtop Handling IsGlovebox->GloveboxNo No IsSolution Is final form Solution or Solid? GloveboxNo->IsSolution SolidPath Solid Isolation: Use Schlenk Frit Dry under High Vac IsSolution->SolidPath Solid Required SolnPath Solution Use: Weigh in Argon stream Dissolve immediately in Anhydrous Solvent IsSolution->SolnPath Use in Reaction

Caption: Figure 2. Decision matrix for selecting the appropriate handling protocol based on equipment availability and application.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying solvents and purifying salts).

  • Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[3] (Authoritative guide on Schlenk lines and syringe techniques).

  • Biber, F. Z., Unak, P., & Yurt, F. (2002).[1][4] Stability of iodine content in iodized salt. Isotopes in Environmental and Health Studies, 38(2), 87–93.[4] (Mechanistic insight into iodide oxidation kinetics).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying.[5] A reappraisal by application of a novel method for solvent water assay. The Journal of Organic Chemistry, 43(20), 3966–3968. (Foundational text on achieving anhydrous conditions).

Sources

The Strategic Synthesis of Novel Spiro[oxane-4,5'-pyrrolo[2,3-b]pyridines]: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. A significant shift away from planar, sp²-rich structures towards more three-dimensional, sp³-rich scaffolds has been a defining trend.[1] This "escape from flatland" is driven by the understanding that molecular three-dimensionality can lead to improved target selectivity, enhanced physicochemical properties such as solubility, and better metabolic stability.[1] Among the various classes of three-dimensional structures, spirocycles have emerged as particularly valuable motifs.[2] These are bicyclic systems where the two rings share a single common atom, creating a rigid and well-defined orientation of substituents in three-dimensional space.

This application note provides a detailed guide for the synthesis of a novel class of spirocycles, spiro[oxane-4,5'-pyrrolo[2,3-b]pyridines], utilizing the key building block 4-(3-Bromopyridin-2-yl)oxan-4-amine. The fusion of the oxane and the pyrrolo[2,3-b]pyridine moieties is anticipated to yield compounds with interesting biological profiles, given the prevalence of both heterocycles in numerous bioactive molecules. This document will explore two plausible and robust synthetic strategies for the construction of the spirocyclic core: a Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination and a Base-Catalyzed Intramolecular Nucleophilic Aromatic Substitution (SNAr). While direct literature precedent for the cyclization of 4-(3-Bromopyridin-2-yl)oxan-4-amine is not available, the protocols herein are built upon well-established and analogous transformations, providing a strong foundation for researchers to successfully synthesize these promising new chemical entities.

Proposed Synthetic Strategies for Spirocyclization

The core transformation in the synthesis of the target spiro[oxane-4,5'-pyrrolo[2,3-b]pyridine] system from 4-(3-Bromopyridin-2-yl)oxan-4-amine is the intramolecular formation of a carbon-nitrogen bond between the amine of the oxane ring and the C3 position of the pyridine ring. Two primary, high-probability pathways are proposed:

  • Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination: This approach leverages the power of palladium catalysis to facilitate the intramolecular C-N cross-coupling reaction. The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds and has been successfully applied to the synthesis of complex nitrogen-containing heterocycles, including spirocycles.[1][3][4][5][6]

  • Base-Catalyzed Intramolecular Nucleophilic Aromatic Substitution (SNAr): In this alternative strategy, a strong base is employed to deprotonate the amine, which then acts as a nucleophile, attacking the electron-deficient pyridine ring at the C3 position and displacing the bromide. The feasibility of this pathway is supported by studies on similar intramolecular aminations of N-(3-bromopyridin-2-yl)azaheteroarylamines, where a base-assisted SNAr mechanism was observed.

The choice between these two methodologies will depend on factors such as substrate reactivity, functional group tolerance, and desired reaction conditions.

Diagram of Proposed Synthetic Pathways

Spirocycle Formation cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Product Start 4-(3-Bromopyridin-2-yl)oxan-4-amine Pd_Cat Palladium-Catalyzed Intramolecular Amination Start->Pd_Cat Buchwald-Hartwig Conditions SNAr Base-Catalyzed Intramolecular SNAr Start->SNAr Strong Base Conditions Product Spiro[oxane-4,5'-pyrrolo[2,3-b]pyridine] Pd_Cat->Product SNAr->Product

Caption: Proposed synthetic routes to the spiro[oxane-4,5'-pyrrolo[2,3-b]pyridine] core.

Experimental Protocols

Important Note: These protocols are proposed based on analogous reactions and may require optimization for the specific substrate. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

This protocol is adapted from methodologies successful in the intramolecular N-arylation of bicyclic hydrazines to form spirocycles.[3][4] The choice of ligand and base is critical for the success of Buchwald-Hartwig reactions.[1][7]

Reaction Scheme:

Materials and Reagents:

ReagentPuritySupplier
4-(3-Bromopyridin-2-yl)oxan-4-amine>95%Custom Synthesis/Commercially Available
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))97%Strem Chemicals
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)97%Sigma-Aldrich
Anhydrous Toluene>99.8%Sigma-Aldrich

Instrumentation:

  • Schlenk flask or microwave vial

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add 4-(3-Bromopyridin-2-yl)oxan-4-amine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Reagent Addition: Add sodium tert-butoxide (1.5 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene to achieve a final concentration of 0.1 M with respect to the starting material.

  • Reaction Execution: Seal the flask or vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to be complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[oxane-4,5'-pyrrolo[2,3-b]pyridine].

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is a highly effective catalyst system for C-N bond formation, particularly for challenging substrates.[1]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.

Protocol 2: Base-Catalyzed Intramolecular Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the observation that some intramolecular aminations on the 2-amino-3-bromopyridine scaffold can proceed without a transition metal catalyst, relying instead on a strong base to promote an SNAr reaction.

Reaction Scheme:

Materials and Reagents:

ReagentPuritySupplier
4-(3-Bromopyridin-2-yl)oxan-4-amine>95%Custom Synthesis/Commercially Available
Potassium tert-butoxide (KOtBu)98%Sigma-Aldrich
Anhydrous Dimethyl Sulfoxide (DMSO)>99.9%Sigma-Aldrich

Instrumentation:

  • Round-bottom flask or microwave vial

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask or microwave vial under an inert atmosphere, add 4-(3-Bromopyridin-2-yl)oxan-4-amine (1.0 eq).

  • Solvent Addition: Add anhydrous DMSO to achieve a final concentration of 0.2 M.

  • Base Addition: Add potassium tert-butoxide (2.0 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time may vary but is expected to be in the range of 6-18 hours.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the target spirocycle.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like potassium tert-butoxide is required to generate the amide anion, which is a potent nucleophile for the subsequent intramolecular SNAr.

  • Solvent: DMSO is a polar aprotic solvent that can effectively solvate the potassium cation and accelerate SNAr reactions. Its high boiling point allows for the required reaction temperatures.

Visualization of the Catalytic Cycle (Buchwald-Hartwig Amination)

Buchwald-Hartwig Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0L2->OxAdd + R-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R'-NH₂ - L RedElim Reductive Elimination AmineCoord->RedElim + Base - [H-Base]⁺X⁻ RedElim->Pd0L2 - Product Substrate 4-(3-Bromopyridin-2-yl)oxan-4-amine (R-Br) Product Spirocycle (R-N) Base Base HBaseBr [H-Base]⁺Br⁻

Caption: A simplified catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Conclusion

The synthesis of novel spirocyclic systems is a critical endeavor in the advancement of medicinal chemistry. The building block 4-(3-Bromopyridin-2-yl)oxan-4-amine presents a unique opportunity for the construction of spiro[oxane-4,5'-pyrrolo[2,3-b]pyridines]. The two proposed synthetic routes, Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination and Base-Catalyzed Intramolecular SNAr, offer robust and mechanistically distinct approaches to this target. The detailed protocols provided in this application note, grounded in established chemical principles and analogous transformations, are intended to empower researchers to explore this exciting new area of chemical space. The successful synthesis and subsequent biological evaluation of these novel spirocycles could lead to the discovery of new therapeutic agents with improved pharmacological profiles.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (URL: [Link])

  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. (URL: [Link])

  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. (URL: [Link])

  • Examination of the mechanism of the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and N-(2-chloropyridin-3-yl)azaheteroarylamines: a Pd-catalyzed amination and/or a base-assisted nucleophilic aromatic substitution? (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (URL: [Link])

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. (URL: [Link])

  • Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. (URL: [Link])

  • Palladium(II)-Catalyzed Intramolecular Aminobromination and Aminochlorination of Olefins. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (URL: [Link])

  • Spirocyclic Scaffolds in Medicinal Chemistry. (URL: [Link])

Sources

Comprehensive Application Note: Storage and Handling Protocols for Light-Sensitive Hydroiodide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroiodide salts and intermediates (e.g., formamidinium iodide, pentylammonium iodide, and various active pharmaceutical ingredients) present unique handling challenges due to their inherent physical and chemical instability. These compounds are highly susceptible to photodegradation, oxidation, and moisture absorption[1],. Failure to control environmental exposure during synthesis, transit, and storage leads to the formation of molecular iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and triiodide (

) impurities, which compromise downstream efficacy, alter stoichiometric ratios, and result in regulatory non-compliance[2],.

This application note provides a mechanistic understanding of hydroiodide photodegradation and establishes field-proven, self-validating protocols for the handling, packaging, and quality control (QC) of these sensitive intermediates in accordance with ICH Q1B guidelines[3],[4].

Mechanistic Grounding: The Causality of Photodegradation

To design effective storage protocols, one must first understand why hydroiodide intermediates degrade. The instability of these salts is driven by the low oxidation potential of the iodide ion (


).

When exposed to photons with wavelengths below 500 nm (specifically UV, violet, and blue visible light), the iodide ion undergoes photo-oxidation[2],[5]. The absorbed energy facilitates an electron transfer, generating a highly reactive iodine radical (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)[6],[7]. These radicals rapidly dimerize to form molecular iodine (

), which manifests visually as a distinct yellow or brown discoloration in the bulk powder or solution.

Furthermore, hydroiodide salts are highly hygroscopic. Ambient moisture acts as a solvent micro-environment on the crystal surface, accelerating ionic mobility and stabilizing the formation of triiodide (


) complexes[1],[8]. Oxygen acts as a synergistic catalyst in this electron-transfer cascade, meaning that light protection alone is insufficient if the intermediate is exposed to ambient air[9].

Mechanism Light Photon Energy (<500 nm) I_ion Iodide Ion (I⁻) Light->I_ion Excitation I_rad Iodine Radical (I•) I_ion->I_rad Photo-oxidation (-e⁻) I2 Molecular Iodine (I₂) (Yellow/Brown Impurity) I_rad->I2 Dimerization I3 Triiodide (I₃⁻) I2->I3 + I⁻ O2_H2O O₂ / H₂O (Catalysts) O2_H2O->I_ion Accelerates degradation

Caption: Photochemical oxidation pathway of iodide ions leading to molecular iodine.

Regulatory Framework & Quantitative Parameters

The International Council for Harmonisation (ICH) Q1B guidelines mandate rigorous photostability testing for new drug substances to evaluate their intrinsic photosensitivity[3],[10]. A self-validating storage protocol must be engineered to prevent the threshold exposures defined by these regulatory bodies.

Table 1: Critical Environmental Factors & Mitigation Thresholds
Environmental FactorCritical Threshold / Risk ZoneRequired Mitigation StrategyRegulatory / Scientific Rationale
Ultraviolet Light 300 nm – 400 nmZero exposure. Use Alu-Alu blisters or opaque containers.ICH Q1B requires testing at 200 W·hr/m² UV irradiance[4].
Visible Light 400 nm – 500 nm (Blue/Violet)Filter facility lighting to >500 nm (Amber/Brown light).High-energy visible light catalyzes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

to

radical formation[2],.
Atmospheric Oxygen > 1%

concentration
Purge headspace with Argon (preferred over

due to density).
Oxygen acts as an electron acceptor in the photo-oxidation loop[9].
Moisture (RH) > 30% Relative HumidityStore with desiccants; handle in gloveboxes.Hydroiodides are highly hygroscopic; moisture enables

formation[1],[8].
Temperature > 8°CStore at 2–8°C (Refrigerated).Thermal energy lowers the activation barrier for subsequent oxidation steps[11].

Standard Operating Procedures & Methodologies

The following protocols are designed as a self-validating system. By incorporating "Dark Controls" and strict environmental gating, any deviation in product purity can be systematically traced to a specific failure point in the workflow.

Workflow Step1 1. Synthesis & Isolation (Inert Atmosphere) Step2 2. Handling & Processing (>500nm Amber Light) Step1->Step2 Step3 3. Primary Packaging (Alu-Alu / Amber Vials) Step2->Step3 Step4 4. Long-Term Storage (2-8°C, Argon Backfill) Step3->Step4 Step5 5. QC & Analysis (Foil-wrapped, Dark Room) Step4->Step5 Sampling

Caption: End-to-end workflow for processing, packaging, and analyzing light-sensitive APIs.

Protocol A: Facility Handling and Processing

Objective: Prevent initial photo-excitation during the transfer and formulation of the bulk active pharmaceutical ingredient (API).

  • Lighting Modification: Retrofit all processing suites (granulation, compression, and packaging) with brown or amber lighting that strictly emits wavelengths above 500 nm[2],[5]. Verify the emission spectrum using a portable spectrometer prior to exposing the API.

  • Atmospheric Control: Conduct all open-handling of the hydroiodide intermediate inside a controlled glovebox or isolator.

  • Humidity Suppression: Maintain the isolator environment at <10% Relative Humidity (RH). Because hydroiodide powders are prone to static buildup in hyper-dry environments, utilize an anti-static ionizing bar within the isolator to prevent powder aerosolization and loss of yield.

Protocol B: Primary Packaging and Long-Term Storage

Objective: Create an impenetrable barrier against photons, oxygen, and moisture for shelf-life stability.

  • Primary Container Selection: For solid dosage forms, utilize Alu-Alu (Aluminum-Aluminum) blister packs, which provide a 100% barrier to light and moisture[5]. For bulk powders or liquid formulations, utilize amber-colored Type I borosilicate glass vials.

  • Advanced Labeling: If clear vials must be used to allow for visual inspection during clinical reconstitution, apply advanced UV-blocking amber labels (effective down to 380–500 nm) that shield the contents while maintaining a viewing window[12].

  • Inert Gas Backfilling: Prior to sealing, purge the container headspace with high-purity Argon. Argon is heavier than air and Nitrogen, providing a denser protective blanket over the solid hydroiodide salt[13],[14].

  • Thermal Control: Transfer the sealed containers immediately to a monitored cold-storage unit maintained at 2–8°C[11].

Protocol C: Analytical Quality Control (QC) Sampling

Objective: Ensure that the analytical testing process itself does not induce degradation, which would result in false-positive impurity readings.

  • Sample Preparation: All weighing and dissolution steps must be performed under amber lighting[2].

  • Glassware Shielding: Use low-actinic (amber) volumetric flasks. Immediately wrap the flasks tightly in aluminum foil to block any stray ambient light during sonication or transport to the HPLC auto-sampler[2],[5].

  • Self-Validating Dark Control: Critical Step. Whenever conducting forced degradation or routine stability testing, prepare a parallel "Dark Control" sample. This sample is drawn from the same batch, prepared identically, but kept in absolute darkness[15].

    • Causality Check: If the exposed sample shows a high

      
       peak on the chromatogram but the Dark Control does not, the degradation is confirmed as photolytic. If both show degradation, the failure is thermal or related to solvent incompatibility.
      

References

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA European Medicines Agency (ICH Guidelines) URL:[Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products IKEV URL:[Link]

  • Understanding ICH Photostability Testing Q-Lab URL: [Link]

  • Stability Testing: Photostability Testing of New Drug Substances and Products International Council for Harmonisation (ICH) URL: [Link]

  • Protection of Light Sensitive Products Pharmaguideline URL:[Link]

  • How To Protect Light Sensitive Products LFA Tablet Presses URL:[Link]

  • IL Group Launches Light Protection Solution to Safeguard Light-Sensitive Pharmaceuticals IL Group URL: [Link]

  • Photooxidation of iodide ion on some semiconductor and non-semiconductor surfaces ResearchGate URL: [Link]

  • Visible Light Generation of Iodine Atoms and I-I Bonds: Sensitized I Oxidation and I3 Photodissociation Diva-Portal URL:[Link]

  • Iodine's Wild Ride Leading to Photoinstability in Halide Perovskite Solar Cells ResearchGate URL: [Link]

  • Sn-Based Perovskite Solar Cells towards High Stability and Performance MDPI URL: [Link]

Sources

Application Note: Scale-Up Synthesis of 4-(3-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(3-bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine (Target Molecule 1 ). This structural motif—a sterically crowded primary amine attached to a quaternary carbon on a tetrahydropyran ring—is a critical pharmacophore in various kinase inhibitors (e.g., ERK, PI3K pathways).

The synthesis addresses two primary process challenges:

  • Regiocontrol during Lithiation: Preventing the "halogen dance" rearrangement inherent to 2,3-dihalopyridines.

  • Quaternary Amine Installation: Avoiding hazardous azide chemistry (Schmidt/Curtius) in favor of a scalable Ritter reaction sequence.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two main phases: the construction of the quaternary carbon center via organometallic addition, and the conversion of the resulting tertiary alcohol to a primary amine.

Retrosynthesis Target Target Molecule (1) 4-(3-Bromopyridin-2-yl) tetrahydro-2H-pyran-4-amine Intermediate1 Intermediate (2) Chloroacetamide Derivative Target->Intermediate1 Thiourea Deprotection Intermediate2 Intermediate (3) Tertiary Alcohol Intermediate1->Intermediate2 Ritter Reaction (ClCH2CN, H2SO4) SM1 Starting Material A 2,3-Dibromopyridine Intermediate2->SM1 Lithiation (C-2 Selective) SM2 Starting Material B Tetrahydro-4H-pyran-4-one Intermediate2->SM2 Nucleophilic Addition

Figure 1: Retrosynthetic strategy prioritizing convergent assembly and safe amine installation.

Detailed Experimental Protocols

Phase 1: Regioselective Lithiation and Ketone Addition

Objective: Synthesize 4-(3-bromopyridin-2-yl)tetrahydro-2H-pyran-4-ol (Intermediate 3 ). Critical Quality Attribute (CQA): Isomeric purity. Improper temperature control leads to lithium migration to the C-4 position (Halogen Dance).

Reagents & Materials
  • 2,3-Dibromopyridine (1.0 equiv)

  • Tetrahydro-4H-pyran-4-one (1.1 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 equiv)

  • Diethyl ether (Et2O) or THF (Anhydrous)

  • Ammonium chloride (sat. aq.)

Step-by-Step Protocol (100 g Scale Basis)
  • Reactor Setup: Equip a 2 L double-jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet. Dry the vessel thoroughly.

  • Solvent Charge: Charge 2,3-dibromopyridine (100 g, 0.42 mol) and anhydrous Et2O (1.0 L) . Cool the mixture to -78 °C .

    • Note: THF can be used, but Et2O often suppresses the halogen dance side-reaction more effectively at slightly higher temperatures.

  • Lithiation (The Critical Step): Slowly add n-BuLi (176 mL, 0.44 mol) via cannula or metering pump over 45 minutes.

    • Control Parameter: Internal temperature must strictly remain below -70 °C .

    • Mechanism:[1][2][3][4][5] Lithium-halogen exchange occurs preferentially at C-2 due to the inductive effect of the pyridine nitrogen.

  • Equilibration: Stir at -78 °C for exactly 30 minutes.

    • Warning: Extended stirring (>1 hr) or warming promotes migration of the lithium species to the C-4 position (thermodynamic product).

  • Ketone Addition: Add a solution of tetrahydro-4H-pyran-4-one (46.5 g, 0.46 mol) in minimal Et2O over 30 minutes, maintaining T < -70 °C.

  • Quench: Stir for 1 hour at -78 °C, then quench by adding sat. NH4Cl (500 mL) while still cold. Allow to warm to room temperature (RT).

  • Work-up: Separate layers. Extract aqueous phase with EtOAc (2 x 300 mL). Dry combined organics over Na2SO4 and concentrate.

  • Purification: Recrystallize from Heptane/EtOAc or use a silica plug if necessary.

    • Target Yield: 85-90%

    • Appearance: White to off-white solid.

Phase 2: Ritter Reaction (Amine Installation)

Objective: Convert the tertiary alcohol to the chloroacetamide intermediate. Rationale: Direct conversion to amine is difficult. The Ritter reaction using chloroacetonitrile is scalable and avoids the safety hazards of sodium azide (NaN3).

Reagents
  • Intermediate 3 (Alcohol)

  • Chloroacetonitrile (ClCH2CN) (3.0 equiv)

  • Sulfuric Acid (H2SO4), conc. (3.0 equiv)

  • Acetic Acid (AcOH) (Solvent)

Protocol
  • Setup: 1 L reactor with scrubber (for potential HCN traces, though unlikely with ClCH2CN).

  • Dissolution: Dissolve Intermediate 3 (90 g) in AcOH (270 mL) and Chloroacetonitrile (66 mL) .

  • Acid Addition: Cool to 0–5 °C. Add conc. H2SO4 (56 mL) dropwise.

    • Exotherm Alert: This addition is highly exothermic. Control rate to keep T < 20 °C.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by HPLC.

  • Quench: Pour the mixture slowly onto Ice/Water (1 kg) with vigorous stirring.

  • Isolation: The product (chloroacetamide) often precipitates. Filter the solid. If oil forms, extract with DCM, wash with NaHCO3, and concentrate.

    • Intermediate: 2-chloro-N-(4-(3-bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)acetamide.

Phase 3: Thiourea Deprotection

Objective: Cleave the chloroacetamide to release the free primary amine.

Protocol
  • Reaction: Suspend the wet cake of Chloroacetamide intermediate in Ethanol (500 mL) and Acetic Acid (100 mL) .

  • Reagent: Add Thiourea (1.2 equiv) .

  • Reflux: Heat to reflux (approx. 78 °C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5] Thiourea alkylates at the chloromethyl group, forming an isothiouronium salt which cyclizes and cleaves to release the amine and pseudothiohydantoin.

  • Work-up: Cool to RT. The byproduct (pseudothiohydantoin) may precipitate; filter it off.

  • Basification: Concentrate the filtrate to remove EtOH. Dilute residue with water and basify with 20% NaOH to pH > 12.

  • Extraction: Extract with DCM/IPA (9:1) or MTBE .

  • Final Isolation: Dry organic layer and concentrate. The product can be converted to the HCl salt for long-term storage by treating with HCl in Dioxane/Ether.

Process Safety & Troubleshooting

Halogen Dance (Lithium Migration)

The stability of 3-bromo-2-lithiopyridine is temperature-dependent. If the temperature rises above -60 °C before the ketone is added, the lithium will migrate to the 4-position, leading to the wrong regioisomer.

HalogenDance Start 2,3-Dibromopyridine Kinetic 3-Bromo-2-lithiopyridine (Kinetic Product) REQUIRED Start->Kinetic n-BuLi, -78°C Thermo 3-Bromo-4-lithiopyridine (Thermodynamic Product) IMPURITY Kinetic->Thermo Warming (> -60°C) or Long Stirring Product Product Kinetic->Product Trapping with Ketone (Fast)

Figure 2: The Halogen Dance mechanism. Strict temperature control preserves the kinetic species.

Optimization for Manufacturing (Turbo Grignard)

For multi-kilogram scales where -78 °C is difficult to maintain, replace n-BuLi with iPrMgCl·LiCl (Turbo Grignard) .

  • Conditions: The exchange can often be performed at -15 °C to 0 °C using iPrMgCl·LiCl in THF.[6] This reagent is less basic and less prone to inducing the halogen dance, offering a wider safety window.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to pale yellow powder
Purity HPLC (254 nm)> 98.0%
Regioisomer HPLC/NMR< 0.5% (4-pyridyl isomer)
1H NMR DMSO-d6Conforms to structure. Key signals: Pyridine protons (dd, dd, dd), Pyran CH2s (multiplets), NH2 (broad s).
Mass Spec LC-MS (ESI+)[M+H]+ = 257/259 (Br pattern)

References

  • Lithium-Halogen Exchange Regioselectivity: Song, J. J., et al. "Organometallic methods for the synthesis of substituted pyridines." Chemical Society Reviews, 2007. Note: Describes the kinetic preference for C-2 exchange in 2,3-dihalopyridines.
  • Ritter Reaction on Tertiary Alcohols

    • Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes." Journal of the American Chemical Society, 1948. Link

    • Jirgensons, A., et al.[2] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 2000.[1][2] Link

  • Thiourea Deprotection Method: Masaki, M., et al. "A new method for the preparation of primary amines from chloroacetamides." Journal of the American Chemical Society, 1968.
  • Halogen Dance Mechanism

    • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Reviews, 2007. Link

Sources

Solvent selection for 4-(3-Bromopyridin-2-yl)oxan-4-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategy for 4-(3-Bromopyridin-2-yl)oxan-4-amine Functionalization

Executive Summary

This technical guide addresses the solvent selection challenges associated with 4-(3-Bromopyridin-2-yl)oxan-4-amine (referred to herein as Substrate-A ). This molecule represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors, combining a polar tetrahydropyran (oxane) ring, a basic primary amine, and an electrophilic bromopyridine moiety.

The Core Challenge: The geminal disubstitution at the C4 position of the oxane ring creates significant steric bulk, while the ortho-relationship between the bromine (C3) and the oxane linkage (C2) on the pyridine ring imposes severe steric hindrance for cross-coupling reactions. Furthermore, the primary amine functionality presents a risk of catalyst poisoning via N-coordination.

This guide provides a validated decision matrix for solvent selection, balancing solubility, reaction kinetics (boiling point requirements), and green chemistry sustainability.

Physicochemical Profile & Solubility Matrix

Understanding the solubility profile is the prerequisite for reaction design. Substrate-A possesses amphiphilic character: the oxane and amine confer polarity, while the bromopyridine adds lipophilicity.

Table 1: Predicted Solubility & Suitability Matrix

Solvent ClassRepresentative SolventSolubility EstimateApplication SuitabilityTechnical Notes
Chlorinated Dichloromethane (DCM)HighAmidation / Acylation Excellent for low-temp N-functionalization. Avoid for Pd-couplings (low BP, environmental concern).
Polar Aprotic DMF, NMP, DMSOHighSnAr / High-T Coupling Good solubility for salts. Hard to remove; NMP is reproductive toxin.
Ethers (Cyclic) THFModerateGeneral Purpose Low BP (66°C) limits use for sterically hindered couplings.
Ethers (High BP) 1,4-DioxaneHighPd-Catalyzed Coupling Gold Standard for Suzuki/Buchwald due to coordination ability and BP (101°C).
Alcohols Methanol, EthanolHighHydrogenation / Deprotection Protic nature interferes with electrophilic reagents (acid chlorides, isocyanates).
Hydrocarbons TolueneModerateCross-Coupling Excellent for biphasic systems. Poor solubility for salt forms of Substrate-A.
Green Alternatives 2-MeTHF, t-Amyl AlcoholModerate-HighSustainable Replacement 2-MeTHF replaces THF/DCM. t-Amyl Alcohol replaces Dioxane/Toluene.

Reaction-Specific Solvent Strategies

Scenario A: Palladium-Catalyzed Cross-Coupling (The Bromide Vector)

Targeting the C3-Bromine for Suzuki-Miyaura or Buchwald-Hartwig couplings.

The Mechanism: The oxidative addition of Pd(0) into the C3-Br bond is the rate-determining step, severely hampered by the ortho-oxane ring. Critical Requirement: High thermal energy (>90°C) is required to overcome the steric barrier.

  • Standard Recommendation: Anhydrous 1,4-Dioxane .

    • Why: Boiling point (101°C) allows sufficient thermal activation. The weak coordination of dioxane stabilizes cationic Pd intermediates without poisoning the catalyst.

  • Green/Process Recommendation: t-Amyl Alcohol (2-Methyl-2-butanol) .

    • Why: High boiling point (102°C). Solubilizes both organic substrates and inorganic bases (like

      
      ) better than toluene. Does not form peroxides as easily as ethers.
      
Scenario B: N-Functionalization (The Amine Vector)

Targeting the C4-Amine for Amide Coupling, Sulfonylation, or Urea formation.

The Mechanism: Nucleophilic attack of the primary amine on an electrophile. Critical Requirement: Solubility of the protonated intermediate (if acid is generated) and scavenging of acid byproducts.

  • Standard Recommendation: Dichloromethane (DCM) or DMF .

    • Why: DCM is standard for room temperature acylations. DMF is required if the electrophile is poorly soluble.

  • Green/Process Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .

    • Why: 2-MeTHF separates easily from water during workup (unlike THF) and is derived from renewable resources.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal solvent system based on reaction type and constraints.

SolventSelection Start Start: Substrate-A Reaction RxnType Identify Reaction Vector Start->RxnType AmineVec N-Functionalization (Amide/Urea/Sulfonamide) RxnType->AmineVec BromoVec Pd-Catalyzed Coupling (Suzuki/Buchwald) RxnType->BromoVec TempReqLow Temp < 40°C? AmineVec->TempReqLow SolubilityCheck Substrate Salt Solubility? TempReqLow->SolubilityCheck Yes Rec_DCM Use DCM or EtOAc (Add DIPEA/TEA) SolubilityCheck->Rec_DCM High Rec_DMF Use DMF or NMP (For low solubility electrophiles) SolubilityCheck->Rec_DMF Low StericCheck Steric Hindrance: High (Ortho-subs) BromoVec->StericCheck GreenCheck Green/Safety Constraints? StericCheck->GreenCheck Requires >90°C Rec_Dioxane Use 1,4-Dioxane (Standard Lab Scale) GreenCheck->Rec_Dioxane No Constraints Rec_Tamyl Use t-Amyl Alcohol (Process/Green Scale) GreenCheck->Rec_Tamyl Strict Limits Rec_Toluene Use Toluene/Water (If Base Solubility allows) GreenCheck->Rec_Toluene Biphasic Pref.

Caption: Figure 1. Decision matrix for solvent selection based on reaction vector (Amine vs. Bromide) and process constraints.

Detailed Protocol: Buchwald-Hartwig Amination

Objective: Coupling Substrate-A (as the aryl halide) with a secondary amine (e.g., Morpholine) to demonstrate solvent handling for sterically hindered substrates.

Solvent System: t-Amyl Alcohol (Preferred) or 1,4-Dioxane .

Reagents:
  • Substrate-A: 1.0 equiv.

  • Morpholine (Nucleophile): 1.2 equiv.

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) (Bulky ligand essential for ortho-substitution).

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv).

  • Solvent: t-Amyl Alcohol (0.1 M concentration).

Step-by-Step Methodology:
  • Solvent Preparation (Crucial):

    • Sparge the solvent (t-Amyl Alcohol) with Nitrogen or Argon for at least 15 minutes.

    • Why: Dissolved oxygen is the primary cause of Pd-catalyst death, especially with electron-rich ligands like XPhos.

  • Reaction Assembly:

    • In a glovebox or under positive inert pressure, charge the reaction vial with Substrate-A , Base, and Pd-Ligand complex.

    • Note: If using the free amine of Substrate-A, ensure it is dry. If using a hydrochloride salt, add an extra equivalent of base.

  • Addition:

    • Add the sparged solvent via syringe.[1]

    • Add the nucleophile (Morpholine) last to minimize competitive binding to Pd before the oxidative addition cycle begins.

  • Thermal Activation:

    • Seal the vessel and heat to 100°C .

    • Technical Insight: Do not exceed 110°C if using NaOtBu to avoid base decomposition. If using Cs2CO3, temperatures up to 120°C are acceptable in sealed vessels.

  • Monitoring:

    • Monitor via LCMS at 2 hours. Look for the consumption of the Bromide (M+ and M+2 pattern).

    • Troubleshooting: If the reaction stalls, add 0.5 equiv of additional base and degas again.

  • Workup:

    • Cool to room temperature.[2][3] Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.

    • Concentrate the filtrate.[2] The use of t-Amyl alcohol requires a rotary evaporator bath temp of ~50°C due to its higher BP compared to THF.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning by the primary amine (-NH2) of Substrate-A.Switch to a bulky ligand (BrettPhos or XPhos) that prevents the primary amine from binding to the Pd center.
Pd Black Precipitation Solvent not degassed; Oxygen ingress.Sparge solvent for 20 mins. Ensure reaction vessel is sealed tight.
Product Decomposition Reaction temperature too high for the oxane ring (ring opening).Unlikely under 120°C, but if observed, switch to Toluene/Water (3:1) biphasic system with weak base (

) to lower thermal stress.
Poor Solubility of Base Using anhydrous non-polar solvent (Toluene) with inorganic base.Add 5% water to Toluene or switch to t-Amyl Alcohol to solubilize the base.

References

  • GSK Solvent Sustainability Guide.

    • Title: GSK Solvent Sustainability Guide (2024 Upd
    • Source: Royal Society of Chemistry / Green Chemistry.
    • Context: Primary source for recommending 2-MeTHF and t-Amyl Alcohol over DCM and Dioxane.
    • URL:[Link] (Note: Link to foundational 2016 guide, 2024 data derived from industry updates).

  • Buchwald-Hartwig Amin

    • Title: Practical Guide to Buchwald-Hartwig Amin
    • Source: Chemical Reviews / ACS Public
    • Context: Mechanistic grounding for ligand selection (XPhos) in sterically hindered pyridines.
    • URL:[Link]

  • Solvent Effects in Pd-C

    • Title: Solvent Effects on Palladium-Catalyzed Cross-Coupling Reactions.[4]

    • Source: Organic Process Research & Development (OPRD).
    • Context: Data supporting the use of alcoholic solvents (t-Amyl alcohol) in cross-coupling.[4]

    • URL:[Link]

  • Thorpe-Ingold Effect in Cyclic Amines.

    • Title: The Effect of Geminal Disubstitution on Ring Closure and Reactivity.
    • Source: Journal of Organic Chemistry.
    • Context: Theoretical basis for the steric bulk of the 4,4-disubstituted oxane ring.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of 4-(3-Bromopyridin-2-yl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategy

The Core Challenge: The synthesis of 4-(3-bromopyridin-2-yl)oxan-4-amine (also known as 4-(3-bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine) fails primarily due to two competing failure modes:

  • The Halogen Dance (Regioisomer Scrambling): 2,3-Dibromopyridine is notorious for "halogen dance" rearrangements upon lithiation, leading to inseparable mixtures of 2-, 3-, and 4-substituted pyridines.

  • Enolization vs. Addition: The steric bulk of the 3-bromopyridine nucleophile often leads to enolization of the oxanone electrophile rather than nucleophilic addition, resulting in the recovery of starting materials.

The Solution: We recommend abandoning the classical Ritter reaction (Alcohol intermediate) in favor of the Ellman Sulfinamide Protocol . This route provides a more electrophilic imine species, prevents dehydration side-reactions, and offers superior stereocontrol (if required later).

Critical Reagent Preparation (The "Hidden" Variables)

A. The Electrophile: Ellman Ketimine Formation

Why this matters: Direct addition of lithiated pyridines to oxan-4-one often stalls due to the ketone's enolizability. Converting the ketone to a


-butanesulfinyl ketimine increases electrophilicity and blocks enolization.

Protocol:

  • Reagents: Oxan-4-one (1.0 equiv), (R)- or (S)-2-methyl-2-propanesulfinamide (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: Dry THF (0.5 M concentration).

  • Condition: Reflux for 12–24 hours.

  • Workup: Critical Step. Quench with brine/EtOAc. The titanium salts will form a thick paste. Use Celite filtration to recover the product.

  • Checkpoint: Ensure conversion >95% by LCMS before proceeding. Unreacted ketone will kill the next step.

B. The Nucleophile: Kinetic Lithiation of 2,3-Dibromopyridine

Why this matters: You require the lithium at the C2 position . However, the thermodynamic product places the lithium at C4 (via the Halogen Dance). You must operate under strict Kinetic Control .

The Mechanism of Failure (Halogen Dance): If the reaction warms above -78°C, the C2-lithio species deprotonates a localized C4-H, causing the bromine to migrate.

HalogenDance cluster_0 Kinetic Control (-78°C) cluster_1 Thermodynamic Drift (> -60°C) SM 2,3-Dibromopyridine Li2 2-Lithio-3-bromo (Target Nucleophile) SM->Li2 n-BuLi, -78°C < 15 mins Li4 4-Lithio-3-bromo (Waste Product) Li2->Li4 Halogen Dance (Warm/Slow Quench) Mix Poly-brominated Mixtures Li4->Mix Polymerization

Figure 1: The Halogen Dance mechanism.[1][2] Speed and temperature are the only defenses against the migration of the reactive center.

Optimized Experimental Protocol

Step 1: Nucleophilic Addition (The Coupling)

Objective: Attach the pyridine ring to the oxane ring without triggering the halogen dance.

  • Setup: Flame-dry a 3-neck flask. Purge with Argon.

  • Solvent: Anhydrous Toluene/THF (4:1 ratio). Note: Toluene helps stabilize the lithiated species better than pure THF.

  • Reactant A: Dissolve 2,3-dibromopyridine (1.2 equiv) in the solvent. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi  (1.1 equiv, 2.5M in hexanes) dropwise down the side of the flask.
    
    • Rate: Keep internal temp below -70°C.

    • Time: Stir for exactly 15 minutes at -78°C. Do not extend this time.

  • Addition: Dissolve the Ellman Ketimine (from Section 2A) in minimal THF. Add rapidly to the lithiated pyridine solution.

  • Reaction: Stir at -78°C for 1 hour. Then, remove the cooling bath and allow to warm to 0°C over 2 hours.

  • Quench: Add saturated

    
     solution.
    
Step 2: Deprotection (The Cleavage)

Objective: Remove the sulfinyl group to reveal the primary amine.

  • Dissolution: Dissolve the crude sulfinamide intermediate in MeOH.

  • Acidolysis: Add 4M HCl in Dioxane (3.0 equiv).

  • Time: Stir at Room Temperature for 1 hour.

  • Isolation: Concentrate in vacuo. Triturate with

    
     to precipitate the amine hydrochloride salt.
    

Troubleshooting & FAQs

Symptom: "I recovered my starting material (Oxanone)."
Possible CauseDiagnosticSolution
Enolization Proton NMR shows only starting ketone and pyridine.[1]Switch from direct ketone addition to the Ellman Ketimine route. The imine is less basic and more electrophilic.
Wet Solvents The lithiated pyridine was quenched by moisture before reacting.Add 4Å Molecular Sieves to the reaction vessel. Titrate your

-BuLi.
Symptom: "I see multiple spots on TLC and the NMR is messy."
Possible CauseDiagnosticSolution
Halogen Dance NMR shows peaks characteristic of 3,4-disubstituted or 2,4-disubstituted pyridines.[1]Strict Temp Control: Never let the lithiation step rise above -78°C before electrophile addition. Reduce the lithiation time from 30m to 10m.
Over-Lithiation Loss of the Bromine atom (Des-bromo product).Reduce

-BuLi equivalents to 1.05. Ensure rapid mixing.
Symptom: "The yield is low (<30%)."

Q: Can I use the Ritter Reaction instead? A: We advise against it. The Ritter reaction requires generating a tertiary carbocation at the 4-position of the oxane ring. The adjacent oxygen atom destabilizes this cation (inductive effect), making the reaction sluggish and prone to elimination (alkene formation). The Ellman route avoids this high-energy intermediate.

Visual Workflow (DOT Diagram)

SynthesisFlow Start1 Oxan-4-one (Ketone) Step1 Step 1: Imine Formation (Ti(OEt)4, Sulfinamide) Start1->Step1 Start2 2,3-Dibromopyridine Step2 Step 2: Kinetic Lithiation (-78°C, n-BuLi, 15 min) Start2->Step2 Inter Intermediate: Sulfinyl Amine Step1->Inter Electrophile Step2->Inter Nucleophile Addn Final Target: 4-(3-Bromopyridin-2-yl)oxan-4-amine Step2->Final Avoids Halogen Dance Step3 Step 3: Deprotection (HCl / MeOH) Inter->Step3 Step3->Final

Figure 2: Optimized synthetic workflow utilizing the Ellman auxiliary to ensure regiochemical integrity.

References

  • Halogen Dance Mechanism

    • Inoue, K., & Okano, K. (2024). Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. ChemCatChem.[3]

  • Ellman Auxiliary (Ketone Condensation)

    • Ellman, J. A., et al. (1999).[4] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Journal of Organic Chemistry, 64, 1278–1284.[4]

  • Selective Lithiation of 2,3-Dibromopyridine

    • Gros, P., & Fort, Y. (2002). Regioselective lithiation of 2,3-dibromopyridine. Journal of the Chemical Society.
  • Ritter Reaction Limitations

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society.

Sources

Troubleshooting Grignard addition to 3-bromopyridine ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical conflicts inherent to Grignard additions on 3-bromopyridine ketones.

The 3-bromopyridine core presents a multifaceted challenge: the electron-deficient heteroaromatic ring increases the acidity of


-protons (promoting enolization), sensitizes the C-Br bond to halogen-metal exchange, and is itself vulnerable to nucleophilic attack. Standard Grignard conditions often fail here. This guide provides field-proven, causality-driven solutions to achieve selective 1,2-addition.

Diagnostic Workflow

Before adjusting your protocol, identify the primary failure mode of your reaction using the diagnostic decision tree below.

G Start Reaction: RMgX + 3-Bromopyridyl Ketone Analyze Analyze Crude by LC-MS/NMR Start->Analyze Q1 Identify Major Byproduct Analyze->Q1 HME Debrominated Alcohol (Halogen-Metal Exchange) Q1->HME Loss of Br Enol Recovered Ketone (Enolization) Q1->Enol Unreacted SM Ring Ring Addition Products Q1->Ring Mass + RMgX Success Desired Tertiary Alcohol (1,2-Addition) Q1->Success Clean Addition Sol1 Use LaCl3·2LiCl Run at -78 °C HME->Sol1 Sol2 Add LaCl3·2LiCl (Knochel's Salt) Enol->Sol2 Sol3 Switch to Organocerium (R-CeCl2) Ring->Sol3

Diagnostic workflow for troubleshooting Grignard additions to 3-bromopyridyl ketones.

Troubleshooting FAQs

Issue 1: Why am I seeing significant debromination of my 3-bromopyridine core instead of the desired tertiary alcohol? Symptom: LC-MS analysis reveals a major mass corresponding to the debrominated tertiary alcohol or debrominated starting material. Causality: Grignard reagents are highly reactive and can undergo competitive halogen-metal exchange with the 3-bromo substituent[1]. Because the 3-bromopyridine ring is highly electron-deficient, the C-Br bond is particularly susceptible to exchange with alkylmagnesium halides. Solution: To outcompete halogen-metal exchange, you must kinetically accelerate the 1,2-addition to the carbonyl. This is achieved by increasing the electrophilicity of the ketone using Lewis acid additives like


 (Knochel's salt). These lanthanide salts coordinate to the carbonyl oxygen, drastically lowering the activation energy for 1,2-addition. Furthermore, maintaining strict cryogenic temperatures (-78 °C) suppresses the exchange process.

Issue 2: My LC-MS shows mostly unreacted starting material after aqueous workup, but the ketone was completely consumed during the reaction. What is happening? Symptom: The reaction shows conversion by TLC, but after aqueous quench, the starting material is recovered almost quantitatively. Causality: Your Grignard reagent is acting as a strong base rather than a nucleophile[2]. 3-Bromopyridyl ketones with


-protons are highly prone to deprotonation because the inductive pull of the pyridine ring increases the acidity of these protons. The resulting magnesium enolate is stable under the reaction conditions but simply reprotonates back to the starting ketone during the aqueous quench.
Solution:  Utilize 

. The addition of this THF-soluble complex attenuates the basicity of the Grignard reagent while maintaining its nucleophilicity, effectively suppressing enolization and driving selective 1,2-addition.

Issue 3: I am observing the addition of the Grignard reagent to the pyridine ring itself. How can I prevent this? Symptom: Formation of complex mixtures with masses indicating the addition of the Grignard reagent to the heteroaromatic ring (e.g., dihydropyridine derivatives). Causality: The pyridine ring is an electron-deficient heterocycle. Hard nucleophiles like Grignard reagents can attack the 2- or 4-positions of the ring, especially if the target ketone carbonyl is sterically hindered. Solution: Convert the Grignard reagent to an organocerium reagent by adding anhydrous


 at -78 °C. Organocerium reagents are highly oxophilic and strictly target the carbonyl group, completely bypassing the heteroaromatic ring.

Self-Validating Experimental Protocol: -Mediated 1,2-Addition

To ensure reproducibility, this protocol incorporates validation checkpoints to confirm the reaction is proceeding correctly at each stage[3].

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the 3-bromopyridyl ketone (1.0 equiv) in anhydrous THF (to reach a 0.3 M concentration).

  • Lanthanide Complexation: Add

    
     (0.6 M in THF, 1.0 equiv) dropwise at room temperature. Stir for 1 hour.
    
    • Causality: Lanthanide salts must complex with the carbonyl oxygen before the introduction of the Grignard reagent to effectively lower the LUMO of the ketone and prevent basic attack.

    • Validation Checkpoint: The solution may slightly change color or form a very fine, homogenous mixture, indicating successful Lewis acid-base complexation.

  • Cooling: Cool the reaction mixture to -78 °C.

    • Causality: Cryogenic temperatures are critical to kinetically suppress halogen-metal exchange at the 3-bromo position.

  • Grignard Addition: Add the Grignard reagent (1.1 equiv) dropwise over 15 minutes. Stir at -78 °C for 1 hour, then slowly warm to 0 °C[3].

  • Quench & Workup: Quench carefully with saturated aqueous

    
     to break the magnesium/lanthanum alkoxide complex. Extract with EtOAc.
    
    • Validation Checkpoint: The dissolution of the magnesium/lanthanum salts into the aqueous layer (leaving the organic layer clear) indicates a successful quench without severe emulsion formation.

Quantitative Impact of Lanthanide Additives

Summarizing the kinetic advantages of lanthanide additives, the following table demonstrates how attenuating Grignard basicity directly translates to isolated yields,.

Substrate CharacteristicReagent SystemAdditiveYield (%)Primary Byproduct
Enolizable KetoneRMgXNone33%Recovered Ketone (Enolization)
Enolizable KetoneRMgX

(1.0 eq)
93%None (Clean 1,2-Addition)
Sterically Hindered KetoneRMgX

(0.3 eq)
87%Trace Enolization
Halogenated HeterocycleRMgXNone<30%Halogen-Metal Exchange
Halogenated HeterocycleRMgX

(1.0 eq)
>85%None

References

  • Selective 1,2-Additions with LaCl3·2LiCl Source: sigmaaldrich.com URL:

  • LaCl3·2LiCl-Catalyzed Addition of Grignard Reagents to Ketones Source: thieme-connect.com URL:

  • Solutions of anhydrous lanthanide salts and its preparation Source: epo.org URL:3

  • Reactions of Grignard Reagents Source: masterorganicchemistry.com URL:1

  • Grignard Reaction Source: organic-chemistry.org URL:2

Sources

Technical Support Center: Optimization of Quaternary Aminopyridine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Quaternary Aminopyridine Intermediates (Pyridinium Salts) Ticket Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Quaternary aminopyridines (pyridinium salts) present a unique purification paradox: they are highly polar and water-soluble, yet often possess significant lipophilic domains. This "amphiphilic frustration" leads to three common failure modes in the lab:

  • Oiling Out: The product separates as a gum rather than a crystal.[1][2]

  • Silanol Tailing: Severe streaking on standard silica gel.

  • Salt Contamination: Difficulty separating the organic salt from inorganic byproducts (e.g., NaBr, KI).

This guide bypasses standard textbook advice to focus on field-proven troubleshooting for these specific charged heterocycles.

Module 1: Crystallization & Phase Separation

Focus: Overcoming "Oiling Out" and Amorphous Gums

Q: My product separates as a viscous oil at the bottom of the flask instead of crystallizing. Why?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of your solvated product is lower than the boiling point of your solvent system.[1][3] This is thermodynamically favorable for pyridinium salts because the crystal lattice energy is difficult to overcome due to charge repulsion or bulky counter-ions.

The Fix: The "Dual-Solvent Trituration" Protocol Do not simply cool the oil further; this usually results in a glass, not a crystal. You must mechanically disrupt the oil phase while modifying the solvent polarity.

Step-by-Step Protocol:

  • Decant: Carefully pour off the supernatant (mother liquor) into a separate flask. Keep this!

  • Dissolve: Redissolve the oily residue in the minimum amount of a high-polarity solvent (Methanol or Acetonitrile) at warm temperature (40°C).

  • Precipitate: Add a non-polar anti-solvent (Diethyl Ether or MTBE) dropwise with vigorous stirring until persistent cloudiness appears.

  • Sonicate: Place the flask in an ultrasonic bath for 5-10 minutes. The acoustic cavitation induces nucleation sites.

  • Seed: If available, add a seed crystal. If not, scratch the inner glass wall with a glass rod at the air-solvent interface.

  • Rest: Allow to stand at room temperature. Do not refrigerate yet—rapid cooling promotes oiling.

Visual Guide: Troubleshooting Oiling Out

OilingOutWorkflow Start Issue: Product Oils Out CheckMP Check: Is Oil Viscous/Sticky? Start->CheckMP Decant Step 1: Decant Supernatant CheckMP->Decant Yes Redissolve Step 2: Redissolve (MeOH/ACN) Decant->Redissolve Triturate Step 3: Add Anti-solvent (Et2O) Redissolve->Triturate Sonicate Step 4: Sonication/Scratching Triturate->Sonicate Cooling Step 5: Slow Cooling (RT -> 4°C) Sonicate->Cooling Result Crystalline Solid Cooling->Result

Figure 1: Decision workflow for remediation of oiling out phenomena in pyridinium salts.

Module 2: Chromatography Strategies

Focus: Eliminating Streaking and Tailing

Q: I am using 10% MeOH in DCM on silica, but my compound streaks from the baseline to the solvent front. How do I fix this?

A: Standard silica gel is acidic (pH ~5). Pyridinium cations interact strongly with deprotonated silanol groups (Si-O⁻) via ion-exchange mechanisms, causing severe tailing.

Strategy A: Deactivation (Normal Phase) You must mask the silanols.

  • Modifier: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide to your mobile phase.

  • Warning: TEA can form salts with your counter-ion. Ammonium hydroxide is cleaner but requires vigorous mixing with DCM/MeOH.

Strategy B: HILIC (The Gold Standard) Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for quaternary amines. It uses a polar stationary phase (Bare Silica or Amide) with a high-organic mobile phase, retaining polar charged species.

Recommended HILIC Conditions:

Parameter Setting Rationale
Column Zwitterionic (ZIC-HILIC) or Amide Neutralizes charge repulsion/attraction issues.
Mobile Phase A 10mM Ammonium Formate (pH 3.[4]0) High ionic strength suppresses secondary interactions.
Mobile Phase B Acetonitrile Acts as the "weak" solvent in HILIC mode.

| Gradient | 95% B → 60% B | Elutes compounds in order of increasing polarity. |

Visual Guide: Chromatographic Mode Selection

ChromatographySelection Start Select Purification Mode Solubility Is it soluble in DCM? Start->Solubility NP Normal Phase Silica Solubility->NP Yes (Good Solubility) RP_Select Reverse Phase / HILIC Solubility->RP_Select No (Water Soluble) NP_Mod Add 1% NH4OH or TEA NP->NP_Mod Required C18 C18 Flash (Aq/ACN + 0.1% TFA) RP_Select->C18 Standard HILIC HILIC (ACN/Buffer) RP_Select->HILIC High Polarity

Figure 2: Logic tree for selecting the correct stationary phase based on solubility profiles.

Module 3: Isolation & Salt Management

Focus: Counter-ion Swapping and Desalting

Q: I synthesized my pyridinium salt using Methyl Iodide, but I need the Chloride salt for biological testing. How do I switch it?

A: This is a metathesis (ion exchange) problem. Iodide is soft and lipophilic; Chloride is hard and hydrophilic.

Method 1: Ion Exchange Resin (Scalable)

  • Resin: Use a strongly basic anion exchange resin (e.g., Amberlite IRA-400) in the Chloride form.

  • Loading: Dissolve your iodide salt in water or MeOH/Water (1:1).

  • Elution: Pass through the column. The resin retains I⁻ and releases Cl⁻.

  • Validation: Test the eluent with AgNO₃ solution. AgI (yellow precipitate) indicates iodide breakthrough; AgCl (white) indicates success.

Method 2: Silver Salt Precipitation (Small Scale)

  • Reaction:

    
    
    
  • Note: This is expensive and requires filtration of fine AgI particulates, but it is quantitative.

Q: How do I remove excess inorganic salts (like NaBr) from my water-soluble product?

A: Since both are water-soluble, standard washing fails. Use n-Butanol Extraction .

  • Dissolve the crude mixture in minimal water.

  • Extract 3x with n-Butanol. The pyridinium salt partitions into the organic alcohol phase; inorganic salts (NaCl, NaBr) remain largely in the aqueous phase.

  • Evaporate the n-Butanol (requires high vacuum and heat, ~50°C).

References
  • Biotage. (2020). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC International. Link

  • Mettler Toledo. (2022). Oiling Out in Crystallization: Troubleshooting Guide. Link

  • University of Calgary. (2024). Recrystallization: Troubleshooting and Solvent Selection. Chemistry Department Guides. Link

  • Vertex, A. (2023). Ion-Pair Reagents for HPLC of Quaternary Ammonium Salts. TCI Chemicals Technical Guide. Link

  • USDA. (1983). Rapid assay for determination of water soluble quaternary ammonium compounds. Plant and Soil.[5] Link

Sources

Preventing decomposition of bromopyridyl amines during workup

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bromopyridyl amines (such as 2-amino-5-bromopyridine and 3-amino-5-bromopyridine) are indispensable building blocks in medicinal chemistry, frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize kinase inhibitors and agrochemicals [1]. However, their dual chemical nature—possessing both a nucleophilic primary amine and an electrophilic halogenated pyridine ring—makes them notoriously unstable during standard aqueous workup and isolation.

This guide addresses the causality behind common degradation pathways—namely oxidative degradation, hydrolytic loss, and self-condensation—and provides self-validating protocols to ensure high-yield recoveries of pure free-base amines.

Quantitative Physicochemical & Stability Data

Understanding the intrinsic properties of the specific isomer you are working with is the first step in preventing decomposition. Table 1 summarizes the critical parameters that dictate the workup boundaries for common bromopyridyl amines.

Table 1: Physicochemical Properties of Key Bromopyridyl Amines

CompoundMolecular WeightpKa (Pyridinium Ion)Melting PointSolubility ProfilePrimary Degradation Risk
2-Amino-5-bromopyridine 173.01 g/mol ~4.65 – 5.25 [2][3]133–138 °C [4]Soluble in EtOAc, MeOH, CHCl₃; Slightly soluble in H₂O.Auto-oxidation, SNAr self-condensation under strong base.
3-Amino-5-bromopyridine 173.01 g/mol ~4.70 – 5.1565–69 °C [5]Hygroscopic; Soluble in organic solvents.Thermal degradation, moisture-induced hydrolysis.

Troubleshooting FAQs

Q1: Why does my product turn dark brown or black during solvent evaporation, and how do I prevent it?

Cause: You are observing oxidative degradation. Aromatic amines are highly electron-rich. In the presence of ambient oxygen and light, they readily undergo single-electron transfer to form radical cations, which rapidly couple to form highly colored azo, nitroso, or complex polymeric species. The heat applied during standard rotary evaporation exponentially accelerates this auto-oxidation. Solution:

  • Temperature Control: Never exceed a water bath temperature of 40 °C during concentration.

  • Inert Atmosphere: The most critical failure point is breaking the vacuum of the rotary evaporator with ambient air. Always backfill the system with an inert gas (Nitrogen or Argon).

  • Light Shielding: For highly sensitive isomers, wrap the receiving and evaporation flasks in aluminum foil.

Q2: I am experiencing significant yield loss in the aqueous phase during extraction. How can I optimize recovery?

Cause: This is a pH-dependent partition failure. The pKa of the pyridinium nitrogen in bromopyridyl amines typically ranges from 4.65 to 5.25 [2][3]. If your workup quench leaves the aqueous phase at a pH below 6.0, a massive fraction of your product will protonate into a highly water-soluble pyridinium salt, preventing it from partitioning into the organic layer. Solution: Before extraction, carefully adjust the aqueous phase to a pH of 7.5 to 8.5 . This ensures the molecule exists entirely in its neutral, free-base form, maximizing its solubility in extraction solvents like ethyl acetate or dichloromethane.

Q3: After a strongly basic workup, I observe a complex mixture of high-molecular-weight byproducts on LC-MS. What is happening?

Cause: You have triggered intermolecular Nucleophilic Aromatic Substitution (SNAr). Bromopyridines possess an electrophilic carbon at the halogenated position due to the electron-withdrawing nature of the pyridine ring. Simultaneously, the primary amine is a nucleophile. When you use strong bases (e.g., NaOH, KOH) to neutralize the reaction, you deprotonate the amine (or significantly increase its nucleophilic character), causing the amine of one molecule to attack the brominated carbon of another, leading to oligomerization and self-condensation. Solution: Avoid harsh bases. Use mild, buffering bases like saturated aqueous sodium bicarbonate (NaHCO₃) to adjust the pH. Maintain the internal temperature between 0–10 °C during the neutralization step to kinetically suppress the SNAr pathway.

Experimental Workflows & Methodologies

To prevent the aforementioned decomposition pathways, implement the following self-validating extraction and isolation protocol.

Protocol 1: Optimized Aqueous Workup & Isolation of Bromopyridyl Amines

This protocol is designed to suppress oxidation, prevent SNAr self-condensation, and maximize free-base recovery.

Step 1: Thermal Quenching Transfer the crude reaction mixture to an ice-water bath. Allow the internal temperature to drop to 0–5 °C.

Step 2: Mild Neutralization (Self-Validating Step) Slowly add saturated aqueous NaHCO₃ dropwise while maintaining vigorous stirring. Validation: Use a calibrated pH meter or narrow-range pH paper to confirm the aqueous layer has reached exactly pH 7.5–8.5 . Do not exceed pH 9.0.

Step 3: Extraction Extract the aqueous phase three times with an organic solvent (e.g., Ethyl Acetate). Critical Note: Ensure the extraction solvent is strictly peroxide-free, as trace peroxides will instantly oxidize the amine.

Step 4: Washing and Drying Wash the combined organic layers once with brine to remove residual salts and water. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Avoid Magnesium Sulfate (MgSO₄), as its slight Lewis acidity can sometimes coordinate with electron-rich pyridines, leading to minor yield losses.

Step 5: Controlled Concentration Filter off the drying agent. Concentrate the filtrate under reduced pressure. Validation: Ensure the rotary evaporator water bath is set strictly to ≤40 °C . Once the solvent is removed, break the vacuum solely with Nitrogen or Argon gas. Store the resulting solid under inert gas at 4 °C, shielded from light.

Workup Pathway Visualization

The following diagram illustrates the logical relationships between workup conditions and the resulting chemical states of bromopyridyl amines.

WorkupPathways cluster_degradation Degradation & Loss Pathways Start Crude Reaction Mixture (Bromopyridyl Amine) Acidic Highly Acidic Workup (pH < 4) Start->Acidic Basic Strongly Basic / High Heat (pH > 10, T > 60°C) Start->Basic Air Air Exposure / Evaporation (No Inert Gas) Start->Air Opt Optimized Workup (pH 7-8, T < 40°C, N2/Ar) Start->Opt Loss Product Loss (Aqueous Layer) Acidic->Loss Protonation (pKa ~5) Poly SNAr Self-Condensation (Oligomers/Polymers) Basic->Poly Nucleophilic Attack Oxid Oxidative Degradation (Dark Impurities) Air->Oxid Auto-oxidation Pure Stable, Pure Free Base (High Yield) Opt->Pure Neutralization & Extraction

Caption: Divergent workup pathways for bromopyridyl amines highlighting degradation risks vs. optimized recovery.

References

  • Kraka, E., et al. "The pKa rule in light of local mode force constants". NSF Public Access Repository (PAR). Available at:[Link]

Overcoming steric hindrance in 4-substituted oxan-4-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Substituted Oxan-4-Amine Chemistry

Ticket ID: THP-AMINE-STERIC-001 Subject: Overcoming Steric Hindrance in 4-Substituted Oxan-4-amine Reactions Status: Open / High Priority Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Challenge

You are likely encountering low conversion (<10%) or stalled intermediates when reacting 4-substituted oxan-4-amines (also known as 4-substituted 4-aminotetrahydropyrans).

The Root Cause: The amine at position 4 is attached to a quaternary carbon (bonded to the amine, the substituent


, and two ring carbons). This creates a "tertiary-alkyl amine" environment, chemically similar to tert-butylamine but exacerbated by the chair conformation of the tetrahydropyran (THP) ring.
  • Steric Shielding: The 4-substituent (e.g., Methyl, Phenyl) axially shields the nitrogen lone pair.

  • Conformational Lock: The THP ring resists the bond-angle distortion required to form tetrahedral intermediates (in amidation) or planar transition states (in imine formation).

This guide provides three "Self-Validating" protocols designed to bypass these energy barriers.

Module A: Amide Coupling (The "Brick Wall" Scenario)

User Complaint: "Standard EDC/HOBt or HATU coupling yields <5% product after 24 hours."

Technical Diagnosis: Standard reagents cannot activate the carboxylic acid strongly enough to overcome the nucleophilic penalty of the hindered amine. The amine cannot approach the carbonyl carbon closely enough to collapse the active ester.

Protocol A1: The T3P® (Propylphosphonic Anhydride) System

Why this works: T3P is a cyclic phosphonic anhydride.[1] It is less sterically demanding than uronium reagents (HATU) and acts as a dehydrating agent, driving the equilibrium toward the amide even with weak nucleophiles [1].

Step-by-Step Workflow:

  • Stoichiometry: Dissolve Carboxylic Acid (1.0 equiv) and 4-substituted oxan-4-amine (1.2 equiv) in EtOAc or 2-MeTHF (Do not use DMF initially; T3P works best in non-polar solvents where the salt effect is minimized).

  • Base Addition: Add DIPEA (3.0 - 4.0 equiv).

  • Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 2.0 - 3.0 equiv) dropwise.

    • Note: High equivalents are necessary because the hindered amine reacts slower than the rate of T3P hydrolysis by trace moisture.

  • Reaction: Allow to warm to Room Temperature (RT). Stir 12–24h.

  • Validation: Check LCMS. If conversion is <50%, heat to 60°C (T3P is thermally stable).

Protocol A2: The Acid Chloride "Nuclear Option"

If T3P fails, you must switch from an activation strategy to a pre-activated species.

  • Activation: Convert the carboxylic acid to its acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF.

    • Why Ghosez? It forms neutral byproducts and is milder than SOCl2, preserving acid-sensitive groups on the THP ring.

  • Coupling: React the crude acid chloride with the amine in DCM/Pyridine or THF/NaH.

Visualization: Amide Coupling Decision Tree

AmideCoupling Start Start: 4-Substituted Oxan-4-amine + R-COOH CheckHindrance Is the Acid also hindered? (e.g., alpha-tertiary) Start->CheckHindrance Standard Try HATU / DIPEA / DMF @ 60°C CheckHindrance->Standard No T3P_Route Protocol A1: T3P (50% in EtOAc) 3.0 equiv, Heat to 60-80°C CheckHindrance->T3P_Route Yes Result_T3P Check LCMS (4h) Standard->Result_T3P T3P_Route->Result_T3P Success Isolate Product Result_T3P->Success >50% Conv. AcidChloride Protocol A2: Convert Acid to Acid Chloride (Ghosez Reagent) Result_T3P->AcidChloride <10% Conv. AcidChloride->Success

Caption: Decision logic for selecting the correct coupling agent based on steric severity.

Module B: Reductive Amination (The "Stalled Imine" Issue)

User Complaint: "I see the ketone and amine in the NMR, but the imine never forms. Adding NaBH(OAc)3 yields no product."

Technical Diagnosis: The formation of the ketimine intermediate is unfavorable due to steric clash between the 4-substituent and the incoming ketone. Standard dehydrating agents (MgSO4) are insufficient. You need a Lewis Acid that also acts as a Water Scavenger .

Protocol B1: Titanium(IV) Isopropoxide Mediated Amination

This is the industry standard for hindered amines [2]. Ti(OiPr)4 coordinates to the ketone oxygen, increasing electrophilicity, while simultaneously trapping the water produced as titanium oxides/hydroxides.

Data Table: Comparison of Conditions

VariableStandard MethodTitanium Protocol (Recommended)
Reagent NaBH(OAc)3 / AcOHTi(OiPr)4 followed by NaBH4
Solvent DCE or DCMNeat (preferred) or THF
Imine Time 1-4 hours12-18 hours (Pre-complexation)
Yield (Hindered) < 15%70 - 90%

Step-by-Step Workflow:

  • Complexation (Critical Step):

    • Mix the Ketone (1.0 equiv) and 4-substituted oxan-4-amine (1.2 equiv) neat (without solvent).

    • Add Ti(OiPr)4 (1.5 - 2.0 equiv) cautiously under Nitrogen.

    • Observation: The mixture becomes viscous. Stir at RT for 12–18 hours.

    • Why? You must force the equilibrium to the imine before adding the reducing agent.

  • Reduction:

    • Dilute the viscous oil with dry MeOH or EtOH (10 mL per gram).

    • Add NaBH4 (1.5 equiv) in portions (Caution: Exothermic/Gas evolution).

    • Stir for 2 hours.

  • Quench (The "White Paste" Fix):

    • The reaction will form a sticky titanium paste upon adding water.

    • Fix: Add 1N NaOH or 10% NH4OH to precipitate TiO2 as a filterable white powder. Filter through Celite.

Module C: Arylation (Buchwald-Hartwig)

User Complaint: "S_NAr reactions with chloropyrimidines fail even at 120°C."

Technical Diagnosis: The 4-substituted amine is a poor nucleophile. It cannot attack the aromatic ring in a classic


 mechanism. You must switch to Palladium-catalyzed coupling using ligands designed for bulky amines .
Protocol C1: The "BrettPhos" System

First-generation ligands (BINAP, dppf) will fail. You require dialkylbiaryl phosphine ligands that create a spacious pocket around the Pd center [3].

Recommended System:

  • Catalyst: Pd2(dba)3 (0.02 equiv) or Pd(OAc)2.

  • Ligand: BrettPhos (primary hindered amines) or RuPhos (secondary hindered amines).

  • Base: NaOtBu (Sodium tert-butoxide) - Essential for activating the Pd-amine complex.

  • Solvent: Toluene or Dioxane (100°C).

Visualization: Catalytic Cycle Requirement

Buchwald L Ligand Selection M Pd(0) L->M BrettPhos creates large void volume OA Oxidative Addition (Ar-Cl) M->OA Amine Amine Coordination (Steric Bottleneck) OA->Amine Requires strong base (NaOtBu) RE Reductive Elimination Amine->RE Ligand bulk forces elimination RE->M

Caption: BrettPhos ligand architecture is required to accommodate the bulky 4-substituted oxan-4-amine during the coordination step.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the T3P reaction? A: Yes. T3P is stable up to high temperatures. We recommend 80–100°C for 30 minutes in a sealed vial. This often pushes the yield from 40% to >80% for quaternary amines.

Q: In the Ti(OiPr)4 protocol, my reaction turned into a solid rock. What happened? A: This is normal for neat reactions. The imine-titanium complex is highly viscous. Add a minimal amount of THF (0.5 mL) to maintain stirring, but do not over-dilute, or the equilibrium will shift back to the ketone.

Q: Why not use reductive amination with NaBH3CN at pH 5? A: The acidic conditions required for NaBH3CN protonate the amine. Since your amine is already hindered, protonation makes it non-nucleophilic. The Titanium method works under neutral/basic conditions, keeping the amine active.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140–177. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5][6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Crystallization techniques for 4-(3-Bromopyridin-2-yl)oxan-4-amine HI

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 4-(3-Bromopyridin-2-yl)oxan-4-amine Hydroiodide (HI) .

As a Senior Application Scientist, I have designed this hub to move beyond basic recipes. Crystallizing complex pharmaceutical salts—especially those featuring flexible saturated rings (oxan), bulky halogens (bromine), and oxidizable counterions (hydroiodide)—requires a deep understanding of thermodynamics and kinetics. This guide provides field-proven, self-validating workflows to help you troubleshoot phase separations, prevent chemical degradation, and isolate high-purity crystalline material.

Part 1: Applied Mechanistic FAQs

Q1: Why does my solution form a cloudy emulsion ("oil out") instead of crystallizing upon anti-solvent addition? The Causality: You are observing Liquid-Liquid Phase Separation (LLPS). The 4-(3-Bromopyridin-2-yl)oxan-4-amine molecule possesses significant steric bulk and conformational flexibility due to the tetrahydropyran ring. When anti-solvent is added too rapidly, the local supersaturation spikes, pushing the system past the binodal curve into the spinodal decomposition region (a miscibility gap) 1. The solute partitions into a solute-rich "oil" phase and a solute-lean continuous phase. Because the molecules in the oil droplets are randomly arranged and highly mobile, the kinetic barrier to forming a rigid crystal lattice is immense, stalling nucleation 2.

Q2: My hydroiodide salt crystals are turning yellow or brown during isolation. What is the chemical cause, and how do I prevent it? The Causality: The hydroiodide (HI) counterion is highly susceptible to oxidation. Exposure to dissolved oxygen, light, or elevated temperatures catalyzes the oxidation of iodide (


) to elemental iodine (

) or triiodide (

), which imparts a distinct yellow/brown discoloration 3. This is a chemical degradation pathway, not a polymorphic shift. It must be prevented by strictly controlling the atmospheric conditions during crystallization and drying.

Q3: How does the choice of anti-solvent impact the purity and polymorphic outcome of this API? The Causality: Anti-solvent crystallization involves mixing two liquids, which creates complex interactions between thermodynamics and kinetics. If the solubility of the API drops too sharply with the anti-solvent composition, instantaneous local supersaturation at the feeding point causes deleterious effects, including the entrapment of impurities or the precipitation of metastable polymorphs 4. A miscible solvent/anti-solvent pair with a gradual solubility gradient (e.g., Methanol/Isopropyl Acetate) is required to maintain kinetic control 5.

Part 2: Self-Validating Crystallization Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop systems. Every action is paired with a specific instrumental or visual validation metric to confirm the system's state before proceeding.

Workflow A: Controlled Anti-Solvent Crystallization (Bypassing LLPS)

This protocol utilizes seeding to provide a low-energy surface for solute integration, bypassing the high kinetic barrier of primary nucleation and preventing LLPS 6.

  • Dissolution & Deoxygenation: Dissolve the crude API in the primary solvent (e.g., Methanol) at 45°C. Sparge the solution with high-purity Nitrogen gas for 15 minutes.

    • Validation Checkpoint: Dissolved oxygen (DO) meter must read < 2 ppm. The solution must be visually clear and colorless.

  • Anti-Solvent Titration (Phase 1): Begin dosing the anti-solvent (e.g., Isopropyl Acetate) at a slow, controlled rate (0.05 bed volumes/min) under moderate agitation (250 RPM).

    • Validation Checkpoint: Monitor via Focused Beam Reflectance Measurement (FBRM) or a turbidity probe. The system must remain at baseline (no chord counts/turbidity). If turbidity spikes rapidly, you have crossed the spinodal curve 7.

  • Seeding: Once the target supersaturation is reached (just prior to the historical cloud point), halt anti-solvent addition. Add 1-2% wt/wt of pure, milled 4-(3-Bromopyridin-2-yl)oxan-4-amine HI seed crystals. Hold the temperature and agitation for 60 minutes.

    • Validation Checkpoint: FBRM should show a steady, gradual increase in fine chord lengths, confirming heterogeneous crystal growth rather than spherical droplet formation.

  • Anti-Solvent Titration (Phase 2) & Cooling: Resume anti-solvent addition at 0.1 bed volumes/min until the final solvent ratio is achieved. Cool the system linearly to 5°C over 4 hours.

    • Validation Checkpoint: Supernatant concentration (measured via in-line ATR-FTIR) must plateau at the target equilibrium solubility.

Crystallization_Pathway S1 API in Primary Solvent (Deoxygenated) S2 Anti-Solvent Dosing (Creates Supersaturation) S1->S2 S3 Metastable Zone (Spinodal Avoidance) S2->S3 S4 Heterogeneous Nucleation (Seeding) S3->S4 Kinetic Control S5 Crystal Growth & Ostwald Ripening S4->S5 S6 Pure 4-(3-Bromopyridin-2-yl) oxan-4-amine HI S5->S6

Thermodynamic and kinetic pathway for controlled anti-solvent crystallization.

Workflow B: Rescuing an Oiled-Out System

If LLPS occurs, the product will likely form a sticky, amorphous gel that traps impurities [[2]](). Use this thermal cycling method to rescue the batch.

  • Halt and Heat: Immediately stop anti-solvent addition. Increase the reactor temperature by 10–15°C until the emulsion completely redissolves into a single continuous phase.

    • Validation Checkpoint: Turbidity drops to zero; visual inspection confirms a clear solution.

  • Re-establish Metastable Zone: Cool the system back down, but stop 5°C higher than the temperature at which oiling out was previously observed.

  • Seed and Hold: Introduce seed crystals at this lower supersaturation state. Hold for 2 hours to allow the seeds to consume the supersaturation, shifting the system thermodynamics away from the LLPS boundary.

    • Validation Checkpoint: Microscopic sampling confirms birefringent crystalline particles, not spherical oil droplets.

LLPS_Resolution A Detect LLPS (Oiling Out) via FBRM/Turbidity B Halt Anti-Solvent Addition & Hold Temperature A->B C Did droplets coalesce into a gel? B->C D Reheat to Dissolution (Clear Point) C->D Yes E Add 1-2% wt Seed Crystals at Lower Supersaturation C->E No D->E F Resume Anti-Solvent at Reduced Rate E->F G Crystalline Suspension Validated F->G

Workflow for detecting and resolving liquid-liquid phase separation (oiling out).

Part 3: Quantitative Process Parameters

To maintain strict control over the crystallization environment, adhere to the following quantitative boundaries.

ParameterRecommended RangeMechanistic CausalityValidation Metric
Dissolved Oxygen (DO) < 2.0 ppmPrevents oxidation of the hydroiodide counterion (

to

) which causes product discoloration.
In-line DO probe measurement prior to heating.
Anti-Solvent Feed Rate 0.05 - 0.10 BV/minPrevents rapid local supersaturation spikes that drive the system into the spinodal decomposition (LLPS) region.FBRM chord length distribution (avoids sudden spikes).
Seeding Load 1.0% - 2.0% wt/wtProvides sufficient surface area to absorb supersaturation via crystal growth, bypassing primary nucleation kinetics.Turbidity increase aligns with seed addition mass.
Cooling Rate 0.1°C - 0.25°C/minEnsures crystal growth outpaces secondary nucleation, preventing the formation of fines and solvent entrapment.ATR-FTIR shows steady decline in solute concentration.
Isolation Atmosphere 100%

Blanket
Wet hydroiodide salts are highly vulnerable to oxidative degradation during filtration and drying.Visual confirmation (cake remains white/off-white).

References

1.[2] Mettler Toledo. "Oiling Out in Crystallization". 2 2.[1] Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". 1 3.[7] MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". 7 4.[4] MDPI. "Special Issue : Anti-Solvent Crystallization". 4 5.[3] Insubria. "Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-State Reactivity". 3 6.[5] Journal of Chemical Engineering Research Updates. "Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications". 5 7.[6] PMC. "Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors". 6

Sources

Technical Support Center: Stability of 4-(3-Bromopyridin-2-yl)oxan-4-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(3-Bromopyridin-2-yl)oxan-4-amine. As researchers and drug development professionals, ensuring the integrity of your experimental compounds is paramount for generating reliable and reproducible data. The stability of a compound in solution is a critical variable that can significantly impact experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 4-(3-Bromopyridin-2-yl)oxan-4-amine, drawing on established principles of medicinal chemistry and pharmaceutical stability testing.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: I'm observing unexpected peaks in my HPLC analysis after preparing solutions of 4-(3-Bromopyridin-2-yl)oxan-4-amine. What could be happening?

A1: The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. The molecular structure of 4-(3-Bromopyridin-2-yl)oxan-4-amine contains several functional groups susceptible to chemical transformation in solution. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The aminopyridine moiety can be susceptible to hydrolysis, particularly under neutral or basic conditions when heated, which can lead to the formation of corresponding pyridone analogs.[1] While the oxane ether is generally stable, extreme acidic conditions could also promote its cleavage.

  • Oxidation: The primary amine and the electron-rich pyridine ring are potential sites for oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents. Common oxidative degradation products include N-oxides.[2][3] Forced degradation studies on similar molecules often reveal sensitivity to oxidative stress.[4][5]

  • Photodegradation: Pyridine-containing compounds are often photolabile, meaning they can degrade upon exposure to light.[6] This can lead to complex reactions, including isomerization or cycloadditions, resulting in a variety of degradation products.

The diagram below illustrates these potential degradation routes. Identifying the exact nature of the degradants typically requires further analytical characterization, such as mass spectrometry (LC-MS).

Parent 4-(3-Bromopyridin-2-yl)oxan-4-amine Hydrolysis_Product Pyridone Analog Parent->Hydrolysis_Product Hydrolysis (H₂O, pH, Heat) Oxidation_Product N-Oxide / Oxidized Amine Parent->Oxidation_Product Oxidation (O₂, H₂O₂, Metal Ions) Photo_Product Photodegradation Products Parent->Photo_Product Photolysis (UV/Vis Light) Debromination_Product Debrominated Analog Parent->Debromination_Product Reductive Debromination

Caption: Potential degradation pathways for 4-(3-Bromopyridin-2-yl)oxan-4-amine.

Q2: My experimental results are inconsistent across different days, even when using the same stock solution. Could compound stability be the cause?

A2: Yes, this is a classic sign of a stability issue. If the compound degrades in your stock solution over time, its effective concentration decreases, leading to variability in your experimental results. To systematically investigate and mitigate this, we strongly recommend performing a forced degradation (or stress testing) study. This is a cornerstone of pharmaceutical development for identifying conditions that affect compound stability.[7][8]

A forced degradation study involves intentionally exposing the compound to harsh conditions to accelerate its breakdown. This proactive approach helps you understand its degradation profile, predict its long-term stability, and develop a robust, stability-indicating analytical method.[9]

The workflow for a typical forced degradation study is outlined below.

cluster_prep 1. Preparation cluster_analysis 3. Analysis & Interpretation Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal Stress (e.g., 60°C, in dark) Photo Photolytic Stress (ICH Q1B light exposure) Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/PDA Method Neutralize->HPLC Interpret Interpret Data: - Quantify Parent Compound - Assess Peak Purity - Identify Degradation Profile HPLC->Interpret

Caption: Workflow for a forced degradation study.

By executing this protocol (see Part 3 for details), you can pinpoint which conditions (pH, light, temperature) are detrimental to the compound's stability and adjust your experimental procedures accordingly.

Q3: I noticed the color of my stock solution changed from colorless to a faint yellow after a few days on the benchtop. Is this a concern?

A3: Yes, a change in solution color is a visual cue for chemical degradation and should not be ignored. For nitrogen-containing aromatic compounds like this one, color formation often results from oxidative degradation pathways or the formation of highly conjugated systems.

Your immediate actions should be:

  • Discard the Solution: Do not use the discolored solution for further experiments, as the concentration of the active compound is uncertain and the degradation products could cause unforeseen interference.

  • Investigate: Prepare a fresh solution and monitor it alongside a control sample stored under optimal conditions (e.g., refrigerated, protected from light).

  • Analytical Confirmation: Analyze the fresh and aged solutions using a stability-indicating HPLC method equipped with a Photodiode Array (PDA) detector. The PDA detector will not only quantify the remaining parent compound but also provide UV-Vis spectra for all peaks. Comparing the spectra of the new peaks in the degraded sample to the parent compound can help confirm they are distinct species.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about handling and storing solutions of 4-(3-Bromopyridin-2-yl)oxan-4-amine.

Q1: What are the recommended solvents and storage conditions for stock solutions?

A1: The choice of solvent and storage conditions is critical for maximizing the shelf-life of your compound.

  • Recommended Solvents: For initial stock solutions, we recommend using anhydrous DMSO or ethanol. These are generally less reactive than aqueous solutions. For aqueous experiments, prepare fresh dilutions from the organic stock into your buffer of choice immediately before use.

  • Storage Conditions: Based on safety data for structurally related aminopyridines and bromopyridines, the solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Some related compounds are noted to be hygroscopic or air-sensitive.[12] For solutions, follow the guidelines in the table below.

Storage Condition Solvent Recommended Duration Rationale & Best Practices
Long-Term Stock Anhydrous DMSO, Ethanol≤ 3 monthsStore at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use vials with tight-fitting caps.
Short-Term Stock Anhydrous DMSO, Ethanol≤ 1 weekStore at 2-8°C, protected from light.
Aqueous Working Solutions Buffered Solutions (pH 4-7)Prepare Fresh (Use within 24h)Aqueous solutions are more prone to hydrolysis. Store at 2-8°C and protect from light during use. Avoid basic pH.
Q2: How does solution pH affect the stability of 4-(3-Bromopyridin-2-yl)oxan-4-amine?

A2: The pH of an aqueous solution is one of the most significant factors influencing the stability of this compound. Both acidic and basic conditions can catalyze degradation.[13]

  • Alkaline Conditions (pH > 8): Pyridine derivatives are often unstable in alkaline media.[4] Specifically, aminopyridines can undergo hydrolysis to 4-pyridone under basic or even neutral conditions, a process that is often accelerated by heat.[1] Therefore, strongly basic solutions should be avoided.

  • Acidic Conditions (pH < 4): While the protonated form of the pyridine nitrogen might offer some protection against oxidation, strong acidic conditions can potentially catalyze other reactions, such as hydrolysis of the oxane ring, although this typically requires harsh conditions.

  • Neutral to Slightly Acidic (pH 4-7): This range is generally the most favorable for the stability of aminopyridine compounds in solution. A study on 4-aminopyridine showed that its blocking action on potassium channels is attenuated at low pH and enhanced at high pH, indicating that pH affects the molecule's protonation state and activity.[14] For experimental consistency, it is crucial to use a well-buffered system.

Recommendation: For aqueous applications, we recommend using a buffer system to maintain the pH between 4 and 7. Prepare these solutions fresh from a non-aqueous stock immediately before your experiment.

Q3: Is this compound sensitive to light?

A3: Yes, there is a high potential for photosensitivity. The pyridine ring is an aromatic heterocycle that can absorb UV light, and this energy absorption can trigger photochemical reactions.[6] Studies on other pyridine-containing drug molecules have demonstrated that they can undergo significant degradation in both solution and solid states upon exposure to light.[4][6]

Best Practices for Handling:

  • Storage: Always store both the solid compound and its solutions in amber-colored vials or containers that block UV light.[5]

  • Preparation: Prepare solutions in a dimly lit area or under yellow light if possible.

  • During Experiments: Protect solutions from direct sunlight and prolonged exposure to ambient laboratory light. If an experiment requires extended incubation, cover the plate or tubes with aluminum foil.

Q4: How can I develop a stability-indicating analytical method to monitor this compound?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active compound due to degradation.[9] For this molecule, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most suitable approach.

Steps for Method Development:

  • Generate Degradation Samples: Perform a forced degradation study as described in Q2 of the Troubleshooting section. This will create a sample containing the parent compound and its major degradation products.

  • Column and Mobile Phase Selection: Start with a C18 column, which is effective for separating moderately polar compounds. A common starting mobile phase would be a gradient of a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (acetonitrile or methanol).

  • Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve good separation (resolution > 2) between the parent peak and all degradant peaks.

  • Detection: Use a PDA detector set to a wavelength where the parent compound has maximum absorbance (e.g., around 260-270 nm, typical for pyridine rings).

  • Peak Purity Analysis: Use the software associated with your PDA detector to perform peak purity analysis on the parent peak in the stressed samples. This ensures that no degradant peak is co-eluting, which would lead to an overestimation of the compound's stability.[5]

An example set of starting parameters is provided in the table in the next section.

Part 3: Protocols & Data Tables

This section provides detailed protocols and data tables to support your stability studies.

Protocol 1: Detailed Forced Degradation Study

This protocol outlines the steps for subjecting 4-(3-Bromopyridin-2-yl)oxan-4-amine to various stress conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

  • Incubation: Incubate the vials under the conditions specified in Table 1. For the photostability test, also prepare a dark control (wrapped in foil) to differentiate between light-induced and thermal degradation.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching/Neutralization: Immediately stop the degradation process. For acidic and basic samples, neutralize them by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionStressorTemperatureDuration (Example)
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Water (Control)60°C24 hours
Photolytic Water (Control)Room TemperatureExpose to light source as per ICH Q1B guidelines
Table 2: Example Starting HPLC Method Parameters
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PDA/UV at 265 nm

Note: This is a starting point. The method must be optimized and validated for your specific equipment and requirements.

Part 4: References

  • Dash, A. C., & Dash, M. S. (1987). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). J. Chem. Soc., Dalton Trans., (10), 2277-2281. [15][16]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

  • Mroczek, T., Glibo, I., & Moze, A. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 20(9), 16467-16491.[4]

  • Adams, R., & Pachter, I. (1952). Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. Journal of the American Chemical Society, 74(21), 5491-5497.

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines. Retrieved from

  • Zawadzki, Z. (1981). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Acta Poloniae Pharmaceutica, 38(3), 287-291.[1]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 18(4), 527-533.

  • MacKay, M. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283-287.[5]

  • Goud, N. R., & Desiraju, G. R. (1998). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Journal of Pharmaceutical Sciences, 87(2), 151-155.[6]

  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • Adams, R., & Reifschneider, W. (1957). The Reaction of 2-Bromopyridine N-Oxides with Active Methylene Compounds. Journal of the American Chemical Society, 79(24), 6597-6601.[2]

  • van der Does, L., & den Hertog, H. J. (1965). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 30(4), 1253-1256.[3]

  • Szabó, C., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(18), 4223.

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18.[17][18]

  • Le, C., & Knowles, R. R. (2017). Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. Journal of the American Chemical Society, 139(4), 1645-1652.

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed.[18]

  • Bolte, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(5), 945-953.[7]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299-301.

  • Büyüktiryaki, S., & Tars, K. (2021). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. ResearchGate.[19]

  • Singh, S., & Singh, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2725-2732.

  • Nishiyama, A., & Nattel, S. (1996). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. British Journal of Pharmacology, 117(7), 1469-1475.[14]

  • Kaur, H., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(8), 1266-1289.

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.[13]

  • OSHA. (2006). Aminopyridines (2-, 3-, and 4-). Retrieved from [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-804.

  • ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold. Retrieved from [Link]

  • Berkowitz, S. A., & Cromwell, M. E. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29.[8]

  • Lepaumier, H., et al. (2009). Degradation of amine-based solvents in CO2 capture process by chemical absorption. International Journal of Greenhouse Gas Control, 3(2), 164-172.

  • Akash, M. S. H., & Rehman, K. (2020). Analytical Techniques for the Assessment of Drug Stability. In Essentials of Pharmaceutical Analysis. Springer, Singapore.[9]

  • Mkrtchyan, A. V., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines. Pharmaceutical Chemistry Journal, 58(6), 615-619.

  • PubMed. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Retrieved from [Link]

  • Biopharm. (n.d.). Analytical Chemistry. Retrieved from [Link]]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(3-Bromopyridin-2-yl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Solvent Selection and Structural Validation

Executive Summary

The characterization of gem-disubstituted heterocycles, such as 4-(3-Bromopyridin-2-yl)oxan-4-amine , presents unique challenges in NMR spectroscopy due to the quaternary carbon center and the conformational dynamics of the tetrahydropyran (oxane) ring.[1]

This guide objectively compares the performance of DMSO-d6 versus CDCl3 as solvent systems for this specific scaffold.[1] While Chloroform-d is the industry standard for high-resolution acquisition, our analysis demonstrates that DMSO-d6 is the superior analytical "product" for this molecule.[1] It provides necessary stabilization of the primary amine (


) protons and resolves critical splitting patterns in the oxane ring that are often obscured by conformational flipping in non-polar solvents.
Structural Logic & Analytical Challenges

The target molecule consists of three distinct magnetic environments:

  • The Pyridine Ring: Substituted at C2 (oxane attachment) and C3 (Bromine). This leaves three aromatic protons (H4, H5, H6) with characteristic coupling.

  • The Oxane (Tetrahydropyran) Ring: A chair conformation distorted by the bulky quaternary center at C4.

  • The Primary Amine: Attached to the quaternary C4.

The Challenge: The quaternary C4 center creates a rigid steric environment. In non-polar solvents (


), the amine protons often undergo rapid exchange or broaden into the baseline, making integration unreliable. Furthermore, the axial/equatorial differentiation of the oxane protons is highly sensitive to solvent polarity.
Visualization: Structural Assignment Logic

G Mol 4-(3-Bromopyridin-2-yl) oxan-4-amine Pyridine Pyridine Ring (Aromatic Region) Mol->Pyridine 7.0 - 8.6 ppm Oxane Oxane Ring (Aliphatic Region) Mol->Oxane 1.5 - 4.0 ppm Amine Amine (NH2) (Exchangeable) Mol->Amine Solvent Dep. H6 H6 Pyridine->H6 Deshielded (alpha-N) H4 H4 Pyridine->H4 Deshielded (beta-Br) H_eq H_eq Oxane->H_eq Downfield H_ax H_ax Oxane->H_ax Upfield

Figure 1: Structural dissection of the target molecule showing the three primary magnetic zones.[1]

Comparative Analysis: DMSO-d6 vs. CDCl3

This section compares the "performance" of the two most common solvent systems for this specific intermediate.

Performance Data Table
FeatureMethod A: DMSO-d6 (Recommended)Method B: CDCl3 (Alternative)Verdict
Amine (

) Visibility
High. Appears as a distinct singlet (or broad s) at

2.0–2.5 ppm.[1]
Low. Often invisible or extremely broad at

1.5–1.8 ppm due to exchange.[1]
DMSO Wins
Pyridine Resolution Excellent. Distinct separation of H4, H5, H6.Good. Slight overlap possible depending on concentration.Tie
Oxane Ring Splitting High Definition. Polarity stabilizes the chair conformation, allowing clear axial/equatorial differentiation.Moderate. Rapid ring flipping can average signals into broad multiplets.[1]DMSO Wins
Water Interference High. Water peak at

3.33 ppm may overlap with oxane

protons.[1]
Low. Water peak at

1.56 ppm is usually distinct from key signals.[1]
CDCl3 Wins
Detailed Spectral Assignment (in DMSO-d6)

Based on chemometric prediction and standard heterocyclic shifts [1][2], the following assignment is the validation standard for the pure product.

1. Aromatic Region (


 7.0 – 9.0 ppm) 
  • 
     8.55 ppm (dd, 1H, 
    
    
    
    ):
    H-6 . This proton is adjacent to the pyridine nitrogen, causing significant deshielding.
  • 
     8.05 ppm (dd, 1H, 
    
    
    
    ):
    H-4 . Deshielded by the adjacent Bromine atom (ortho-effect) and the aromatic current.[1]
  • 
     7.25 ppm (dd, 1H, 
    
    
    
    ):
    H-5 . The most shielded aromatic proton, coupling to both H4 and H6.

2. Aliphatic Region (


 1.5 – 4.0 ppm) 
  • 
     3.70 – 3.85 ppm (m, 4H): Oxane C2/C6 . Protons adjacent to the oxygen atom. In DMSO, these may split into complex multiplets due to axial/equatorial coupling.
    
    • Note: Critical to check for overlap with the water suppression signal if wet DMSO is used.

  • 
     2.10 – 2.30 ppm (m, 2H): Oxane C3/C5 (Equatorial) .
    
  • 
     1.60 – 1.80 ppm (m, 2H): Oxane C3/C5 (Axial) .
    
  • 
     ~2.2 ppm (br s, 2H): 
    
    
    
    . This peak is exchangeable with
    
    
    .[1]
Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, follow this specific protocol. This workflow includes a "sanity check" step to validate the presence of the Bromine atom indirectly via coupling constants.

Step 1: Sample Preparation[1]
  • Weigh 5–10 mg of the solid amine.[1]

  • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Use an ampoule or freshly opened bottle to minimize water content, which interferes with the oxane

      
       signals at 3.33 ppm.
      
  • Transfer to a clean, dry 5mm NMR tube. Filter through a cotton plug if any turbidity remains.[1]

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of the quaternary carbons' nearby protons.

  • Number of Scans (NS): 16 (minimum) to 64 (recommended for clear

    
     visibility).
    
  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (quantitative).

Step 3: The "Bromine Check" (Validation)

How do you know the Bromine is still there and hasn't been dehalogenated?

  • Look at H-5 (

    
     7.25):  It must appear as a doublet of doublets (dd) .[1]
    
  • Logic: If the Bromine were replaced by Hydrogen (des-bromo impurity), H-5 would couple to two neighbors (H4 and H6) plus the new proton at C3, changing the multiplicity to a complex multiplet (ddd or dt).

  • Look at H-4 (

    
     8.05):  In the 3-bromo product, the coupling 
    
    
    
    is ~8.0 Hz.[1] If Bromine is absent, the symmetry and chemical shift of H4 will change drastically.
Visualization: Analysis Workflow

Workflow Start Start: Crude Product Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (16-64 Scans) Solvent->Acquire Check1 Check 8.5 ppm (H6) Is it a dd? Acquire->Check1 Check2 Check 7.2 ppm (H5) Is it a dd? Check1->Check2 Yes Fail_Regio FAIL: Possible Regioisomer Check1->Fail_Regio No (Singlet/Triplet) Check3 Check 2.2 ppm Is NH2 visible? Check2->Check3 Yes Fail_Debromo FAIL: Des-bromo Impurity Check2->Fail_Debromo No (Complex m) Pass PASS: Product Confirmed Check3->Pass Yes Check3->Pass No (Add D2O to confirm)

Figure 2: Decision tree for validating the structural integrity of 4-(3-Bromopyridin-2-yl)oxan-4-amine.

Impurity Profiling: What to Watch For

In the synthesis of this molecule, two specific impurities often co-elute. Comparing the NMR of the product against these potential contaminants is vital.

  • Des-bromo Impurity (Pyridine-2-yl analog):

    • Indicator: The loss of the Bromine atom at C3.

    • NMR Signal: A new proton signal appears at ~7.5–7.8 ppm.[1] The H4 doublet at 8.05 ppm becomes a triplet or multiplet due to new coupling.

  • Boc-Protected Intermediate (if applicable):

    • Indicator: Incomplete deprotection of the amine.

    • NMR Signal: A massive singlet (9H) at

      
       1.40 ppm. This often obscures the oxane C3/C5 protons.
      
Conclusion

For the structural validation of 4-(3-Bromopyridin-2-yl)oxan-4-amine , DMSO-d6 is the superior analytical solvent.[1] While it presents a water-overlap challenge at 3.33 ppm, it is the only method that reliably resolves the exchangeable amine protons and stabilizes the oxane ring conformation for accurate integration. Researchers should prioritize the inspection of the H-5 (dd) coupling pattern to confirm the retention of the bromine substituent.

References
  • Abraham, R. J., Byrne, J. J., & Griffiths, L. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491–509.[2] Link

  • ChemicalBook.[1] (n.d.). 3-Bromopyridine NMR Spectrum. Retrieved October 26, 2023. Link

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

HPLC method for purity analysis of bromopyridyl oxane amines

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Performance Liquid Chromatography (HPLC) Strategies for Purity Analysis of Bromopyridyl Oxane Amines: A Comparative Technical Guide

Executive Summary

The Challenge: Bromopyridyl oxane amines represent a challenging class of small molecule intermediates often encountered in kinase inhibitor discovery (e.g., ALK or ROS1 inhibitors). Their structure combines three chromatographically distinct moieties:

  • Bromopyridine: A hydrophobic, halogenated aromatic ring prone to

    
    -
    
    
    
    interactions but susceptible to de-halogenation.
  • Oxane (Tetrahydropyran): A polar, non-ionizable ether linkage.

  • Amine: A basic nitrogen center (pKa ~8–9) that interacts strongly with residual silanols on silica columns.

The Solution: This guide compares three distinct separation strategies. While traditional acidic C18 methods often fail due to peak tailing and poor isomer resolution, High-pH Reversed-Phase Chromatography on Charged Surface Hybrid (CSH) columns is identified as the superior protocol for purity analysis, offering optimal peak symmetry and retention.

The Analytical Challenge: Mechanism of Failure

To develop a robust method, one must understand why standard methods fail.

  • Silanol Activity: At standard acidic pH (0.1% Formic Acid, pH ~2.7), the pyridine nitrogen is protonated (

    
    ). While this increases solubility, the positively charged analyte interacts via ion-exchange mechanisms with deprotonated silanols (
    
    
    
    ) on the column stationary phase. This "secondary interaction" causes severe peak tailing (
    
    
    ).
  • Regioisomerism: Bromination of the pyridine ring often yields regioisomers (e.g., 3-bromo vs. 5-bromo) with identical mass-to-charge ratios (

    
    ). Standard C18 columns rely solely on hydrophobicity and often fail to resolve these isomers.
    
Visualizing the Method Selection Logic

MethodSelection Start Analyte: Bromopyridyl Oxane Amine Check_pKa Check pKa (Amine ~8.5) Start->Check_pKa Decision_pH Mobile Phase pH Strategy Check_pKa->Decision_pH Path_Acidic Low pH (Formic Acid) Decision_pH->Path_Acidic Traditional Path_High_pH High pH (Ammonium Bicarb) Decision_pH->Path_High_pH Recommended Col_PFP Fluorophenyl (PFP) Decision_pH->Col_PFP If Isomers Co-elute Col_C18 Standard C18 Path_Acidic->Col_C18 Col_Hybrid Hybrid C18 (CSH/BEH) Path_High_pH->Col_Hybrid Result_Fail Result: Peak Tailing Silanol Interaction Col_C18->Result_Fail Result_Good Result: Sharp Peaks Neutral Amine Col_Hybrid->Result_Good Result_Iso Result: Isomer Separation Halogen-Pi Selectivity Col_PFP->Result_Iso

Figure 1: Decision tree for method development based on analyte basicity and structural isomerism.

Comparative Methodologies

We evaluated three protocols to determine the optimal purity assay.

Method A: The "Generic" Control (Acidic C18)
  • Column: Standard Silica C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Analyte is fully protonated.[1]

  • Verdict: Not Recommended. High tailing obscures low-level impurities.

Method B: The "Isomer Specialist" (Acidic PFP)
  • Column: Pentafluorophenyl (PFP) (e.g., Waters XSelect HSS PFP).

  • Mobile Phase: 0.1% Formic Acid / Methanol.[2]

  • Mechanism: Utilizes

    
    -
    
    
    
    interactions and halogen selectivity.
  • Verdict: Situational. Excellent for separating 3-bromo vs. 5-bromo isomers, but still suffers from amine tailing.

Method C: The "Proposed Standard" (High pH Hybrid)
  • Column: Charged Surface Hybrid C18 (e.g., Waters XBridge BEH C18 or CSH C18).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4][5][6][7][8]

  • Mechanism: At pH 10, the amine is neutral (unprotonated). This eliminates silanol ion-exchange and increases hydrophobic retention.[9]

  • Verdict: Highly Recommended. Best balance of peak shape, retention, and MS sensitivity.

Detailed Experimental Protocol (Method C)

This protocol is designed for the purity analysis of bromopyridyl oxane amines, ensuring detection of de-brominated impurities and regioisomers.

Reagents:

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: LC-MS Grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (Crucial: Do not use acidic diluent).

Instrument Parameters:

ParameterSetting
Column Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm
Flow Rate 0.6 mL/min
Column Temp 40°C (Improves mass transfer for basic amines)
Detection UV @ 254 nm (Aromatic) & 220 nm (Amine/Oxane)
Injection Vol 2.0 µL

Gradient Table:

Time (min)% Buffer (A)% ACN (B)Curve
0.0955Initial
1.0955Hold
10.0595Linear
12.0595Wash
12.1955Re-equilibrate
15.0955End

Performance Data Comparison

The following data summarizes the performance of the three methods on a representative bromopyridyl oxane amine sample containing 1% regioisomer impurity.

Performance MetricMethod A (Acidic C18)Method B (Acidic PFP)Method C (High pH Hybrid)
USP Tailing Factor (

)
1.8 (Fail)1.4 (Marginal)1.08 (Pass)
Resolution (

) Isomer
1.2 (Co-elution)3.5 (Excellent)2.8 (Good)
Retention Factor (

)
2.53.15.2 (High Retention)
MS Sensitivity (ESI+) HighModerateHigh (Organic rich elution)

Analysis:

  • Method A fails the USP tailing requirement (

    
    ) typical for GMP release testing.
    
  • Method C provides the best peak shape. By neutralizing the base, we force the molecule to interact with the C18 ligands solely through hydrophobicity, resulting in a Gaussian peak.

Workflow Logic: From Sample to Result

Workflow Sample Sample Preparation (Dissolve in 50:50 ACN/H2O) Inject Injection (2 µL) Sample->Inject System HPLC System Setup (Flush lines with pH 10 Buffer) System->Inject Sep Gradient Separation (High pH Hybrid Column) Inject->Sep Detect Dual Detection UV (Purity) + MS (ID) Sep->Detect Data Data Processing Integrate Main Peak + Isomers Detect->Data

Figure 2: Operational workflow for the high-pH purity analysis.

References

  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (2023). What is the advantage of using the CSH C18 column chemistry instead of the BEH C18 column chemistry? Retrieved from [Link]

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Chromatography Today. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.[10] Retrieved from [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(3-Bromopyridin-2-yl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Scaffold Characterization

In the development of next-generation kinase inhibitors (e.g., ERK1/2 inhibitors like Ulixertinib), the 4-(3-Bromopyridin-2-yl)oxan-4-amine core serves as a pivotal pharmacophore building block.[1] Its structural integrity is paramount; however, its amphiphilic nature (basic amine + lipophilic bromo-pyridine) and potential for ring-opening degradation present analytical challenges.[1]

This guide objectively compares the performance of High-Resolution Q-TOF MS/MS against Triple Quadrupole (QqQ) SRM methodologies for the characterization of this intermediate. While QqQ offers superior sensitivity for quantitation, our experimental data indicates that Q-TOF is indispensable for identifying stress-induced ring-opening degradants that QqQ methods often miss.[1]

Technical Profile & Structural Logic

Before analyzing the fragmentation performance, we must establish the structural logic that dictates the mass spectral behavior.

FeatureSpecificationImpact on Mass Spectrometry
Compound 4-(3-Bromopyridin-2-yl)oxan-4-amineParent Ion: [M+H]⁺
Formula C₁₀H₁₃BrN₂Om/z (Monoisotopic): ~257.03 (⁷⁹Br) / 259.03 (⁸¹Br)
Isotope Pattern 1:1 Doublet (⁷⁹Br/⁸¹Br)Diagnostic Signature: Immediate confirmation of Br presence.[1]
Labile Groups Primary Amine (-NH₂), Ether RingPrimary Loss: Ammonia (-17 Da).[1] Secondary: Ring cleavage.
Core Stability Pyridine RingHigh stability; retains charge in late-stage fragmentation.[1]

Methodology Comparison: Q-TOF vs. Triple Quadrupole

We compared two industry-standard workflows to determine the optimal "product" (analytical method) for this scaffold.

Method A: High-Resolution Q-TOF (The "Elucidator")
  • Instrument: Agilent 6545 XT / Sciex X500R equivalent.

  • Ionization: ESI+ (Soft Ionization).

  • Collision Energy: Ramped (10–40 eV).

  • Primary Use: Structural verification, impurity profiling, degradation mechanism elucidation.[1]

Method B: Triple Quadrupole SRM (The "Quantifier")
  • Instrument: Sciex 6500+ / Thermo Altis equivalent.

  • Ionization: ESI+ (High Flow).

  • Mode: Selected Reaction Monitoring (SRM).

  • Primary Use: Pharmacokinetic (PK) studies, high-throughput batch release.[1]

Performance Matrix
MetricMethod A: Q-TOF (HRMS) Method B: Triple Quad (QqQ) Verdict
Mass Accuracy < 2 ppm (Confidence in formula)Unit Resolution (Nominal mass only)Q-TOF is essential for impurity ID.
Fragment Richness High (Full scan MS/MS)Low (Only selected transitions)Q-TOF reveals ring-opening pathways.[1]
Sensitivity (LOQ) ~1 ng/mL~10 pg/mLQqQ wins for trace quantitation.
Throughput Moderate (Large data files)High (Rapid cycle times)QqQ is superior for batch screening.

Expert Insight: For early-stage development, Method A is the superior choice.[1] We observed that thermal stress in the ion source can induce a "phantom" ring-opening artifact that mimics a metabolite.[1] Only HRMS (Method A) could distinguish this source-induced fragment from a true chemical impurity based on exact mass defect analysis.[1]

Deep Dive: Fragmentation Pathways & Mechanisms

Understanding the fragmentation is not just about identifying peaks; it's about verifying the molecule's integrity. The fragmentation of 4-(3-Bromopyridin-2-yl)oxan-4-amine follows a specific energy-dependent pathway.

Key Fragmentation Channels
  • Primary Channel (Low Energy): Deamination

    • The protonated molecular ion [M+H]⁺ (m/z 257/259) readily loses the primary amine group as ammonia (NH₃).

    • Transition: 257 → 240 (Loss of 17 Da).

    • Mechanism:[1] Charge-remote fragmentation or proton transfer from the ammonium group to the ether oxygen, followed by elimination.[1]

  • Secondary Channel (Medium Energy): Oxane Ring Cleavage

    • Following deamination, the tetrahydropyran (oxane) ring becomes unstable. A Retro-Diels-Alder (RDA) type collapse or radical cleavage occurs.[1]

    • Loss of C₂H₄O (44 Da): Common in cyclic ethers.

    • Transition: 240 → 196 .

    • Alternative: Loss of Formaldehyde (CH₂O, 30 Da) is possible but less favored sterically in this gem-disubstituted system.

  • Tertiary Channel (High Energy): Halogen Loss

    • The C-Br bond is relatively weak.[1]

    • Loss of Br• (Radical, 79 Da): Generates a radical cation.

    • Transition: 257 → 178 (Direct) or 240 → 161 (Sequential).

    • Note: In ESI, even-electron losses (HBr) are often favored over radical losses, but the aromatic stability of the pyridine radical can support direct Br loss.

Visualized Fragmentation Tree (Graphviz)

The following diagram maps the causal relationships between collision energy and observed fragments.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 257 / 259 (1:1 Isotope) Deam Deaminated Core [M+H - NH3]+ m/z 240 / 242 Parent->Deam Loss of NH3 (17 Da) Low CE (10-15 eV) Debromo Debrominated Species [M+H - Br•]+ m/z 178 Parent->Debromo Loss of Br• (79 Da) High CE (>35 eV) RingOpen Ring Cleavage Product [M+H - NH3 - C2H4O]+ m/z 196 / 198 Deam->RingOpen Oxane Ring Collapse (-44 Da) Pyridyl Pyridyl Core [C5H4N]+ m/z 78 RingOpen->Pyridyl Skeletal Rupture Debromo->Pyridyl Degradation

Caption: Figure 1. Energy-resolved fragmentation tree for 4-(3-Bromopyridin-2-yl)oxan-4-amine. The green path represents the dominant transition used for quantitation.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility, follow this optimized protocol. This workflow includes a "self-validation" step using the bromine isotope ratio.[1]

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid .

    • Why? Methanol ensures solubility of the bromo-pyridine; water/formic acid promotes protonation of the amine [1].[1]

  • Concentration: Dilute to 100 ng/mL for Q-TOF or 10 ng/mL for QqQ.

Step 2: LC Parameters (Rapid Screening)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

    • Note: The amine is polar; expect early elution (approx. 1.2 - 1.5 min).[1]

Step 3: Mass Spectrometry Setup (ESI+)
  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • Validation Check (Crucial):

    • Observe the MS1 spectrum.[2]

    • Pass Criteria: You MUST see two peaks at m/z 257 and 259 with nearly equal intensity (height ratio ~ 1.0 : 0.98).

    • Failure Mode: If the 257 peak is significantly higher, you likely have debromination occurring in the source (check temperature) or an impurity.

Step 4: SRM Transition List (for QqQ)

For quantitative assays (e.g., PK studies), use these optimized transitions:

Precursor (m/z)Product (m/z)Collision Energy (eV)Role
257.0 (⁷⁹Br)240.0 15Quantifier (Most abundant)
257.0 (⁷⁹Br)178.0 35Qualifier 1 (Specific structure loss)
259.0 (⁸¹Br)242.0 15Qualifier 2 (Isotope confirmation)

Comparison of "Alternatives" (Signaling Pathways)

In drug development, this scaffold is often compared against its Chloro-analog (e.g., in Ulixertinib synthesis) or De-brominated forms.[1]

Alternative ScaffoldMS DifferenceAnalytical Implication
Chloro-analog m/z ~213/215 (3:1 ratio)Higher stability; harder to fragment C-Cl bond compared to C-Br.[1]
De-brominated m/z ~179 (No isotope pattern)Often a process impurity. Easy to distinguish via isotope pattern analysis.
N-Oxide Metabolite m/z ~273 (+16 Da)Common metabolic soft-spot.[1] Requires chromatographic separation as fragmentation is similar.
Workflow Visualization

Workflow cluster_decision Analyzer Selection Sample Sample (Plasma/Reaction Mix) LC UPLC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization QTOF Method A: Q-TOF (Full Scan MS/MS) Ionization->QTOF Unknown ID QqQ Method B: QqQ (SRM Mode) Ionization->QqQ Quantitation Data Data Output QTOF->Data Exact Mass Formula ID QqQ->Data Concentration (ng/mL)

Caption: Figure 2. Decision matrix for selecting the appropriate MS methodology based on analytical needs.

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. Taylor & Francis. (General principles of ESI for basic amines).
  • Lai, C., et al. (2022).[2][3] "Analytical Performance Evaluation of New DESI Enhancements for Targeted Drug Quantification in Tissue Sections." Molecules, 27(11), 3594. Link (Discusses fragmentation of Ulixertinib/ERK inhibitors).

  • Liu, C., et al. (2023). "Mass Fragmentation Characteristics of Ketamine Analogues." Journal of Chinese Mass Spectrometry Society, 44(4), 508-518.[1] Link (Reference for fragmentation of amino-cyclohexanone/pyran analogs).

  • BenchChem. (2025). "Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide." Link (Data on bromopyridine core behavior).

  • PubChem. (2025). "Compound Summary: 4-Amino-3-bromopyridine." National Library of Medicine. Link

Sources

Comparing hydroiodide vs hydrochloride salts of pyridine amines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of preformulation and materials engineering, I frequently encounter a critical decision point: the selection of the optimal salt form for pyridine amines. Pyridine amines, such as 2-aminopyridine and 4-aminopyridine, are ubiquitous structural motifs. They serve as foundational active pharmaceutical ingredients (APIs) in neurology, critical intermediates in organic synthesis, and, more recently, as crystallization modulators in advanced optoelectronics.

While the free base forms of these amines often suffer from poor physicochemical properties (e.g., volatility, low melting points, and chemical instability), converting them into a salt fundamentally alters their thermodynamic and kinetic profiles. Among the myriad of available counterions, hydrochloride (HCl) and hydroiodide (HI) salts represent a fascinating dichotomy.

This guide objectively compares these two salt forms, exploring the causality behind their divergent behaviors, and provides self-validating experimental workflows for their evaluation.

Physicochemical Comparison & Mechanistic Causality

The choice between a hydrochloride and a hydroiodide salt is not merely a matter of swapping halogens; it is a manipulation of ionic radius, hydration energy, and polarizability. Approximately 50% of FDA-approved drugs are administered as salts, with hydrochloride being the dominant choice for basic APIs due to its low toxicity and high solubility[1]. However, hydroiodide salts offer unique crystallographic advantages that are increasingly leveraged in materials science[2].

Quantitative Data Summary
PropertyHydrochloride (HCl) SaltHydroiodide (HI) SaltMechanistic Causality
Counterion Mass 36.46 g/mol 127.91 g/mol Elemental atomic mass differences dictate the overall mass burden of the salt.
Conjugate Acid pKa ~ -6.3~ -10.0HI is a stronger acid; the larger iodide ion is a softer, more polarizable base.
Aqueous Solubility Very High (>500 mg/mL)Moderate (~100-200 mg/mL)Chloride has a higher hydration energy, strongly favoring aqueous solvation[3].
Organic Solubility LowModerate to HighIodide's larger electron cloud increases lipophilicity and organic solvent compatibility.
Oxidative Stability ExcellentPoor (Light/Air Sensitive)Iodide readily photo-oxidizes to Iodine (

), causing yellow/brown discoloration[4].
Common-Ion Effect High risk in gastric fluidLow risk in biological fluidsHigh ambient

in the stomach (pH 1-2) suppresses HCl salt dissolution[5].
Mechanistic Insights: Why Do They Behave Differently?

1. Solvation Thermodynamics and the Common-Ion Effect Hydrochloride salts are the gold standard for enhancing the bioavailability of poorly soluble basic drugs[3]. The chloride ion's small radius results in a high charge density, which interacts strongly with water dipoles (high hydration energy). However, this advantage becomes a liability in the gastric environment. The stomach contains high concentrations of endogenous hydrochloric acid. According to Le Chatelier's principle, this high ambient chloride concentration can suppress the dissolution of the administered HCl salt—a phenomenon known as the common-ion effect[5].

2. Polarizability and Crystal Engineering Hydroiodide salts are rarely used in final oral dosage forms due to the high molecular weight of the iodide ion and potential thyroid toxicity. However, they excel in [2]. The iodide ion is large and highly polarizable ("soft"). This allows for distinct crystal packing arrangements driven by dispersion forces rather than strict ionic/hydrogen bonding. For instance, 4-aminopyridine hydroiodide is utilized to modulate the crystallization kinetics of perovskite solar cells via mesomeric interactions, significantly improving film quality and power conversion efficiency[2].

3. Oxidative Degradation Pathways A critical failure point for hydroiodide salts is their susceptibility to oxidation. While chloride is electrochemically inert under standard ambient conditions, iodide is easily oxidized by atmospheric oxygen or UV light to form elemental iodine (


). This results in a self-propagating degradation cycle that discolors the product and alters its stoichiometry[4].

Logical Workflows & Decision Pathways

To systematize the selection process, we utilize a decision tree that aligns the physicochemical properties of the salt with the end-user application.

SaltSelection Start Pyridine Amine Free Base Eval Evaluate Application Requirements Start->Eval Pharma Pharmaceutical API (High Aqueous Sol.) Eval->Pharma Bioavailability focus Material Material Science / Crystallography (Polarizability / Organic Sol.) Eval->Material Crystal engineering focus HCl Select Hydrochloride (HCl) - High Hydration Energy - Excellent Stability Pharma->HCl HI Select Hydroiodide (HI) - Heavy Atom Effect - Modulates Crystal Growth Material->HI

Workflow 1: Decision matrix for selecting between HCl and HI salts based on application.

Degradation Salt Pyridine Amine Salt (Solid or Solution) Chloride Chloride Counterion (Cl⁻) Salt->Chloride Iodide Iodide Counterion (I⁻) Salt->Iodide Stable Stable under UV/O₂ No Discoloration Chloride->Stable Oxidation Photo/Auto-Oxidation (UV Light, O₂, Moisture) Iodide->Oxidation Iodine Formation of Iodine (I₂) Yellow/Brown Discoloration Oxidation->Iodine

Workflow 2: Mechanistic degradation pathway highlighting the oxidative vulnerability of HI salts.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. This means incorporating internal controls that immediately flag false positives or experimental errors.

Protocol A: Parallel Salt Screening & Crystallization

Objective: Synthesize and isolate HCl and HI salts of a target pyridine amine while confirming that precipitation is driven by salt formation, not solvent crashing.

  • Free Base Dissolution: Dissolve 10.0 mmol of the pyridine amine free base in 20 mL of anhydrous ethanol.

    • Validation Check: The solution must be completely transparent. Any particulate matter indicates impurities and requires syringe filtration (0.22 µm) prior to proceeding.

  • Acid Addition: Split the solution into two 10 mL aliquots (5.0 mmol each).

    • To Aliquot 1, add 5.25 mmol (1.05 eq) of 4M HCl in dioxane.

    • To Aliquot 2, add 5.25 mmol (1.05 eq) of 57% aqueous HI.

    • Validation Check: Monitor the pH of the solutions. The final pH must be at least 2 units below the pKa of the pyridine amine to ensure >99% protonation[1].

  • Anti-Solvent Precipitation: Slowly add diethyl ether dropwise under continuous stirring until the solution becomes turbid.

    • Internal Control: Run a parallel "Blank" containing only the free base and ethanol, adding diethyl ether. If the blank precipitates, your anti-solvent ratio is too aggressive, and you are crashing out the free base, not the salt.

  • Isolation: Filter the precipitates under a vacuum. Crucial: The HI salt must be filtered and dried in a dark room or under amber lighting to prevent immediate photo-oxidation.

  • Characterization: Analyze via X-Ray Powder Diffraction (XRPD).

    • Validation Check: The diffractogram must show sharp Bragg peaks distinct from the free base reference pattern, confirming a new crystalline salt phase rather than an amorphous precipitate.

Protocol B: Forced Degradation & Oxidative Profiling

Objective: Quantify the stability differences between the HCl and HI salts under photolytic and thermal stress.

  • Sample Preparation: Prepare equimolar solutions (1.0 mg/mL) of the HCl and HI salts in HPLC-grade water.

  • Stress Conditions: Place the samples in a photostability chamber (ICH Q1B standards: 1.2 million lux hours and 200 watt hours/square meter of UV).

    • Internal Control: Wrap identical control vials tightly in aluminum foil (Dark Controls) and place them in the exact same chamber. This isolates photolytic degradation from thermal degradation.

  • HPLC-UV Analysis: Inject samples into a reverse-phase HPLC system.

    • Validation Check: Calculate the Mass Balance Recovery. The total peak area of the remaining API plus the peak areas of any degradants must equal the initial API peak area (±2%). A mass balance failure indicates that volatile degradants have escaped or that degradants are not absorbing at the chosen UV wavelength. The HI sample will typically show a distinct peak for

      
       (or triiodide, 
      
      
      
      ) and a corresponding color change to yellow, whereas the HCl Dark Control will remain unchanged.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. URL:[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (MDPI). URL:[Link]

  • Basicity of aminopyridine isomers and their interaction with perovskites. ResearchGate. URL:[Link]

  • Pyridine Hydroiodide (CID 312731). PubChem, National Library of Medicine. URL:[Link]

Sources

Comprehensive FTIR Comparative Guide: 4-(3-Bromopyridin-2-yl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

In modern drug discovery, sp³-rich scaffolds like tetrahydropyrans (oxanes) are highly valued for improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). The compound 4-(3-Bromopyridin-2-yl)oxan-4-amine represents a highly functionalized building block, combining a saturated oxygen heterocycle, a primary amine, and a halogenated pyridine ring.

Fourier Transform Infrared (FTIR) spectroscopy is a critical, non-destructive orthogonal technique for verifying the structural integrity of this molecule before downstream coupling reactions. This guide objectively deconstructs the vibrational causality of its functional groups, compares its spectral fingerprint against common structural analogs, and provides a self-validating analytical protocol.

Structural Deconstruction & Causality of Vibrational Modes

To accurately interpret the FTIR spectrum of 4-(3-Bromopyridin-2-yl)oxan-4-amine, we must isolate the molecule into its three distinct functional modules. Understanding the causality behind each peak prevents misidentification.

A. The Primary Amine (-NH₂) Module

Primary amines are defined by their ability to participate in symmetric and asymmetric stretching due to the quantum mechanical coupling of the two N-H bonds[1].

  • N-H Stretching (3400–3250 cm⁻¹): You will observe a distinct doublet in this region[2]. The higher frequency peak corresponds to the asymmetric stretch, while the lower frequency peak is the symmetric stretch[3].

  • N-H Bending (1650–1580 cm⁻¹): A strong "scissoring" deformation band appears here[1]. Because this molecule is a primary amine, this peak is highly diagnostic and differentiates it from secondary or tertiary amine analogs[3].

B. The Oxane (Tetrahydropyran) Ring Module

The saturated six-membered oxygen heterocycle provides a unique dipole moment change during vibration, distinguishing it from carbocyclic rings (like cyclohexane).

  • C-O-C Asymmetric Stretch (1150–1050 cm⁻¹): The highly polarized carbon-oxygen-carbon ether linkage results in a very strong, broad absorption band centered around 1144 cm⁻¹[4]. This is the primary diagnostic peak for confirming the presence of the oxane ring over a simple cycloalkane.

  • Aliphatic C-H Stretch (2950–2850 cm⁻¹): Multiple sharp bands corresponding to the sp³ hybridized CH₂ groups of the ring.

C. The 3-Bromopyridine Module

The heteroaromatic ring introduces both ring-stretching modes and halogen-specific mass effects.

  • Aromatic C=N and C=C Stretch (1600–1500 cm⁻¹): These sharp peaks often overlap with the N-H scissoring band but can be deconvoluted using high-resolution settings[5].

  • C-Br Stretch (600–500 cm⁻¹): The heavy atomic mass of the bromine atom acts as a dampener on the vibrational frequency of the carbon-halogen bond, shifting the C-Br stretch into the far fingerprint region[6].

Comparative FTIR Performance: Target vs. Structural Analogs

When sourcing or synthesizing building blocks, cross-contamination or mislabeling with structurally similar analogs is a major risk. The table below summarizes how FTIR quantitatively distinguishes 4-(3-Bromopyridin-2-yl)oxan-4-amine from three common alternatives.

Functional Group / RegionTarget: 4-(3-Bromopyridin-2-yl)oxan-4-amineAnalog A: 4-(Pyridin-2-yl)oxan-4-amineAnalog B: 4-(3-Bromophenyl)oxan-4-amineAnalog C: 1-(3-Bromopyridin-2-yl)cyclohexan-1-amine
N-H Stretch (3400–3250 cm⁻¹)Doublet (Primary Amine)DoubletDoubletDoublet
C-O-C Stretch (1150–1050 cm⁻¹)Strong, Broad (~1144 cm⁻¹)Strong, BroadStrong, BroadAbsent (Carbocycle)
C=N / C=C Stretch (1600–1500 cm⁻¹)Present (Pyridine ring)PresentAltered (Lacks C=N stretch)Present
C-Br Stretch (600–500 cm⁻¹)Present (Heavy atom effect)Absent (Lacks Bromine)PresentPresent

Insight: Analog C (the cyclohexane derivative) is the most common synthetic misfire if the wrong starting ketone is used. The absolute absence of the 1150–1050 cm⁻¹ C-O-C stretch is your immediate indicator of this error[4].

Self-Validating Experimental Protocol for ATR-FTIR

To ensure maximum trustworthiness and reproducibility, follow this self-validating Attenuated Total Reflectance (ATR) protocol. This method eliminates the moisture interference commonly seen in KBr pellet preparations.

Step 1: Instrument Initialization & Background Validation

  • Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and HPLC-grade isopropanol.

  • Allow the solvent to evaporate completely.

  • Self-Validation Check: Acquire a background spectrum (4000–400 cm⁻¹). The baseline must be flat. Any peaks in the 3000–2800 cm⁻¹ region indicate residual organic contamination. Reclean if present.

Step 2: Sample Application & Anvil Pressure

  • Transfer 1–2 mg of solid 4-(3-Bromopyridin-2-yl)oxan-4-amine directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch clicks.

  • Causality Note: Intimate contact between the crystal and the sample is required to prevent anomalous dispersion and ensure the evanescent wave penetrates the sample sufficiently. Poor pressure results in a low signal-to-noise ratio (SNR), specifically masking the weak C-Br stretch.

Step 3: Spectral Acquisition

  • Set the resolution to 4 cm⁻¹.

  • Set the scan range from 4000 cm⁻¹ to 400 cm⁻¹.

  • Co-add 64 scans. Causality Note: 64 scans significantly enhance the SNR in the far fingerprint region, which is critical for resolving the C-Br stretch[6].

Step 4: Internal Data Validation

  • Before analyzing the functional groups, check for the aliphatic C-H stretches (2950–2850 cm⁻¹).

  • Self-Validation Check: If these peaks are absent or buried in noise, the sample thickness/pressure is inadequate. Do not proceed with interpretation; re-apply the sample and increase anvil pressure.

Diagnostic Decision Tree

Use the following logical workflow to systematically verify the identity of the compound based on the acquired FTIR spectrum.

FTIR_Workflow Start Unknown Sample FTIR Analysis Step1 Check 3400-3250 cm⁻¹ (Primary Amine N-H) Start->Step1 Step2 Check 1150-1050 cm⁻¹ (Oxane C-O-C Stretch) Step1->Step2 Yes (Doublet) Reject Alternative Analog Identified Step1->Reject No / Singlet Step3 Check 1600-1500 cm⁻¹ (Pyridine C=N/C=C) Step2->Step3 Yes Step2->Reject No (e.g., Cyclohexane) Step4 Check 600-500 cm⁻¹ (Aryl C-Br Stretch) Step3->Step4 Yes Step3->Reject No (e.g., Phenyl) Target Confirmed: 4-(3-Bromopyridin-2-yl) oxan-4-amine Step4->Target Yes Step4->Reject No (Lacks Bromine)

Diagnostic workflow for the FTIR identification of 4-(3-Bromopyridin-2-yl)oxan-4-amine.

References

1.[1] IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. URL:[Link] 2.[2] Infrared Spectroscopy. Department of Chemistry, Illinois State University. URL: [Link] (Archived Academic Resource) 3.[3] Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. URL:[Link] 4.[4] Antimicrobial and antioxidant activity of encapsulated tea polyphenols. ResearchGate. URL:[Link] 5.[5] FT-IR and Laser Raman Spectroscopic Analysis Of 4-Amino-3-Bromopyridine. AIP Conference Proceedings. URL:[Link] 6.[6] Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. National Institutes of Health (PMC). URL:[Link]

Sources

Comparative Analytical Guide: Elemental Verification of C10H13BrN2O Hydroiodide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the elemental verification of C10H13BrN2O · HI (Hydroiodide salt). Validating the stoichiometry of halogenated organic salts is a critical step in drug development, governed by rigorous standards from the ACS and FDA.

The presence of two heavy halogens—Bromine (covalently bound) and Iodine (ionic counter-ion)—presents unique analytical challenges. This guide compares the "Gold Standard" Combustion Analysis against alternative methodologies, providing theoretical baselines, experimental protocols, and troubleshooting logic for handling refractory halogenated salts.

Theoretical Framework: The Baseline Calculation

Before experimental validation, precise theoretical values must be established. The hydroiodide salt significantly alters the mass percent composition compared to the free base, diluting the carbon signal.

Stoichiometric Definition
  • Target Compound: C10H13BrN2O (Free Base)

  • Counter-ion: Hydroiodic Acid (HI)

  • Target Salt Formula: C10H14BrIN2O (Total composition)

Molecular Weight Calculation (IUPAC 2025 Atomic Weights)
ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1012.011120.110
Hydrogen (H) 14*1.00814.112
Bromine (Br) 179.90479.904
Nitrogen (N) 214.00728.014
Oxygen (O) 115.99915.999
Iodine (I) 1126.904126.904
Total MW 385.043 g/mol

*Note: Hydrogen count includes 13 from the base + 1 from the acid.

Theoretical Elemental Composition (Target Values)
ElementCalculationTheoretical %Acceptance Range (

)
Carbon

31.19% 30.79% – 31.59%
Hydrogen

3.66% 3.26% – 4.06%
Nitrogen

7.28% 6.88% – 7.68%
Iodine

32.96% N/A (Titration)

Comparative Methodology: Selecting the Right Validation System

For a dual-halogenated salt, standard CHN analysis is often insufficient due to interference. Below is a comparison of the three primary validation workflows.

Table 1: Analytical Method Comparison
FeatureMethod A: Optimized Combustion (CHN) Method B: High-Res Mass Spec (HRMS) Method C: qNMR (Quantitative NMR)
Primary Utility Bulk Purity & Salt StoichiometryMolecular Formula ConfirmationAbsolute Purity & Impurity ID
Precision High (

)
High (< 3 ppm mass error)Medium (

)
Halogen Handling Requires Scrubbing (Ag/W reagents)Excellent (Isotopic Pattern)Non-interfering
Sample Req. 2–5 mg (Destructive)< 0.1 mg (Destructive)5–10 mg (Non-destructive)
Cost LowHighMedium
Verdict Preferred for bulk salt confirmation.Supportive for identity only.Supportive for solvent checks.
The "Halogen Interference" Problem

In standard combustion, halogens (


) are liberated. Without specific trapping agents, they can:
  • Interfere with

    
     detection.
    
  • Corrode the detector filaments.

  • Lead to falsely high "Nitrogen" readings if using thermal conductivity detection (TCD) without proper separation.

Experimental Protocol: Optimized CHN for Iodides

To achieve the


 standard required by journals (e.g., J. Org. Chem.) and regulatory bodies (FDA Q6A), the following protocol must be strictly observed.
Reagent & Equipment Setup
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Combustion Temp:

    
     (Higher temp required for refractory iodides).
    
  • Carrier Gas: Helium (99.999%).

  • Crucial Additive: Silver Tungstate on Magnesium Oxide (

    
    ) .
    
    • Function: Acts as a halogen scrubber. Silver reacts with free Iodine/Bromine to form stable Silver Halides (

      
      ), preventing them from reaching the detector.
      
Workflow Diagram (DOT)

CombustionAnalysis cluster_prep Sample Preparation cluster_combustion Combustion Zone (1150°C) cluster_detect Detection Sample Weigh Sample (2.0 mg) Desiccate Desiccate (Remove H2O) Sample->Desiccate Encapsulate Tin Capsule + WO3 Additive Desiccate->Encapsulate Flash Flash Combustion (O2 Injection) Encapsulate->Flash Scrub Halogen Scrubbing (Ag2WO4) Flash->Scrub Gases + I2/Br2 Reduct Reduction Tube (Cu: NOx -> N2) Scrub->Reduct CO2, H2O, NOx (Halogens Trapped) Separation GC Separation Reduct->Separation TCD TCD Detection (N2, CO2, H2O) Separation->TCD Result Data Output (%C, %H, %N) TCD->Result

Figure 1: Optimized Combustion Workflow for Halogenated Salts. Note the specific scrubbing step essential for C10H13BrN2O.

Step-by-Step Procedure
  • Drying: Hydroiodide salts are often hygroscopic. Dry the sample at

    
     under high vacuum (0.1 mbar) for 4 hours prior to weighing.
    
  • Weighing: Use a microbalance (

    
     mg precision). Weigh 1.5 – 2.5 mg of sample into a Tin (Sn) capsule.
    
  • Additive: Add ~5 mg of Tungsten Oxide (

    
    ) powder to the capsule. This aids complete combustion of the carbon skeleton, which can be "shielded" by the heavy iodine atoms.
    
  • Analysis: Run the cycle with an extended oxygen injection time (5-10 seconds) to ensure complete oxidation.

Data Interpretation & Troubleshooting

Decision Logic for Purity Validation

ValidationLogic cluster_trouble Troubleshooting Failures Start Obtain EA Data CheckC Check %Carbon (Target: 31.19%) Start->CheckC PassC Within ±0.4%? CheckC->PassC CheckH Check %Hydrogen (Target: 3.66%) PassC->CheckH Yes Fail FAIL: Investigate PassC->Fail No PassH Within ±0.4%? CheckH->PassH Success PASS: Confirm Purity PassH->Success Yes PassH->Fail No LowC Low %C / High %H: Solvent/Water Trap Fail->LowC If H > 4.06% LowC2 Low %C / Low %N: Incomplete Combustion Fail->LowC2 If all values low

Figure 2: Logic flow for interpreting Elemental Analysis data against the


 standard.
Common Failure Modes for C10H13BrN2O · HI
ObservationDiagnosisCorrective Action
High %H (> 4.1%) Solvation: The sample contains residual water or solvent (e.g., Ethanol from recrystallization).Dry sample at higher temp/vacuum. Check NMR for solvent peaks.
Low %C (< 30.8%) Incomplete Combustion: The Iodine atom is inhibiting oxidation.Increase

dose or add more

oxidant.
High %N (> 7.7%) Halogen Breakthrough:

gas is hitting the detector and mimicking

.
Replace the Silver (

) scrubbing trap in the instrument.
All % Low Weighing Error: Sample absorbed water during weighing.Use a closed micro-balance or handle in a glovebox.

References

  • American Chemical Society (ACS). (2022). ACS Guidelines for Characterization of Organic Compounds. ACS Publishing.[1][2] [Link]

  • U.S. Food and Drug Administration (FDA). (2000).[3][4] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Guidance for Industry. [Link]

  • Barber, M., et al. (2014). Elemental Analysis of Halogenated Compounds: Challenges and Solutions. Journal of Analytical Chemistry.
  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]

Sources

Comparative Guide: Synthetic Routes to Oxane-Spiro-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxane-spiro-pyridine scaffold—specifically spiro[piperidine-tetrahydropyran] —has emerged as a privileged motif in modern drug discovery. By fusing the lipophilic, basic piperidine ring with the polar, hydrogen-bond-accepting tetrahydropyran (oxane) ring at a single carbon, this scaffold offers a unique vector for exploring chemical space. It serves as a rigidified bioisostere for morpholines or cyclohexyl-amines, reducing conformational entropy while improving metabolic stability and lowering lipophilicity (LogD).

This guide objectively compares the three dominant synthetic methodologies for accessing this scaffold: Acid-Mediated Prins Cyclization , Ring-Closing Metathesis (RCM) , and Intramolecular Etherification . We analyze each route based on yield, scalability, and step economy to aid in method selection.

Route Analysis

Route A: Acid-Mediated Prins Cyclization

The "Direct Assembly" Approach

The Prins cyclization is the most atom-economical route for constructing spiro[piperidine-4,4'-pyran] and spiro[piperidine-4,2'-pyran] systems. It involves the condensation of a homoallylic alcohol with a ketone (e.g.,


-protected-4-piperidone) in the presence of a strong acid.
  • Mechanism: The acid promotes the formation of an oxocarbenium ion from the ketone and alcohol. An intramolecular attack by the alkene ensues, followed by trapping of the resulting carbocation by a nucleophile (often the conjugate base or an external halide).

  • Key Reagents: TFA, TMSOTf, BF

    
    ·OEt
    
    
    
    , or H
    
    
    SO
    
    
    .
  • Advantages:

    • Step Economy: Often a single step from commercially available materials.

    • Diversity: Varying the homoallylic alcohol allows for rapid analog generation at the pyran ring.

  • Disadvantages:

    • Acid Sensitivity: Incompatible with acid-labile protecting groups (e.g., Boc is often cleaved; Cbz or Tosyl is preferred).

    • Stereocontrol: Can produce mixtures of axial/equatorial isomers if the piperidine is substituted.

Route B: Ring-Closing Metathesis (RCM)

The "Functional Flexibility" Approach

RCM utilizes ruthenium-based carbenes (Grubbs catalysts) to close the oxane ring from a diallyl precursor. This route is preferred when unsaturated pyran rings (dihydropyrans) are desired for further functionalization.

  • Mechanism: A dialkenyl ether precursor undergoes intramolecular olefin metathesis to release ethylene and form the cyclic alkene.

  • Key Reagents: Grubbs I/II, Hoveyda-Grubbs catalysts.

  • Advantages:

    • Functional Handle: The resulting double bond is a versatile handle for oxidation, reduction, or further functionalization.

    • Mild Conditions: Neutral conditions tolerate a wide range of functional groups (Boc, PMB, esters).

  • Disadvantages:

    • Cost: Ruthenium catalysts are expensive for large-scale work.

    • Precursor Synthesis: Requires a multi-step synthesis to install the two alkene chains (often via

      
      -alkylation).
      
Route C: Intramolecular Etherification (S 2 / Oxa-Michael)

The "Stereocontrolled" Approach

This route relies on the nucleophilic attack of an alcohol onto a leaving group (S


2) or an electron-deficient alkene (oxa-Michael) to close the ring.
  • Mechanism: Typically involves building a piperidine with a pendant hydroxy-alkyl chain and a leaving group (Mesylate/Tosylate) or an epoxide. Base-mediated cyclization closes the ring.

  • Key Reagents: NaH, KO

    
    Bu, bases.
    
  • Advantages:

    • Stereocontrol: Stereochemistry can be set on the linear precursor before cyclization.

    • Predictability: Robust, well-understood kinetics; easy to scale.

  • Disadvantages:

    • Step Count: Longest linear sequence; requires precise precursor engineering.

Comparative Analysis

The following table benchmarks the three routes for the synthesis of a standard


-Boc-spiro[piperidine-4,4'-tetrahydropyran] .
MetricRoute A: Prins CyclizationRoute B: RCMRoute C: Intramolecular Etherification
Overall Yield High (60–85%) Moderate (50–75%)Moderate (40–65%)
Step Count 1–2 Steps 3–4 Steps4–6 Steps
Atom Economy HighModerate (Ethylene loss)Low (Leaving group loss)
Reagent Cost Low (Acids, Solvents)High (Ru Catalyst)Low/Medium
Scalability Excellent (Flow compatible)Good (Dilution required)Excellent
Stereocontrol ModerateNeutralHigh
Greenness Moderate (Acid waste)Good (Atom efficient step)Moderate (Salt waste)
Decision Matrix
  • Choose Prins if: You need rapid access to the saturated scaffold and your substrate tolerates acid.

  • Choose RCM if: You need to introduce functional groups on the pyran ring or have acid-sensitive moieties.

  • Choose Etherification if: You require specific stereochemistry that is difficult to separate post-synthesis.

Visualization

Figure 1: Strategic Decision Tree for Route Selection

RouteSelection Start Target: Oxane-Spiro-Pyridine CheckAcid Are functional groups acid-sensitive? Start->CheckAcid CheckUnsat Is a double bond required in the pyran? CheckAcid->CheckUnsat No RouteRCM Route B: RCM (Functional Handle) CheckAcid->RouteRCM Yes (e.g., Boc) RoutePrins Route A: Prins Cyclization (Direct, High Yield) CheckUnsat->RoutePrins No (Saturated) CheckUnsat->RouteRCM Yes CheckStereo Is specific stereochemistry required? CheckStereo->RoutePrins Separable RouteEther Route C: Etherification (Stereocontrol) CheckStereo->RouteEther Strict Control RoutePrins->CheckStereo If isomers form

Caption: Decision tree guiding the selection of synthetic routes based on substrate sensitivity and structural requirements.

Figure 2: Mechanistic Comparison (Prins vs. RCM)

Mechanism cluster_0 Route A: Prins Cyclization cluster_1 Route B: Ring-Closing Metathesis P_Start 4-Piperidone + Homoallylic Alcohol P_Inter Oxocarbenium Ion P_Start->P_Inter H+ P_Prod Spiro-Pyran P_Inter->P_Prod Cyclization R_Start Diallyl Precursor R_Inter Ru-Carbene Complex R_Start->R_Inter Grubbs II R_Prod Spiro-Dihydropyran R_Inter->R_Prod - Ethylene

Caption: Mechanistic flow of the two primary routes. Prins proceeds via cationic cyclization, while RCM utilizes metal-carbene catalysis.

Experimental Protocols

Protocol A: Acid-Mediated Prins Cyclization (TFA Method)

Target: Spiro[piperidine-4,4'-tetrahydropyran] derivatives. Reference: Adapted from Beilstein J. Org. Chem. 2010 [4].[1][2]

  • Preparation: In a flame-dried flask under argon, dissolve

    
    -Tosyl-4-piperidone  (1.0 equiv) and 3-buten-1-ol  (1.2 equiv) in anhydrous dichloromethane (DCM) [0.1 M].
    
  • Acid Addition: Cool the mixture to 0°C. Dropwise add Trifluoroacetic acid (TFA) (5.0 equiv). Note: For milder conditions, TMSOTf (1.0 equiv) can be used at -78°C.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor conversion by TLC (EtOAc/Hexane).

  • Workup: Quench carefully with saturated aqueous NaHCO

    
     at 0°C. Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    , 10-30% EtOAc in Hexanes).
    
  • Expected Yield: 75–85%.

Protocol B: Ring-Closing Metathesis (RCM)

Target: Spiro[piperidine-4,4'-dihydro-2H-pyran]. Reference: Adapted from Arkivoc 2003 [3].[3]

  • Precursor Synthesis: React

    
    -Boc-4-piperidone with allylmagnesium bromide to form the tertiary alcohol. 
    
    
    
    -Alkylate with allyl bromide (NaH, THF) to generate the 4-allyl-4-(allyloxy)piperidine precursor.
  • Catalyst Addition: Dissolve the diene precursor (1.0 equiv) in degassed anhydrous DCM [0.01 M] (High dilution is critical to prevent polymerization).

  • Cyclization: Add Grubbs 2nd Generation Catalyst (2–5 mol%).

  • Reaction: Reflux (40°C) for 2–6 hours under an inert atmosphere.

  • Workup: Concentrate the solvent.

  • Purification: Flash chromatography (SiO

    
    ).
    
  • Expected Yield: 85–95% (for the cyclization step).

References

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010. Link

  • Crosby, S. R., et al. "Prins cyclization of homoallylic alcohols and aldehydes." Organic Letters, 2002. Link

  • Reddy, M. V. R., et al. "Synthesis of spiro-cyclics via ring-closing metathesis."[3] Arkivoc, 2003.[3] Link

  • O'Brien, P., et al. "Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles." Beilstein Journal of Organic Chemistry, 2010. Link

  • Trevorrow, J., et al. "Double Prins Cyclisation Enabled Rapid Access to α,ω-Hydroxytetrahydropyrans." European Journal of Organic Chemistry, 2019. Link

Sources

Benchmarking Reactivity: 3-Bromopyridine vs. 3-Chloropyridine Analogs in Cross-Coupling and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic causality, thermodynamic benchmarking, and self-validating experimental protocols.

Executive Summary

For drug development professionals and synthetic chemists, the functionalization of the pyridine core is a non-negotiable cornerstone of modern medicinal chemistry. While the 2- and 4-positions of pyridine are highly activated toward nucleophilic attack and oxidative addition due to the inductive and resonance effects of the nitrogen atom, the 3-position remains notoriously challenging. This guide provides an objective, data-driven comparison of 3-bromopyridine and 3-chloropyridine, analyzing their thermodynamic properties, mechanistic bottlenecks, and empirical performance across key synthetic workflows.

Thermodynamic Grounding: The C-X Bond

The fundamental divergence in reactivity between 3-bromopyridines and 3-chloropyridines is dictated by their Carbon-Halogen Bond Dissociation Energies (BDE). In palladium-catalyzed cross-coupling reactions, the 1 is typically the rate-determining step[1].

  • C-Cl Bond Strength: Approximately 339 kJ/mol. Computational and experimental studies confirm that2 than their brominated counterparts[2].

  • C-Br Bond Strength: Approximately 276 kJ/mol[1].

This ~63 kJ/mol thermodynamic penalty dictates that 3-chloropyridines require significantly higher activation energy to undergo homolytic or heterolytic cleavage, necessitating specialized, highly active catalyst systems to drive the reaction forward.

Mechanistic Bottlenecks in Catalysis

To understand the practical implications of this thermodynamic gap, we must examine the catalytic cycle.

G Pd0 Pd(0) Catalyst Active Species OxAdd Pd(II) Aryl-X Oxidative Addition Pd0->OxAdd + 3-Halopyridine (Rate-Limiting for 3-Cl) TransMet Pd(II) Aryl-Nu Transmetalation OxAdd->TransMet + Nucleophile Product Coupled Product + Pd(0) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck.

For 3-bromopyridine, the transition from the active Pd(0) species to the Pd(II) oxidative addition complex is kinetically facile. For 3-chloropyridine, this step stalls unless the Pd(0) center is enriched by sterically demanding, electron-rich ligands (e.g., dialkylbiaryl phosphines like XPhos) that force the metal into a highly reactive, low-coordinate state.

Comparative Performance in Key Workflows

  • Suzuki-Miyaura Coupling: 3-bromopyridine smoothly undergoes coupling with standard, cost-effective catalysts like Pd(PPh3)4 under mild heating. Conversely, 3, often requiring advanced pre-catalysts and elevated temperatures to achieve comparable yields[3].

  • Buchwald-Hartwig Amination: C-N bond formation is highly sensitive to the halide leaving group. High-throughput experimentation reveals that while4 using modern pre-catalysts like tBuBrettPhosPdG3, 3-chloropyridines frequently fail entirely or yield trace amounts under identical conditions[4].

  • Halogen-Metal Exchange: When generating 3-pyridyllithium or Grignard reagents, 3-bromopyridine reacts cleanly with n-BuLi at -78 °C. 3-chloropyridine is virtually inert to standard alkyl lithiums; attempting to force the reaction leads to nucleophilic addition to the pyridine ring. To metallate 3-chloropyridine, researchers must deploy5 to overcome the activation barrier[5].

Quantitative Benchmarking Data

SubstrateReaction TypeCatalyst / Reagent SystemConditionsTypical Yield
3-Bromopyridine Suzuki-MiyauraPd(PPh3)4, K2CO3Toluene/H2O, 80°C85–95%
3-Chloropyridine Suzuki-MiyauraPd(PPh3)4, K2CO3Toluene/H2O, 80°C< 15%
3-Chloropyridine Suzuki-MiyauraPd2(dba)3, XPhos, K3PO4Dioxane, 100°C75–85%
3-Bromopyridine Buchwald-HartwigtBuBrettPhosPdG3THF, 65°C78%
3-Chloropyridine Buchwald-HartwigtBuBrettPhosPdG3THF, 65°CTrace
3-Bromopyridine Co-Catalyzed SuzukiCoCl2, TPy ligandDMF, 80°C86%
3-Chloropyridine Co-Catalyzed SuzukiCoCl2, TPy ligandDMF, 80°C25%
3-Bromopyridine Halogen-Metal Exch.n-BuLiTHF, -78°C> 95%
3-Chloropyridine Halogen-Metal Exch.iPrMgCl·LiClTHF, 25°C80–90%

Self-Validating Experimental Protocol: Parallel Suzuki-Miyaura Benchmarking

To empirically validate the reactivity delta between the bromo and chloro analogs under identical kinetic constraints, execute the following standardized protocol.

Step 1: Pre-Catalyst Activation & Degassing

  • Action: Dissolve Pd(OAc)2 (5 mol%) and XPhos (10 mol%) in anhydrous, argon-sparged 1,4-dioxane.

  • Causality: XPhos is selected because its electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition of C-Cl bonds, providing a measurable baseline for both substrates. Strict degassing prevents the irreversible formation of inactive Pd(II)-peroxo species, ensuring catalyst longevity.

Step 2: Substrate & Base Introduction

  • Action: In two separate, identical Schlenk flasks, add phenylboronic acid (1.5 equiv) and anhydrous K3PO4 (2.0 equiv). To Flask A, add 3-bromopyridine (1.0 equiv). To Flask B, add 3-chloropyridine (1.0 equiv).

  • Causality: K3PO4 is utilized over weaker bases (like Na2CO3) to ensure rapid formation of the highly nucleophilic boronate complex. This shifts the rate-limiting step strictly to the oxidative addition of the halopyridine, isolating the variable we wish to test.

Step 3: Parallel Execution & Aliquot Sampling

  • Action: Submerge both flasks simultaneously into a pre-heated 90°C oil bath. Withdraw 50 µL aliquots at the 1h, 3h, and 12h marks. Quench immediately with ethyl acetate/water.

  • Causality: Parallel execution in the exact same heating medium eliminates thermodynamic micro-fluctuations. Time-course sampling allows for the plotting of kinetic conversion curves, definitively showing the activation energy disparity.

Step 4: Quantitative Analysis

  • Action: Analyze the organic layers via UPLC-MS using an internal standard (e.g., biphenyl).

  • Causality: MS integration against an inert internal standard provides absolute conversion metrics, avoiding isolation and chromatographic losses that could artificially skew the comparative benchmarking.

Strategic Selection Guide

For discovery chemistry where speed and broad reaction scope are paramount, 3-bromopyridine is the superior building block. Its weaker C-Br bond ensures rapid oxidative addition and compatibility with a vast array of mild catalytic systems. 3-chloropyridine should be reserved for process chemistry and scale-up scenarios where the lower cost of chlorinated starting materials justifies the investment in specialized, proprietary ligands (e.g., Buchwald dialkylbiaryl phosphines) and more forcing reaction conditions.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions." 1

  • National Center for Biotechnology Information (PMC). "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." 2

  • ChemRxiv. "Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation." 4

  • ACS Organometallics. "Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides." 3

  • LMU Chemistry. "BF3-Mediated Direct Functionalizations of Pyridines." 5

Sources

Safety Operating Guide

Operational Disposal Protocol: 4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Directive

Stop and Read: This compound is not a standard organic waste.[1] It is a Halogenated Hydroiodide Salt .[1]

The presence of the hydroiodide (HI) counter-ion introduces a specific chemical incompatibility that is often overlooked in standard waste streams.[1]

  • CRITICAL WARNING: NEVER mix this waste with strong oxidizers (e.g., Nitric Acid, Peroxides, Bleach).[1]

  • The Hazard: Oxidation of the iodide ion (

    
    ) releases elemental Iodine (
    
    
    
    ), resulting in toxic purple vapors, pressure buildup, and potential container rupture.[1]
  • Disposal Stream: Halogenated Organic Waste (Segregated).[1]

Chemical Profile & Hazard Identification

To ensure a self-validating disposal system, you must understand the three functional components driving the waste classification.

ComponentChemical FeatureWaste Management Implication
Cation Bromopyridin-oxan-amine Halogenated Organic: Contains Bromine (

).[1][2][3] Must be incinerated at high temperature (RCRA requirements for halogenated waste).[1]
Anion Hydroiodide (

)
Redox Sensitive / Acidic: Low pH in solution.[1] Incompatible with oxidizers.[1] Light sensitive (degrades to

).[1]
Structure Heterocyclic Amine Toxic/Irritant: Treat as acutely toxic.[1][4] Potential aquatic hazard.[1][4][5]
Physical State Verification
  • Appearance: Typically off-white to pale yellow solid.[1]

  • Discoloration: If the solid has turned brown or purple , it indicates partial oxidation of the iodide to elemental iodine.[1] Proceed with caution; the material is already degrading.[1]

Pre-Disposal Validation (The Self-Validating System)[1]

Before moving the material to the central waste area, perform these two checks. This ensures that the waste stream you are adding to is compatible.[1]

Test A: The Oxidizer Check (Crucial)
  • Why: To prevent the formation of Iodine gas.[1]

  • Method: Verify that the receiving waste container does not contain oxidizing acids or peroxides.[1]

  • Validation: If the receiving container label lists "Nitric Acid," "Hydrogen Peroxide," or "Bleach," STOP .[1] Do not add this compound.

Test B: pH Compatibility (For Liquid Waste Only)
  • Why: Hydroiodide salts are acidic.[1] Adding them to a highly basic waste stream (pH > 12) generates heat (neutralization) and precipitates the free base (organic solid).

  • Method: If dissolving in a liquid stream, ensure the solvent system is compatible (e.g., Methanol/Ethanol).[1] Avoid adding solid salt directly to a basic aqueous waste without slow addition and stirring.[1]

Disposal Workflow

Stream A: Solid Waste (Recommended)
  • Best Practice: Keep the material in its solid state to minimize volume and chemical reactivity risks.[1]

  • Packaging: Place the solid material in a clear, wide-mouth glass jar or high-density polyethylene (HDPE) container.

  • Secondary Containment: If the material is degrading (purple/brown), double-bag the container in a clear zip-lock bag to contain potential iodine vapors.[1]

  • Labeling:

    • Primary Constituent: 4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide.[1]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Acidic (if wet).[1]

    • RCRA Note: Label as "Halogenated Organic Solid."[1]

Stream B: Liquid Waste (If already in solution)
  • Solvent Compatibility: Ensure the carrier solvent is listed on the waste tag (e.g., DMSO, Methanol).[1]

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Note: Even though the solvent might be non-halogenated (e.g., Methanol), the presence of the Bromine and Iodine atoms in the solute technically classifies the entire mixture as a halogenated waste stream for incineration purposes.

Visualized Decision Protocol

The following diagram outlines the logical decision tree for disposing of this specific hydroiodide salt.

DisposalProtocol Start Start: Waste Identification 4-(3-Bromopyridin-2-yl)oxan-4-amine; HI StateCheck Determine Physical State Start->StateCheck SolidPath Solid Material StateCheck->SolidPath Dry Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Solution Container Pack in Amber Glass or HDPE (Protect from Light) SolidPath->Container LabelSolid Label: 'Halogenated Organic Solid' Warning: 'Contains Iodides' Container->LabelSolid OxidizerCheck CRITICAL CHECK: Is the Waste Stream Oxidizing? LiquidPath->OxidizerCheck Stop STOP: Do NOT Mix. Create New Stream. OxidizerCheck->Stop Yes (Nitric/Peroxides) Proceed Proceed: Solvent Compatible? OxidizerCheck->Proceed No (Organics/Neutral) LabelLiquid Label: 'Halogenated Solvent Waste' List all Solvents + Solute Proceed->LabelLiquid

Figure 1: Decision tree for the safe segregation and packaging of halogenated hydroiodide salts.

Regulatory Framework (RCRA & EPA)

While this specific compound may not be explicitly listed on the EPA "P" or "U" lists (unless verified by specific CAS lookup against the latest registry), it defaults to a Characteristic Waste or Process Waste based on its composition.[1]

  • Halogenated Organics: The EPA strictly regulates the disposal of halogenated compounds (Bromine/Iodine content) to prevent the formation of dioxins/furans during improper combustion.[1] This waste must go to a facility permitted for halogenated incineration.[1]

  • Satellite Accumulation Areas (SAA):

    • Store in a closed container at or near the point of generation.[1]

    • Do not exceed 55 gallons (standard SAA limit), though for this compound, quantities are likely milligram/gram scale.[1]

    • Time Limit: Once the container is full, move to the Central Accumulation Area within 3 days.

Emergency Spill Response

If a spill occurs, standard organic spill kits may not be sufficient if the iodide oxidizes to iodine (indicated by purple fumes).[1]

  • Evacuate: If purple smoke is visible (Iodine gas), evacuate the immediate area and allow the fume hood to exhaust the vapors.[1]

  • PPE: Double nitrile gloves, lab coat, and safety goggles.[1]

  • Neutralization (Specific to Iodides):

    • Do NOT use Bleach (Sodium Hypochlorite).[1] It will accelerate iodine production.[1]

    • Use: Aqueous Sodium Thiosulfate (5-10%) or a specific iodine neutralizer.[1] This reduces elemental iodine (

      
      ) back to the colorless, water-soluble iodide (
      
      
      
      ).[1]
  • Cleanup: Absorb the liquid with vermiculite or spill pads.[1] Bag as hazardous waste.[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 260-273.[1][Link][1]

  • PubChem. Compound Summary: Halogenated Pyridines and Hydroiodic Acid Safety.[1] National Library of Medicine.[1] [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment

The Core Directive: Do not treat this compound merely as a generic organic solid. The presence of the hydroiodide (HI) counterion fundamentally alters the safety profile, transforming a potentially bioactive amine into a solid acid equivalent that is both hygroscopic and prone to oxidative degradation.

Deconstructed Hazard Analysis

To understand the PPE requirements, we must analyze the molecule's functional components:

ComponentHazard Class (Inferred/Standard)Biological/Chemical Implication
Hydroiodide Salt (.HI) Skin Corr.[1][2][3][4] 1B / Eye Dam. 1 Upon contact with moisture (sweat, mucous membranes), this hydrolyzes to release hydroiodic acid (

). It is also susceptible to oxidation, releasing toxic Iodine vapor (

).
3-Bromopyridine Moiety Acute Tox. 4 (Oral/Dermal) Halogenated pyridines are often skin irritants and potential sensitizers. Structural analogs (e.g., aminopyridines) can exhibit neurotoxicity [1].
Oxan-4-amine Irritant (Skin/Resp) The tetrahydropyran (oxan) ring adds lipophilicity, potentially aiding dermal absorption of the corrosive salt.

Operational Verdict: Treat as a Corrosive Solid and a Potential Sensitizer .

Personal Protective Equipment (PPE) Matrix

The following matrix is designed to create a self-validating barrier system. The "Why" column explains the causality behind the recommendation to ensure compliance.

Protection ZoneRecommended EquipmentTechnical SpecificationThe "Why" (Causality)
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, min 5-6 mil)Permeation Defense: Hydroiodide salts can degrade thin nitrile upon solubilization. The outer glove acts as a sacrificial layer against the corrosive salt; the inner glove prevents contact during doffing [2].
Eye/Face Chemical Splash Goggles ANSI Z87.1+ (Indirect Venting)Corrosive Dust: Safety glasses are insufficient. Airborne salt dust can dissolve in eye moisture, causing immediate chemical burns (HI formation) [3].
Respiratory Engineering Control First Fume Hood (Face velocity: 80-100 fpm)Iodine/Dust Control: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator. N95 is insufficient for acid gases if iodine is liberated.
Body Lab Coat + Apron Polypropylene or Tyvek® ApronHygroscopic Adhesion: The salt attracts moisture. Cotton coats absorb this "acidic brine." An impervious apron prevents migration to street clothes.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a closed-loop logic to prevent exposure during the most critical phase: Transfer and Solubilization.

Phase A: Pre-Operational Check
  • pH Strip Test: Place a wet pH strip near the balance. If the atmosphere is too humid, the strip may turn red/orange due to acidic hydrolysis of airborne dust.

  • Neutralizer Prep: Prepare a saturated Sodium Thiosulfate (

    
    ) solution. Why? Thiosulfate specifically neutralizes iodine (
    
    
    
    ) to harmless iodide (
    
    
    ), preventing toxic vapor release if the salt oxidizes [4].
Phase B: Weighing & Solubilization
  • Static Control: Use an anti-static gun on the weighing boat. Dry salts accumulate static, causing "jumping" which disperses corrosive dust.

  • The "Solvent Trap":

    • Incorrect: Adding water directly to the solid (Exothermic risk).

    • Correct: Add the solid slowly to the solvent.

  • Visual Cue: If the solution turns yellow/brown , free Iodine (

    
    ) has formed. Stop. Add a trace amount of sodium thiosulfate or antioxidant to reduce it back to the clear iodide form.
    
Phase C: Waste Disposal (CRITICAL)

NEVER mix Hydroiodide waste with Bleach (Sodium Hypochlorite).

  • Mechanism:[1][3][5]

    
    
    
  • Protocol: Segregate waste into a container marked "HALOGENATED SOLVENTS - CONTAINS IODIDES. DO NOT ADD OXIDIZERS." [6]

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" decision points based on visual oxidation cues.

G Start START: Handling 4-(3-Bromopyridin-2-yl)oxan-4-amine.HI RiskAssess Risk Assessment: Isolate Corrosive & Oxidative Hazards Start->RiskAssess PPE_Check PPE Verification: Double Nitrile + Goggles + Thiosulfate Ready RiskAssess->PPE_Check Handling Weighing & Transfer (Inside Fume Hood) PPE_Check->Handling Check_Oxidation Visual Check: Is Solid/Solution Yellow/Brown? Handling->Check_Oxidation Oxidation_Event STOP: Iodine Release (I2) Neutralize with Na2S2O3 Check_Oxidation->Oxidation_Event Yes (Oxidation) Solubilization Solubilization: Add Solid to Solvent Check_Oxidation->Solubilization No (Clear) Oxidation_Event->Solubilization After Clearing Waste Disposal: Segregate from BLEACH/OXIDIZERS Solubilization->Waste End END: Decontamination Waste->End

Caption: Operational workflow emphasizing the critical control point for Iodine evolution (Yellow/Brown color change) and the prohibition of oxidative waste streams.

Emergency Response

ScenarioImmediate ActionMechanism of Action
Skin Contact Wash with soap/water for 15 min.[7] Do not use bleach. Mechanical removal of corrosive salt. Bleach would oxidize residue to Iodine, worsening the burn.
Eye Contact Flush for 15 min. Lift eyelids.Dilution of acidic hydrolysis products (

).
Spill (Solid) Cover with Sodium Thiosulfate powder, then sweep.Thiosulfate reduces any liberated Iodine to Iodide before cleanup.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Aminopyridines: Toxicity Profile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Corrosive Chemicals. Retrieved from [Link]

  • American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Iodides and Oxidizers. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.